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  • Product: 3,6-Diphenyl-2-pyrazinol
  • CAS: 1088-34-2

Core Science & Biosynthesis

Foundational

synthesis of 3,6-Diphenyl-2-pyrazinol from benzil

An In-depth Technical Guide on the Synthesis of 5,6-Diphenyl-2-pyrazinol from Benzil Introduction Pyrazines are a significant class of nitrogen-containing heterocyclic compounds found in nature and are also synthesized f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Synthesis of 5,6-Diphenyl-2-pyrazinol from Benzil

Introduction

Pyrazines are a significant class of nitrogen-containing heterocyclic compounds found in nature and are also synthesized for various applications.[1] Their derivatives are crucial components in the food and fragrance industry, contributing to the characteristic aromas of roasted and cooked foods.[2] In the realm of medicinal chemistry and materials science, the pyrazine scaffold is a privileged structure, with derivatives exhibiting a wide range of biological activities and valuable electronic properties.[2][3]

This guide provides a comprehensive, in-depth technical overview of the synthesis of 5,6-Diphenyl-2-pyrazinol, a derivative of pyrazine, starting from the α-diketone, benzil. The synthesis represents a classic cyclocondensation reaction, a fundamental strategy in heterocyclic chemistry. It is important to note that 2-pyrazinols exist in a tautomeric equilibrium with their corresponding 2(1H)-pyrazinone form. Therefore, the target molecule, 5,6-Diphenyl-2-pyrazinol, is the enol tautomer of 5,6-Diphenyl-2(1H)-pyrazinone. This guide will detail the reaction mechanism, provide a step-by-step experimental protocol, and discuss the characterization and potential applications of the resulting compound, aimed at researchers, chemists, and professionals in drug development.

Synthesis Overview: The Cyclocondensation Pathway

The synthesis of 5,6-Diphenyl-2-pyrazinol from benzil is achieved through a cyclocondensation reaction with glycinamide. Benzil, an α-diketone, provides the carbon backbone with the two phenyl substituents, while glycinamide supplies the two nitrogen atoms required to form the pyrazine ring.[4]

The overall reaction is as follows:

Benzil + Glycinamide → 5,6-Diphenyl-2-pyrazinol

This reaction is typically carried out under basic conditions, which facilitate the nucleophilic attack and subsequent condensation steps.[4] The choice of benzil as a starting material is strategic; it is a common and stable diketone that readily participates in condensation reactions.[5] Glycinamide is an efficient reagent for this transformation as it contains both a primary amine for initiating the reaction and an amide group for the subsequent intramolecular cyclization.

Reaction Mechanism

The formation of the pyrazinol ring from benzil and glycinamide proceeds through a well-understood, multi-step mechanism involving condensation, cyclization, and dehydration.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine of glycinamide on one of the carbonyl carbons of benzil. This step is often catalyzed by a base, which can deprotonate the amine to increase its nucleophilicity or activate the carbonyl group.

  • Formation of Carbinolamine Intermediate: This attack forms a tetrahedral carbinolamine intermediate.

  • Dehydration to Imine: The carbinolamine intermediate is unstable and readily undergoes dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the amide group within the imine intermediate then performs an intramolecular nucleophilic attack on the second carbonyl carbon of the original benzil moiety. This key step forms the six-membered heterocyclic ring.

  • Second Dehydration: The resulting cyclic intermediate undergoes another dehydration step to form the final, stable aromatic pyrazinol ring.

Diagram: Reaction Mechanism

Reaction_Mechanism Mechanism of 5,6-Diphenyl-2-pyrazinol Synthesis Benzil Benzil Carbinolamine Carbinolamine Intermediate Benzil->Carbinolamine + Glycinamide Glycinamide Glycinamide Imine Imine Intermediate (Schiff Base) Carbinolamine->Imine - H2O Cyclic_Intermediate Cyclic Intermediate Imine->Cyclic_Intermediate Intramolecular Cyclization Product 5,6-Diphenyl-2-pyrazinol Cyclic_Intermediate->Product - H2O

Caption: A simplified flowchart of the reaction mechanism.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of diphenylpyrazine derivatives.[4]

Reagents and Equipment:

  • Benzil (1,2-Diphenylethane-1,2-dione)

  • Glycinamide hydrochloride

  • Sodium hydroxide (or Potassium hydroxide)

  • Ethanol (or a similar suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Beakers, graduated cylinders, and filtration apparatus (Buchner funnel)

  • Deionized water

  • pH indicator paper or pH meter

Step-by-Step Procedure:

  • Preparation of Glycinamide Free Base: In a beaker, dissolve glycinamide hydrochloride in a minimum amount of water. While stirring, slowly add a concentrated solution of sodium hydroxide until the solution becomes basic (pH > 10). The free base of glycinamide will be formed. This step is crucial as the hydrochloride salt is not sufficiently nucleophilic.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzil in ethanol. A typical molar ratio of benzil to glycinamide is approximately 1:1.1 to ensure complete consumption of the benzil.[4]

  • Addition of Reactants: Add the prepared basic solution of glycinamide to the ethanolic solution of benzil in the round-bottom flask.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product, being less soluble in the cooled solvent mixture, may begin to precipitate. To enhance precipitation, the mixture can be poured into a beaker of cold water.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product several times with cold water to remove any inorganic salts and unreacted glycinamide.

  • Drying and Purification: Dry the crude product in an oven or a desiccator. For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

Diagram: Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis A 1. Prepare Glycinamide Free Base (Glycinamide HCl + NaOH) C 3. Combine Reactants (Add Glycinamide solution to Benzil) A->C B 2. Dissolve Benzil in Ethanol in Round-Bottom Flask B->C D 4. Reflux Reaction Mixture (Monitor by TLC) C->D E 5. Cool and Precipitate Product (Pour into cold water) D->E F 6. Isolate by Filtration (Wash with cold water) E->F G 7. Dry and Recrystallize (From Ethanol) F->G H 8. Characterize Final Product G->H

Caption: A step-by-step overview of the experimental procedure.

Data and Characterization

The successful synthesis of 5,6-Diphenyl-2-pyrazinol can be confirmed through various analytical techniques.

ParameterTypical Value / Observation
Appearance Off-white to yellow solid
Yield 70-90% (Varies with conditions)
Melting Point Specific to the pure compound; a sharp melting point indicates high purity.
Solubility Soluble in common organic solvents like DMSO and DMF; sparingly soluble in ethanol and water.

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons on the phenyl rings (typically in the range of 7.0-8.0 ppm) and a peak for the proton on the pyrazine ring. The OH proton of the pyrazinol tautomer may be broad or exchangeable.

    • ¹³C NMR: Will display signals corresponding to the carbon atoms of the phenyl groups and the pyrazine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C=C and C=N stretching in the aromatic system (around 1500-1600 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and a broad O-H stretch (around 3200-3400 cm⁻¹) for the pyrazinol tautomer.

  • Mass Spectrometry (MS): ESI-MS analysis will confirm the molecular weight of the product. For 5,6-Diphenyl-2-pyrazinol (C₁₆H₁₂N₂O), the expected molecular weight is approximately 248.28 g/mol . The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 249.[4]

Applications and Future Directions

Pyrazine and its derivatives are of great interest due to their diverse biological activities. They have been investigated for use as anticancer, antidepressant, and antimicrobial agents.[1][6][7] The synthesized 5,6-Diphenyl-2-pyrazinol can serve as a valuable building block for the development of novel pharmaceuticals.

Furthermore, the hydroxyl group on the pyrazine ring offers a reactive site for further chemical modifications. For instance, it can be converted into a better leaving group, such as a triflate or a halide, allowing for the introduction of various functional groups through cross-coupling reactions. A related patent describes the conversion of the hydroxyl group to a bromo group using tribromooxyphosphorus, which then enables further derivatization.[4] This opens up possibilities for creating a library of novel diphenylpyrazine derivatives for screening in drug discovery programs or for the development of new materials with specific electronic or photophysical properties.

Conclusion

The synthesis of 5,6-Diphenyl-2-pyrazinol from benzil and glycinamide is a robust and efficient method for producing this valuable heterocyclic compound. The procedure relies on the fundamental principles of cyclocondensation chemistry and yields the target molecule in good purity and yield. The straightforward nature of the synthesis, coupled with the potential for further functionalization, makes 5,6-Diphenyl-2-pyrazinol an important intermediate for researchers in medicinal chemistry and materials science. This guide provides the necessary technical details for its successful synthesis and characterization, serving as a solid foundation for further research and development.

References

  • Wikipedia. Benzil. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Benzil and its Various Derivatives. Available from: [Link]

  • Thiel, W. et al. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ChemCatChem. 2020. Available from: [Link]

  • Russian Chemical Reviews. Synthesis of α-amino carbonyl compounds: a brief review. 2023. Available from: [Link]

  • Future Medicinal Chemistry. Recent advances in the therapeutic applications of pyrazolines. PMC. Available from: [Link]

  • Molecules. Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. 2021. Available from: [Link]

  • Research Journal of Pharmacy and Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]7].pdf

  • MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. 2023. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF SOME 3, 5- DIPHENYL -∆1 –PYRAZOLINE AND 5-(2′′-FURYL)-∆1-PYRAZOLINE DERIVATIVES AND THEIR SCREENING FOR ANTIDEPRESSANT AND ANTICONVULSANT ACTIVITY. 2014. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available from: [Link]

  • European Journal of Medicinal Chemistry. Synthesis and antidepressant activities of some 3,5-diphenyl-2-pyrazolines. PubMed. 2001. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Heterocycles. ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. 2013. Available from: [Link]

  • MDPI. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. 2024. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of α-amino ketones, aldehydes and derivatives. Available from: [Link]

  • Google Patents. CN112939877A - Synthesis method of diphenylpyrazine derivative.
  • International Journal of Green Pharmacy (IJGP). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. 2020. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. 2024. Available from: [Link]

  • RSC Advances. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PMC. Available from: [Link]

  • Academy of Sciences Malaysia. Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. 2020. Available from: [Link]

  • Semantic Scholar. Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization. 2022. Available from: [Link]

  • Baghdad Science Journal. Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Available from: [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]

  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. 2023. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of new pyrazolo[5][8][9]triazines by cyclative cleavage of pyrazolyltriazenes. 2021. Available from: [Link]

  • Czech Journal of Food Sciences. Formation of α-hydroxycarbonyl and α-dicarbonyl compounds during degradation of monosaccharides. 2007. Available from: [Link]

Sources

Exploratory

Mechanistic Pathways and Synthetic Protocols for 3,6-Diphenyl-2-pyrazinol Formation

Executive Summary The synthesis of 3,6-diphenyl-2-pyrazinol (also known as 3,6-diphenylpyrazin-2-ol or 2-hydroxy-3,6-diphenylpyrazine) represents a critical workflow in medicinal chemistry, given the pyrazine scaffold's...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3,6-diphenyl-2-pyrazinol (also known as 3,6-diphenylpyrazin-2-ol or 2-hydroxy-3,6-diphenylpyrazine) represents a critical workflow in medicinal chemistry, given the pyrazine scaffold's prevalence in bioactive compounds and fluorescent sensors. Due to the asymmetric nature of the 2-hydroxypyrazine ring, achieving high regioselectivity during formation is paramount.

This technical guide dissects the two most authoritative pathways for synthesizing 3,6-diphenyl-2-pyrazinol:

  • The Classical Reuben G. Jones Condensation: A highly targeted, regioselective coupling of an α -ketoaldehyde with an α -aminoamide[1].

  • The Modern DMSO-HBr Cascade Process: A one-pot, thermodynamically controlled dimerization starting from simple aryl methyl ketones[2].

By understanding the causality behind the electronic and thermodynamic controls of these reactions, researchers can build self-validating protocols that optimize yields and purity.

Pathway 1: The Classical Reuben G. Jones Condensation

Mechanism & Causality

First disclosed in 1949, the Reuben G. Jones synthesis remains the gold standard for constructing 2-hydroxypyrazines[1]. The formation of 3,6-diphenyl-2-pyrazinol via this method relies on the condensation of phenylglyoxal with phenylglycinamide .

The reaction is governed by strict electrophilic and nucleophilic differentials:

  • Regioselective Imine Formation: The α -amine of phenylglycinamide is significantly more nucleophilic than its amide nitrogen. Simultaneously, the aldehyde carbon of phenylglyoxal is more electrophilic than its ketone carbon. Consequently, the initial nucleophilic attack exclusively occurs between the α -amine and the aldehyde, forming a Schiff base (imine) intermediate[1],[3].

  • Intramolecular Cyclization: The less reactive amide nitrogen then attacks the remaining ketone carbonyl, closing the 6-membered ring to form 5,6-dihydro-3,6-diphenylpyrazin-2(1H)-one.

  • Aromatization: The dihydropyrazinone intermediate undergoes spontaneous dehydration and oxidation (often driven by atmospheric oxygen or mild oxidants) to achieve the fully aromatic, thermodynamically stable 3,6-diphenyl-2-pyrazinol system[3].

ClassicalMechanism R1 Phenylglyoxal + Phenylglycinamide I1 Imine Intermediate (Regioselective Attack) R1->I1 -H2O (NaOH, 0°C) I2 5,6-Dihydro-3,6-diphenyl -pyrazin-2(1H)-one I1->I2 Intramolecular Cyclization (-H2O) P 3,6-Diphenyl-2-pyrazinol (Aromatization) I2->P Oxidation [O]

Stepwise mechanism of 3,6-diphenyl-2-pyrazinol via the Reuben G. Jones condensation.
Experimental Protocol (Self-Validating Workflow)

This protocol utilizes low temperatures to prevent unwanted polymerization of the highly reactive phenylglyoxal.

  • Preparation: Dissolve 10.0 mmol of phenylglycinamide hydrochloride in 30 mL of methanol. Cool the solution to -20 °C to 0 °C using an ice/salt bath.

  • Base Addition: Slowly add an aqueous solution of NaOH (2.5 equivalents) dropwise. Causality: The base liberates the free α -amine and catalyzes the subsequent condensation[1].

  • Condensation: Add a solution of phenylglyoxal monohydrate (10.0 mmol) in 10 mL of methanol dropwise over 30 minutes. Maintain the temperature below 0 °C.

  • Cyclization & Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 12–18 hours.

  • Work-up (Self-Validation): Neutralize the mixture with 1M HCl. The target compound, 3,6-diphenyl-2-pyrazinol, exhibits extremely low solubility in neutral aqueous/alcoholic mixtures. The sudden precipitation of a yellow solid upon neutralization serves as a visual validation of successful aromatization. Filter, wash with cold water, and recrystallize from hot ethanol.

Pathway 2: The DMSO-HBr Cascade Process

Mechanism & Causality

A more recent and operationally simple approach utilizes a cascade process starting from acetophenone , avoiding the direct handling of toxic or unstable α -ketoaldehydes[2].

  • In Situ Kornblum Oxidation: Acetophenone is reacted with aqueous HBr in DMSO. The HBr facilitates the α -bromination of acetophenone, which is immediately followed by a Kornblum oxidation driven by DMSO, yielding phenylglyoxal in situ[2].

  • Thermodynamic Control: Upon the addition of ammonium acetate and elevating the temperature to 80 °C, a Debus-Radziszewski-type condensation occurs. While low temperatures and aqueous ammonia favor the kinetic formation of imidazoles, high temperatures and ammonium acetate thermodynamically drive the dimerization of phenylglyoxal with ammonia to form 2-hydroxy-3,6-diarylpyrazines[2]. The insolubility of the resulting pyrazinol pulls the equilibrium forward.

CascadeMechanism A Acetophenone B α-Bromoacetophenone A->B HBr / DMSO 55 °C C Phenylglyoxal (In Situ) B->C Kornblum Oxidation (-DMS) D Ammonium Acetate Addition C->D 80 °C E 3,6-Diphenyl-2-pyrazinol D->E Dimerization & Thermodynamic Control

Cascade synthesis of 3,6-diphenyl-2-pyrazinol from acetophenone via DMSO-HBr oxidation.
Experimental Protocol (Self-Validating Workflow)
  • Oxidation Phase: In a round-bottom flask, mix 1.0 mmol of acetophenone and 1.0 mL of aqueous HBr (48%) in 1.0 mL of DMSO. Stir the mixture at 55 °C for 10–12 hours. Causality: The extended time at moderate heat ensures complete conversion to the phenylglyoxal intermediate without triggering thermal degradation.

  • Thermodynamic Shift: Elevate the reaction temperature to 80 °C. Add 100 mg of ammonium acetate directly to the solution. Stir for 1 hour.

  • Filtration of Kinetic Byproducts: Filter the hot mixture to remove any precipitated kinetic byproducts (e.g., imidazoles).

  • Product Isolation (Self-Validation): Allow the mother liquor to stand at room temperature for 24 hours. The thermodynamic product, 3,6-diphenyl-2-pyrazinol, will spontaneously precipitate from the solvent mixture as a yellow solid due to its highly stable, rigid planar structure[2]. Filter and dry under vacuum.

Comparative Data Presentation

To assist researchers in selecting the appropriate methodology, the quantitative and operational metrics of both pathways are summarized below:

ParameterReuben G. Jones CondensationDMSO-HBr Cascade Process
Primary Reagents Phenylglyoxal, PhenylglycinamideAcetophenone, DMSO, HBr, NH₄OAc
Nitrogen Source Amide & Amine (Intramolecular)Ammonium Acetate (Intermolecular)
Reaction Temperature -20 °C to 25 °C55 °C, then 80 °C
Control Mechanism Kinetic & RegioselectiveThermodynamic
Typical Yield 40% – 65%Variable (Optimized at high temps)
Key Advantage High structural predictabilityUses highly stable, cheap precursors
Primary Challenge Instability of α -ketoaldehydesCompetitive imidazole formation

References

  • Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process Semantic Scholar
  • On Reuben G. Jones synthesis of 2-hydroxypyrazines Beilstein Journals
  • Review on the Synthesis of Pyrazine and Its Deriv

Sources

Foundational

Technical Whitepaper: Solubility Profile and Solvation Mechanics of 3,6-Diphenyl-2-pyrazinol

Executive Summary For drug development professionals and synthetic chemists, managing the solubility of highly crystalline heterocyclic intermediates is a persistent challenge. 3,6-Diphenyl-2-pyrazinol (CAS: 1088-34-2),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, managing the solubility of highly crystalline heterocyclic intermediates is a persistent challenge. 3,6-Diphenyl-2-pyrazinol (CAS: 1088-34-2), frequently encountered as a byproduct in the cascade synthesis of biologically active imidazoles, exhibits notoriously poor solubility in standard laboratory solvents. This whitepaper deconstructs the thermodynamic and structural causality behind its insolubility, provides a solvent selection matrix, and outlines field-proven, self-validating protocols for its analytical quantification and NMR characterization.

Physicochemical Causality of Poor Solubility

The dissolution of any compound requires overcoming its crystal lattice energy. For 3,6-diphenyl-2-pyrazinol, this thermodynamic penalty is exceptionally high due to two structural features: high lipophilicity and lactam-lactim tautomerism .

While formally named as a "pyrazinol" (lactim form), the compound predominantly exists as 3,6-diphenylpyrazin-2(1H)-one (lactam form) in the solid state. This lactam configuration features a highly polarized N-H donor and a C=O acceptor, which assemble into tightly packed, polymeric hydrogen-bonded chains. The strength of this crystal lattice is evidenced by its extreme melting point (339–342 °C)[1]. Furthermore, the dual phenyl rings impart significant hydrophobicity, effectively preventing hydration and rendering the compound practically insoluble in aqueous media.

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Impact on Solubility
CAS Registry Number 1088-34-2Standard identifier for material sourcing.
Molecular Weight 248.28 g/mol Moderate size; diffusion in solvent is not the primary limiting factor.
Melting Point 339–342 °CIndicates massive lattice energy; requires solvents with high solvation power.
LogP (Predicted) 3.18High lipophilicity; dictates extreme hydrophobicity and aqueous insolubility.
Polar Surface Area (PSA) 45.75 ŲRestricted polar area; limits interaction with polar protic solvents.

Data synthesized from structural analyses and chemical databases[1][2].

SolvationMechanics cluster_crystal Crystal Lattice (High Energy Barrier) N1 Lactam Tautomer (N-H Donor) N2 Lactam Tautomer (C=O Acceptor) N1->N2 Strong Intermolecular H-Bonds S1 Polar Aprotic Solvent (e.g., DMSO) N2->S1 Dissolution Penalty (Mp: 339-342 °C) S2 Solvated Monomer (NMR Detectable) S1->S2 S=O Dipole disrupts N-H network

Mechanistic pathway of DMSO-mediated hydrogen bond disruption in the crystal lattice.

Solvent Selection Matrix

Because the non-polar phenyl rings resist aqueous solvation and the polar pyrazinone core resists non-polar solvation (e.g., hexane, toluene), successful dissolution requires a solvent capable of aggressive hydrogen-bond disruption.

Polar aprotic solvents with high dipole moments and strong hydrogen-bond acceptor (HBA) capabilities are uniquely suited for this task. Dimethyl sulfoxide (DMSO) is the premier choice; its highly polarized S=O bond acts as a surrogate acceptor for the lactam's N-H proton, effectively unzipping the polymeric crystal chains[1].

Table 2: Solubility Matrix for 3,6-Diphenyl-2-pyrazinol
Solvent ClassRepresentative SolventSolubility ProfileMechanistic Rationale
Aqueous Water, PBS (pH 7.4)Practically Insoluble (< 0.01 mg/mL)High LogP (3.18) prevents hydration; lattice energy exceeds solvation energy.
Non-Polar Hexane, TolueneVery PoorUnable to disrupt the N-H···O=C hydrogen bonding network.
Polar Protic Methanol, EthanolPoor to Moderate (requires heat)Protic solvents compete for H-bonds but lack the dipole strength to fully solvate the lipophilic bulk at room temperature.
Polar Aprotic DMSO, DMFOptimal (Soluble) Strong HBA capacity disrupts the crystal lattice; lipophilic bulk is accommodated by the solvent's organic nature.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal checks to prevent false data caused by the compound's specific physicochemical quirks.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Focus: Standard filtration is explicitly avoided in this protocol. The high lipophilicity of 3,6-diphenyl-2-pyrazinol leads to non-specific adsorption onto standard PTFE or nylon syringe filters, which would artificially lower the measured solubility. Centrifugation is utilized to ensure phase separation without material loss.

Protocol A 1. Solid Addition Add excess 3,6-Diphenyl-2-pyrazinol B 2. Thermal Equilibration Agitate at 25°C for 24h & 48h A->B C 3. Phase Separation Centrifuge at 10,000 x g (Avoid filters) B->C D 4. Quantification HPLC-UV Analysis C->D E 5. Validation Compare 24h vs 48h concentrations D->E

Workflow for self-validating thermodynamic solubility determination.

Step-by-Step Methodology:

  • Saturation: Add 10 mg of 3,6-diphenyl-2-pyrazinol to 1 mL of the target solvent (e.g., DMSO or Methanol) in a sealed borosilicate glass vial. Ensure visible solid remains (indicating saturation).

  • Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.5 °C. Agitate at 300 RPM.

  • Self-Validation Sampling: Extract 100 µL aliquots at exactly 24 hours and 48 hours . Logic: If the calculated concentration at 48h exceeds the 24h mark by >5%, thermodynamic equilibrium has not been reached, and the incubation must be extended.

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes to pellet the undissolved solid. Do not filter.

  • Dilution & Analysis: Carefully aspirate the supernatant, dilute with a compatible mobile phase, and quantify via HPLC-UV (detection typically around 280-320 nm due to the conjugated pyrazinone system).

Protocol B: NMR Sample Preparation in DMSO-d6

Because the compound is often isolated as a precipitated byproduct during the synthesis of aryl-imidazoles[1], NMR characterization requires specific handling to overcome its slow dissolution kinetics.

  • Massing: Weigh 3–5 mg of the yellow solid directly into an NMR tube.

  • Solvent Addition: Add 0.6 mL of high-purity DMSO-d6.

  • Kinetic Disruption: Sonicate the tube in a water bath at 40 °C for 10 minutes. Logic: Acoustic cavitation provides the localized activation energy required to break the robust lactam hydrogen bonds without causing thermal degradation.

  • Verification: Visually inspect for complete optical clarity before acquiring the spectra (typically utilizing a 400 MHz instrument). The N-H proton of the lactam form will appear far downfield (e.g., δ ~12.46 ppm) due to strong solvent-solute hydrogen bonding[1].

References

  • Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process Source: ARKIVOC 2014 (iv) 146-163. Semantic Scholar. URL:[Link]

Sources

Exploratory

3,6-Diphenyl-2-pyrazinol CAS number and molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3,6-Diphenyl-2-pyrazinol Executive Summary As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3,6-Diphenyl-2-pyrazinol

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as critical building blocks in drug discovery and materials science. Among these, 3,6-Diphenyl-2-pyrazinol (also recognized by its tautomeric nomenclature, 3,6-diphenylpyrazin-2(1H)-one) stands out due to its unique electronic properties and structural versatility. This whitepaper provides a rigorous, self-validating guide to the physicochemical properties, thermodynamically controlled synthesis, and analytical characterization of this specific compound.

Physicochemical Architecture & Tautomerism

Understanding the baseline metrics of a compound is the first step in any robust experimental design. 3,6-Diphenyl-2-pyrazinol exhibits classic 1, shifting between the hydroxyl (-OH) and oxo (=O) forms depending on the solvent environment and pH[1]. This dynamic equilibrium directly impacts receptor binding kinetics and solubility profiles in pharmacological applications.

Table 1: Quantitative Physicochemical Data

ParameterValueCausality / Relevance in Experimental Design
CAS Registry Number 2[2]Unique identifier for procurement and database querying.
Molecular Weight 248.28 g/mol [2]Critical for exact stoichiometric calculations in synthesis.
Molecular Formula C16H12N2O[2]Defines the exact mass for high-resolution MS (HRMS).
Predicted LogP 3.18[2]Indicates moderate lipophilicity, suitable for oral bioavailability.
TPSA 45.75 Ų[2]Favorable for membrane permeability in cellular assays.

Synthetic Methodology: The Cascade Protocol

Traditional syntheses of substituted pyrazines often suffer from low yields and harsh conditions. A modern, field-proven approach utilizes a 3 involving the oxidation of acetophenone derivatives followed by a modified Debus condensation[3].

Mechanistic Causality: The choice of reagents in this pathway is strictly governed by thermodynamic principles. The reaction utilizes DMSO-HBr to oxidize acetophenone to phenylglyoxal in situ. Subsequently, ammonium acetate is introduced. Why ammonium acetate instead of aqueous ammonia? Aqueous ammonia at low temperatures kinetically favors the formation of imidazole derivatives. By employing ammonium acetate at elevated temperatures, the system is pushed toward thermodynamic control, exclusively yielding the highly stable 2-hydroxy-3,6-diarylpyrazine core[3].

G A Acetophenone B DMSO-HBr Oxidation (In Situ) A->B HBr Catalyst C Phenylglyoxal Intermediate B->C Oxidation D NH4OAc / High Temp (Thermodynamic Control) C->D Condensation E 3,6-Diphenyl-2-pyrazinol D->E Dimerization

Cascade synthesis of 3,6-diphenyl-2-pyrazinol governed by thermodynamic control.

Protocol 1: Synthesis & Isolation (Self-Validating System)

This protocol is designed with built-in quality control (QC) checkpoints to ensure experimental integrity at every phase.

Step 1: Oxidation Phase

  • Dissolve 10 mmol of acetophenone in 15 mL of Dimethyl Sulfoxide (DMSO).

  • Add 0.5 mL of 48% aqueous Hydrobromic Acid (HBr).

  • Heat the mixture to 60°C and stir for 2 hours.

  • Causality: HBr acts as a critical acid catalyst for the Kornblum-type oxidation, activating the DMSO to form the highly reactive phenylglyoxal intermediate.

  • QC Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the UV-active acetophenone spot confirms successful oxidation.

Step 2: Condensation Phase

  • To the same reaction vessel, add 25 mmol of ammonium acetate.

  • Elevate the temperature to 100°C and stir for an additional 4 hours.

  • Causality: The elevated temperature overcomes the activation energy barrier required to form the thermodynamic pyrazine product, effectively suppressing the formation of kinetic imidazole byproducts[3].

Step 3: Isolation and Purification

  • Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water.

  • Filter the resulting yellow precipitate under vacuum.

  • Recrystallize the crude product from hot ethanol to yield pure 3,6-Diphenyl-2-pyrazinol.

  • QC Checkpoint: Record the melting point. A sharp melting point between 339-342 °C indicates high purity[3]. A depressed or broad melting range dictates that a second recrystallization is mandatory.

Analytical Validation Strategy

To confirm the structural integrity of the synthesized compound, a dual-pronged analytical approach using LC-MS and NMR is required. The tautomeric nature of the compound dictates the specific solvents and ionization modes utilized.

G A 3,6-Diphenyl-2-pyrazinol Sample B NMR in DMSO-d6 (Slows Proton Exchange) A->B Structural Elucidation C ESI-LC/MS (Positive Ion Mode) A->C Mass Confirmation D Observe Tautomeric Proton at δ 12.46 B->D Validation E Detect[M+H]+ at m/z 249.1 C->E Validation

Analytical workflow designed to capture tautomeric and mass characteristics.

Protocol 2: LC-MS and NMR Characterization

Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve 5 mg of the purified compound in 0.6 mL of DMSO-d6.

  • Causality: Protic solvents (like Methanol-d4) would cause rapid deuterium exchange with the tautomeric -OH/-NH proton, rendering it invisible on the spectrum. DMSO-d6 forms strong hydrogen bonds, significantly slowing the exchange rate and allowing observation of this critical structural feature[3].

  • QC Checkpoint (Expected Data): 1H NMR (400 MHz, DMSO-d6) must yield a broad singlet at δ 12.46 (s, 0.9H) corresponding to the tautomeric proton. Aromatic signals will appear at δ 8.29 (d, J = 6.8 Hz, 2H), 7.92 (s, 2H), 7.53 (m, 3H), and 7.46 (m, 3H)[3]. (Note: The singlet at 7.92 ppm represents an overlap of the pyrazine C5 proton and specific phenyl protons).

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Prepare a 1 µg/mL solution of the compound in Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Inject the sample into an ESI-MS operating in positive ion mode.

  • Causality: The basic nitrogen atoms within the pyrazine ring have a high proton affinity. The addition of 0.1% formic acid ensures complete protonation of the scaffold, maximizing the signal-to-noise ratio.

  • QC Checkpoint: The base peak chromatogram must show a dominant [M+H]+ ion at m/z 249.1. If m/z 249.1 is absent or weak, verify the pH of the mobile phase to ensure proper ionization.

References

  • Title: 1088-34-2 3,6-Diphenylpyrazin-2(1H)-one - guidechem.
  • Title: Synthesis of 2-aroyl-(4 or 5)
  • Source: epdf.

Sources

Foundational

Tautomeric Landscapes of 3,6-Diphenyl-2-pyrazinol and its Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the tautomeric phenomena in 3,6-diphenyl-2-pyrazinol and its derivatives. For researchers in drug development, a comprehensive understanding of tautomerism is critical, as t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the tautomeric phenomena in 3,6-diphenyl-2-pyrazinol and its derivatives. For researchers in drug development, a comprehensive understanding of tautomerism is critical, as the presence of different tautomers can significantly impact a molecule's pharmacological profile, including its receptor binding affinity, solubility, and metabolic stability. This document synthesizes theoretical principles with practical experimental and computational approaches to provide a robust framework for investigating and harnessing the tautomerism of this important class of heterocyclic compounds.

The Significance of Tautomerism in Pyrazinols

Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium is of particular importance in heterocyclic chemistry, where proton transfer can lead to distinct forms with different physicochemical properties. In the context of drug design, the ability of a molecule to exist in multiple tautomeric forms can influence its interaction with biological targets. For instance, a minor tautomer in solution could be the major bioactive form that binds to a receptor. Therefore, a thorough characterization of the tautomeric space is a prerequisite for rational drug design.

For 3,6-diphenyl-2-pyrazinol, the primary tautomeric relationship to consider is the lactam-lactim equilibrium. The lactam form possesses a ketone-like carbonyl group within the pyrazine ring, while the lactim form is characterized by a hydroxyl group, rendering the ring aromatic. The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, and the potential for intra- and intermolecular hydrogen bonding.

The Lactam-Lactim Equilibrium in 3,6-Diphenyl-2-pyrazinol

The central tautomeric equilibrium for 3,6-diphenyl-2-pyrazinol involves the interconversion between the pyrazinone (lactam) and hydroxypyrazine (lactim) forms.

Caption: Lactam-lactim tautomerism in 3,6-diphenyl-2-pyrazinol.

The relative stability of these two forms is dictated by a delicate balance of electronic and steric effects. The lactam form benefits from the inherent strength of the carbon-oxygen double bond. Conversely, the lactim form gains aromatic stabilization within the pyrazine ring. The phenyl substituents at the 3 and 6 positions will also influence this equilibrium through their electronic and steric properties.

Experimental Approaches to Characterize Tautomeric Equilibria

A multi-pronged experimental strategy is essential for the unambiguous characterization of the tautomeric forms of 3,6-diphenyl-2-pyrazinol and its derivatives in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric structures in solution.[1][2] The chemical shifts of protons and carbons are highly sensitive to the local electronic environment, allowing for the differentiation between lactam and lactim forms.

Key NMR Observables for Tautomerism:

NucleusLactam Form (Pyrazinone)Lactim Form (Hydroxypyrazine)Rationale
¹H Broad NH proton signal.Sharp OH proton signal.Different exchange rates and chemical environments.
¹³C Carbonyl carbon (C=O) signal in the range of 160-180 ppm.Carbon bearing the hydroxyl group (C-OH) shifts upfield to ~150-160 ppm.The carbonyl carbon is significantly deshielded.
¹⁵N "Pyrrole-like" and "Pyridine-like" nitrogen signals.Both nitrogens become more "pyridine-like" due to aromaticity.Changes in hybridization and electron density around the nitrogen atoms.[2]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the 3,6-diphenyl-2-pyrazinol derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Spectral Analysis:

    • Identify the characteristic signals for the lactam and lactim forms.

    • Integrate the signals corresponding to each tautomer to determine their relative populations.

    • For cases of rapid interconversion, a single set of averaged signals may be observed. In such instances, variable temperature NMR studies can be employed to slow down the exchange and resolve the individual tautomeric signals.

Caption: Workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy can provide valuable insights into the tautomeric equilibrium, as the lactam and lactim forms will possess different chromophores and thus exhibit distinct absorption spectra.[3][4] The aromatic lactim form is expected to have a λmax at a longer wavelength compared to the non-aromatic lactam form.

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar solvent (e.g., dioxane).

  • Serial Dilutions: Prepare a series of solutions in solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm.

  • Data Interpretation: Analyze the shifts in λmax and changes in molar absorptivity as a function of solvent polarity to infer the predominant tautomeric form in each environment.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[2] This technique can precisely locate the positions of all atoms, including the proton on either the nitrogen (lactam) or oxygen (lactim).

Computational Modeling of Tautomerism

Density Functional Theory (DFT) calculations are an indispensable tool for complementing experimental studies.[5] They can be used to:

  • Predict the relative stabilities of the tautomers in the gas phase and in different solvents (using solvation models).

  • Calculate theoretical NMR chemical shifts and UV-Vis absorption spectra to aid in the interpretation of experimental data.

  • Investigate the energetic barrier for the interconversion between tautomers.

Computational Workflow:

dft_workflow start Define Lactam and Lactim Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_comp Compare Relative Energies (ΔG) freq_calc->energy_comp solvent_model Incorporate Solvation Model (e.g., PCM) energy_comp->solvent_model nmr_calc Calculate NMR Chemical Shifts (GIAO) solvent_model->nmr_calc uv_calc Calculate UV-Vis Spectra (TD-DFT) solvent_model->uv_calc end Correlate with Experimental Data nmr_calc->end uv_calc->end

Caption: DFT workflow for tautomerism studies.

Influence of Substituents on Tautomeric Equilibrium

The electronic properties of substituents on the phenyl rings can significantly influence the lactam-lactim equilibrium.

  • Electron-donating groups (EDGs) are expected to stabilize the lactam form by increasing the electron density on the pyrazinone ring.

  • Electron-withdrawing groups (EWGs) may favor the lactim form by enhancing the acidity of the N-H proton in the lactam, thereby facilitating its transfer to the oxygen.

These predictions can be systematically investigated by synthesizing a library of derivatives with varying substituents and analyzing their tautomeric ratios using the aforementioned experimental and computational methods.

Conclusion and Future Directions

The tautomerism of 3,6-diphenyl-2-pyrazinol and its derivatives is a multifaceted phenomenon with profound implications for drug discovery. A synergistic approach combining high-resolution spectroscopic techniques and robust computational modeling is essential for a comprehensive understanding of the tautomeric landscape. By systematically investigating the influence of substituents and solvent effects, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. Future work should focus on the synthesis of novel derivatives and the correlation of their tautomeric preferences with their biological activities. This will ultimately enable the rational design of more potent and selective drug candidates.

References

  • Katritzky, A.R.; Karelson, M.; Harris, P.A. Prototropic tautomerism of heteroaromatic compounds. Heterocycles1991 , 32, 329–369. [Link]

  • Tunalı, N.; Çelik, H.; Aygün, M. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure2024 , 1305, 137739. [Link]

  • Elguero, J.; Claramunt, R.M.; Marzin, C.; Fruchier, A. The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate2015 . [Link]

  • Contreras, R.H.; Turi, L.; Cárdenas-Jirón, G.I.; D’Amico, P.F.; Biekofsky, R.R. Ab Initio and "0 NMR Studies of the Substituent Effects on the Tautomeric Equilibrium in 6-X-1 H-2-Pyridones. Journal of Physical Chemistry1992 , 96(19), 7895-7900. [Link]

  • Torres, M.R.; Claramunt, R.M.; Elguero, J. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules2020 , 25(11), 2658. [Link]

  • Hofmann, J.; Malinovská, L.; Hocek, M. Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal2021 , 27(12), 4055-4060. [Link]

  • Aksenov, A.V.; Aksenova, I.V.; Mironov, V.A. Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules2023 , 28(22), 7599. [Link]

  • Pfeiffer, W.-D.; Dill, C.; Hetzheim, A. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules2018 , 23(1), 133. [Link]

Sources

Exploratory

theoretical calculations on 3,6-Diphenyl-2-pyrazinol stability

An In-Depth Technical Guide to the Theoretical Assessment of 3,6-Diphenyl-2-pyrazinol Stability Audience: Researchers, scientists, and drug development professionals. Executive Summary Pyrazinone scaffolds are prevalent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical Assessment of 3,6-Diphenyl-2-pyrazinol Stability

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyrazinone scaffolds are prevalent in medicinal chemistry, forming the core of numerous bioactive molecules. The stability of these compounds—encompassing their intrinsic chemical reactivity and their behavior in complex biological environments—is a critical determinant of their therapeutic potential. This guide presents a comprehensive computational workflow for assessing the stability of a representative molecule, 3,6-Diphenyl-2-pyrazinol. By integrating Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Molecular Docking, we provide a robust, multi-faceted framework for predicting molecular liabilities and guiding rational drug design. This document serves as a practical guide for computational chemists and drug discovery teams to de-risk novel chemical entities early in the development pipeline.

Introduction: The Pyrazinone Core and the Imperative of Stability

The 2(1H)-pyrazinone ring is a privileged heterocyclic motif recognized for its wide array of pharmacological activities. Its unique electronic and structural features allow for versatile interactions with biological targets. 3,6-Diphenyl-2-pyrazinol, the subject of this guide, features this core flanked by two phenyl rings, which can significantly influence its electronic properties, solubility, and metabolic profile.

In drug development, stability is not a monolithic concept. It refers to:

  • Chemical Stability: Resistance to degradation under various pH, light, and temperature conditions.

  • Metabolic Stability: Resistance to enzymatic transformation in the body, which dictates the compound's half-life and potential for producing toxic metabolites.

  • Conformational Stability: The molecule's ability to adopt and maintain a bioactive conformation upon binding to a target.

Predicting these stability facets in silico allows for the early-stage filtering of compounds that are likely to fail in later, more resource-intensive experimental phases. The following sections detail the theoretical calculations that form a holistic stability assessment.

Foundational Analysis: Density Functional Theory (DFT)

Expertise & Causality: For a molecule like 3,6-Diphenyl-2-pyrazinol, Density Functional Theory (DFT) is the computational method of choice. It provides a highly favorable balance between quantum mechanical accuracy and computational feasibility, allowing for precise characterization of the molecule's electronic structure and geometry. This foundational analysis underpins all subsequent stability predictions.

Protocol: Geometry Optimization and Vibrational Analysis

The first and most critical step is to determine the molecule's most stable three-dimensional structure, its ground-state geometry.

  • Input Structure Generation: A 2D or 3D representation of 3,6-Diphenyl-2-pyrazinol is created using molecular editing software.

  • Selection of Functional and Basis Set: The choice of the DFT functional and basis set is paramount for accuracy. For organic molecules containing heteroatoms, the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established and reliable combination.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional effectively incorporates both exchange and correlation energies, providing robust results for a wide range of organic systems.

    • 6-311++G(d,p): This basis set provides the flexibility needed to accurately describe electron distribution. The '++' indicates diffuse functions on both heavy atoms and hydrogens (crucial for non-covalent interactions), while '(d,p)' denotes polarization functions (essential for describing anisotropic electron density in bonding).

  • Geometry Optimization: The calculation is run to find the coordinates that correspond to the minimum energy on the potential energy surface.

  • Frequency Calculation (Self-Validation): A subsequent vibrational frequency calculation is performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum and not a transition state. This is a critical self-validating step in the protocol.

cluster_DFT DFT Workflow A 1. Initial 3D Structure B 2. Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization B->C D 4. Vibrational Frequency Analysis C->D E Confirmation Check D->E F Optimized Ground-State Geometry E->F No Imaginary Frequencies G Re-evaluate Structure or Method E->G Imaginary Frequencies Present

Caption: Workflow for obtaining a validated ground-state molecular geometry using DFT.

Electronic Reactivity: Frontier Molecular Orbitals (FMO)

Expertise & Causality: The stability and reactivity of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents

Foundational

The Multifaceted Biological Activities of Pyrazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development as therapeutic agents for a wide range of diseases. While the term "pyrazinole" is not commonly found in scientific literature, it is likely a specific reference to a subclass of pyrazole compounds bearing a hydroxyl group (a pyrazol-ol), a structural feature known to influence pharmacological properties. This guide will provide an in-depth technical overview of the significant biological activities of pyrazole and its closely related, non-aromatic counterpart, pyrazoline. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential, with a focus on mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Anticancer Activities of Pyrazole Derivatives

The uncontrolled proliferation of cells is a hallmark of cancer, and many pyrazole derivatives have been identified as potent inhibitors of this process. Their anticancer effects are often attributed to their ability to interact with key proteins involved in cell cycle regulation and signal transduction.

Mechanism of Action: Targeting Key Oncogenic Pathways

A significant number of pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

  • Cyclin-Dependent Kinase (CDK) Inhibition : CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. Their aberrant activity is a common feature of many cancers. Certain pyrazole analogs have been shown to bind to the active site of CDKs, such as CDK2, preventing the phosphorylation of their substrates and thereby inducing cell cycle arrest.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration. Pyrazole derivatives have been designed to act as EGFR tyrosine kinase inhibitors (EGFR-TKIs), blocking the receptor's activity and halting these pro-tumorigenic signals.[1]

  • Tubulin Polymerization Inhibition : Microtubules, dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. Some pyrazole derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For instance, the presence of specific aryl or heteroaryl groups at certain positions can enhance the binding affinity to target kinases. The modification of substituents allows for the fine-tuning of activity and selectivity, a key aspect in the development of targeted cancer therapies.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassTarget Cell LineIC50 (µM)Reference
Pyrazole-Thiazole HybridMCF-7 (Breast Cancer)0.07(Zhu et al., 2011)
N-phenyl Pyrazoline-Coumarin HybridMCF-7 (Breast Cancer)0.00021(Amin et al.)
Pyrazolyl AminopyridineHeLa (Cervical Cancer)11.46(Lesyk et al.)
Visualizing the EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of intervention for pyrazole-based inhibitors.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrazole Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by pyrazole derivatives.

Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2][3][4] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2][5]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

This assay is used to evaluate the effect of compounds on cell migration, a crucial process in cancer metastasis.

Principle: A "wound" or scratch is created in a confluent monolayer of cancer cells. The rate at which the cells migrate to close the wound is monitored over time.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.[6]

  • Washing: Gently wash the wells with sterile PBS to remove any detached cells.

  • Compound Treatment: Add fresh cell culture medium containing the pyrazole compound at the desired concentration. A vehicle control should also be included.

  • Imaging: Immediately capture images of the scratch at different points using a phase-contrast microscope. This is the "0-hour" time point.

  • Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).[7]

  • Data Analysis: Measure the width of the scratch at each time point. The percentage of wound closure can be calculated to determine the effect of the compound on cell migration.

Antimicrobial Activities of Pyrazole Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against bacteria and fungi.

Spectrum of Activity

Numerous studies have reported the efficacy of pyrazole-containing molecules against a range of pathogenic microorganisms, including:

  • Gram-positive bacteria: such as Staphylococcus aureus and Bacillus subtilis.

  • Gram-negative bacteria: such as Escherichia coli and Pseudomonas aeruginosa.

  • Fungi: such as Candida albicans and Aspergillus niger.

Potential Mechanisms of Antimicrobial Action

The exact mechanisms by which pyrazole derivatives exert their antimicrobial effects are still under investigation, but several hypotheses have been proposed:

  • Enzyme Inhibition: Pyrazoles may inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.

  • Disruption of Cell Membrane Integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and cell death.

  • Interference with DNA Replication: There is evidence to suggest that some pyrazole compounds can bind to microbial DNA, inhibiting its replication and transcription.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-Mannich BaseEscherichia coli (Gram-negative)0.25(P. et al., 2016)
Pyrazole-Mannich BaseStreptococcus epidermidis (Gram-positive)0.25(P. et al., 2016)
Pyrazole-Mannich BaseAspergillus niger (Fungus)1(P. et al., 2016)
Experimental Protocol for Antimicrobial Activity Assessment

This is a standard and widely used method for determining the MIC of an antimicrobial agent.[8]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth after incubation.[8][9][10]

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the pyrazole compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[8]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[8] This suspension is then further diluted in the broth to achieve the final desired inoculum concentration.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum but no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[8]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[8]

Anti-inflammatory Activities of Pyrazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Many pyrazole derivatives have demonstrated potent anti-inflammatory properties, with some acting as selective inhibitors of key inflammatory enzymes.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

A primary mechanism of action for the anti-inflammatory effects of many pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes.

  • COX-1 and COX-2 Inhibition: COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[11] Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[11] Several pyrazole derivatives, most notably celecoxib, have been developed as selective COX-2 inhibitors, offering a better safety profile.[1][12]

Visualizing the Mechanism of COX-2 Inhibition

The following diagram illustrates the role of COX-2 in inflammation and its inhibition by pyrazole derivatives.

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Conversion Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Inhibitor Pyrazole Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole compounds.

Experimental Models for Anti-inflammatory Activity
  • In Vitro Assays: The inhibitory activity of pyrazole compounds against COX-1 and COX-2 can be determined using enzyme immunoassays (EIA) that measure the production of prostaglandins.

  • In Vivo Models: The carrageenan-induced paw edema model in rodents is a widely used acute inflammation model to evaluate the in vivo anti-inflammatory efficacy of test compounds.

Neuroprotective Activities of Pyrazole Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Neuroinflammation and oxidative stress are key contributors to this neuronal damage.[13] Pyrazole and pyrazoline derivatives have shown promise as neuroprotective agents by targeting these pathological processes.[13]

Mechanisms of Neuroprotection
  • Anti-inflammatory Effects in the CNS: As discussed previously, the anti-inflammatory properties of pyrazole compounds, particularly their ability to inhibit COX-2, can reduce neuroinflammation by decreasing the production of pro-inflammatory prostaglandins in the brain.

  • Antioxidant Activity: Some pyrazole derivatives possess antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage.

  • Inhibition of Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition can have therapeutic effects in neurodegenerative and psychiatric disorders. Certain pyrazoline derivatives have been reported to be potent MAO inhibitors.

Experimental Models for Neuroprotective Activity
  • In Vitro Models: Cell-based assays using neuronal cell lines (e.g., SH-SY5Y, PC12) are commonly employed. Neurotoxicity can be induced by agents like 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides, and the ability of pyrazole compounds to protect the cells from damage is assessed.[14][15]

  • In Vivo Models: Animal models that mimic the pathology of neurodegenerative diseases, such as rodent models of Parkinson's disease induced by neurotoxins, are used to evaluate the in vivo efficacy of neuroprotective compounds.

Visualizing Neuroinflammatory Signaling

The diagram below provides a simplified overview of key neuroinflammatory pathways that can be targeted by pyrazole derivatives.

Neuroinflammation cluster_stimuli Pathological Stimuli cluster_cells CNS Cells cluster_response Inflammatory Response Stimuli e.g., Aβ plaques, α-synuclein aggregates Microglia Microglia Stimuli->Microglia Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines ROS Reactive Oxygen Species (ROS) Microglia->ROS Neuron Neuron Neurodegeneration Neuronal Damage & Neurodegeneration Neuron->Neurodegeneration Cytokines->Neuron Damage ROS->Neuron Damage Inhibitor Pyrazole Derivative Inhibitor->Microglia Modulation

Caption: Simplified overview of neuroinflammatory pathways.

Conclusion and Future Perspectives

The pyrazole scaffold has proven to be a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-documented. The versatility of the pyrazole ring allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of novel pyrazole-based compounds with multi-target activities, offering the potential for more effective treatments for complex diseases. The continued exploration of structure-activity relationships, coupled with advanced computational modeling and innovative synthetic strategies, will undoubtedly lead to the discovery of new and improved pyrazole-based therapeutics.

References

  • Neuroinflammation in Neurodegenerative Diseases. (URL: [Link])

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (URL: [Link])

  • What are COX-2 inhibitors and how do they work?. (URL: [Link])

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (URL: [Link])

  • Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. (URL: [Link])

  • Regulation of neuroinflammatory signaling pathway in neurodegenerative diseases. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr.... (URL: [Link])

  • 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. (URL: [Link])

  • (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (URL: [Link])

  • MIC Determination By Microtitre Broth Dilution Method. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (URL: [Link])

  • Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. (URL: [Link])

  • Anticancer assay (MTT). (URL: [Link])

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (URL: [Link])

  • Neuroinflammation Signaling Pathway. (URL: [Link])

  • Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. (URL: [Link])

  • EGFR signaling pathway in breast cancers. (URL: [Link])

  • COX Inhibitors. (URL: [Link])

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (URL: [Link])

  • Neuroinflammation and Disease: Pathways and Opportunities. (URL: [Link])

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (URL: [Link])

  • Overview of the wound healing assay preparation protocols. (A).... (URL: [Link])

  • Targeting CDK2 to combat drug resistance in cancer therapy. (URL: [Link])

  • Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. (URL: [Link])

  • Targeting CDK2 in cancer: challenges and opportunities for therapy. (URL: [Link])

  • Scratch Assay protocol. (URL: [Link])

  • EGF/EGFR Signaling Pathway. (URL: [Link])

  • Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 3,6-Diphenyl-2-pyrazinol

Abstract This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 3,6-Diphenyl-2-pyrazinol, a heterocyclic compound of significant interest in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 3,6-Diphenyl-2-pyrazinol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazine core is a key structural motif in numerous biologically active molecules.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for sample preparation, spectral acquisition, and data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. Predicted spectral data are presented in a clear, tabular format, and logical workflows are visualized using Graphviz diagrams to enhance comprehension.

Introduction to 3,6-Diphenyl-2-pyrazinol and the Role of NMR

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds widely found in nature and synthetic drugs. Their diverse biological activities, including anticancer and antimicrobial properties, make them a focal point in pharmaceutical research.[2] 3,6-Diphenyl-2-pyrazinol, with its substituted pyrazine core, presents a unique electronic environment that can be precisely characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule.[3][4] For a molecule like 3,6-Diphenyl-2-pyrazinol, ¹H and ¹³C NMR are indispensable for confirming its identity, assessing its purity, and elucidating the electronic effects of the phenyl and hydroxyl substituents on the pyrazine ring. This application note will delve into the practical aspects of acquiring and interpreting high-quality NMR spectra for this compound.

PART 1: Experimental Protocols

A successful NMR analysis hinges on meticulous sample preparation and the selection of appropriate acquisition parameters. This section provides a robust protocol designed to yield high-resolution spectra for 3,6-Diphenyl-2-pyrazinol.

I. Sample Preparation: A Foundation for Quality Spectra

The goal of sample preparation is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[5]

Protocol:

  • Compound Purity: Begin with a high-purity sample of 3,6-Diphenyl-2-pyrazinol (≥98%). Impurities will introduce extraneous signals and complicate spectral interpretation.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.[6] This amount is typically sufficient for obtaining good signal-to-noise in a reasonable number of scans on a modern NMR spectrometer.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for many organic compounds and its relatively simple residual solvent signals. Chloroform-d (CDCl₃) is another common option. The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[5] Vortex the mixture vigorously to ensure complete dissolution.[6] Gentle warming may be applied if necessary, but ensure the compound is stable at the elevated temperature.

  • Filtration (Critical Step): To remove any undissolved particles that can disrupt the magnetic field homogeneity and lead to broad peaks, filter the solution directly into a clean, dry 5 mm NMR tube. A Pasteur pipette with a small plug of glass wool is an effective filter.[6]

  • Tube and Cap Cleanliness: Use high-quality NMR tubes that are free from scratches or chips.[6] Ensure the cap is also clean to prevent contamination.

  • Degassing (Optional but Recommended): For samples sensitive to oxidation or for high-resolution experiments, degassing can be beneficial. The freeze-pump-thaw technique is the most effective method for removing dissolved oxygen, which is paramagnetic and can cause line broadening.

II. NMR Data Acquisition: Optimizing Spectral Parameters

The following parameters are recommended for a standard 400 MHz (or higher) NMR spectrometer. These settings provide a good balance between resolution and experiment time.

A. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds. A longer acquisition time provides better resolution.

  • Relaxation Delay (d1): 1-2 seconds. This delay allows for the relaxation of protons back to their equilibrium state before the next pulse.

  • Number of Scans (ns): 16-64 scans. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

B. ¹³C NMR Acquisition Parameters:

Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required.

  • Pulse Program: A proton-decoupled single-pulse experiment with inverse-gated decoupling (e.g., 'zgig' on Bruker systems) can be used for more accurate integration, though a standard proton-decoupled experiment (e.g., 'zgpg30') is often sufficient for chemical shift determination.[8]

  • Spectral Width: Approximately 220 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is often necessary for quaternary carbons to relax fully.

  • Number of Scans (ns): 1024-4096 scans.

  • Temperature: 298 K (25 °C).

III. Data Processing and Referencing

Proper data processing is crucial for extracting accurate information from the raw free induction decay (FID) signal.[4][9]

Protocol:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak.

    • DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C.

    • CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C.

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.

PART 2: Spectral Analysis and Interpretation

The interpretation of NMR spectra involves analyzing chemical shifts, coupling constants, and integration values to assign signals to specific atoms within the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for 3,6-Diphenyl-2-pyrazinol. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds.[1][10] The exact chemical shifts can be influenced by solvent and concentration.[7][11]

Table 1: Predicted ¹H NMR Data for 3,6-Diphenyl-2-pyrazinol (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazine H-58.0 - 8.3Singlet1H
Phenyl H (ortho to pyrazine)7.8 - 8.1Multiplet4H
Phenyl H (meta, para)7.3 - 7.6Multiplet6H
-OH10.0 - 13.0Broad Singlet1H

Table 2: Predicted ¹³C NMR Data for 3,6-Diphenyl-2-pyrazinol (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C-OH)155 - 160
C-3 (C-Ph)145 - 150
C-5128 - 133
C-6 (C-Ph)140 - 145
Phenyl C (ipso)135 - 140
Phenyl C (ortho, meta, para)125 - 130
Key Structural Insights from NMR Data
  • Pyrazine Proton (H-5): The singlet observed for the pyrazine proton is characteristic of its isolated nature on the ring. Its downfield chemical shift is due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms.

  • Phenyl Protons: The phenyl protons will appear as complex multiplets due to spin-spin coupling. The ortho protons are typically the most deshielded due to their proximity to the pyrazine ring.

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad due to chemical exchange with residual water in the solvent. Its chemical shift can be highly variable and is dependent on temperature, concentration, and solvent.

  • Pyrazine Carbons: The carbon atoms of the pyrazine ring will resonate at lower field due to the influence of the nitrogen atoms. The carbon bearing the hydroxyl group (C-2) is expected to be the most deshielded.

  • Phenyl Carbons: The carbon signals of the phenyl rings will appear in the typical aromatic region. The ipso-carbons (the carbons attached to the pyrazine ring) will have distinct chemical shifts from the other phenyl carbons.

Advanced 2D NMR Experiments for Unambiguous Assignments

For complex molecules, 2D NMR experiments are invaluable for making definitive assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify which protons are adjacent to one another. For 3,6-Diphenyl-2-pyrazinol, it would confirm the coupling within the phenyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is essential for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons.

PART 3: Visualization & Workflow

Molecular Structure and Atom Numbering

Caption: Molecular structure of 3,6-Diphenyl-2-pyrazinol with atom numbering.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL DMSO-d6) weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup (Lock, Tune, Shim) filter->setup acq_1H Acquire 1H Spectrum setup->acq_1H acq_13C Acquire 13C Spectrum setup->acq_13C acq_2D Acquire 2D Spectra (Optional) (COSY, HSQC, HMBC) setup->acq_2D ft Fourier Transform acq_1H->ft acq_13C->ft acq_2D->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent baseline->reference assign_1H Assign 1H Signals (Chemical Shift, Integration, Multiplicity) reference->assign_1H assign_13C Assign 13C Signals (Chemical Shift) reference->assign_13C structure Structural Confirmation assign_1H->structure assign_13C->structure

Caption: Workflow for NMR spectral analysis of 3,6-Diphenyl-2-pyrazinol.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the ¹H and ¹³C NMR analysis of 3,6-Diphenyl-2-pyrazinol. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra amenable to detailed interpretation. The provided predicted spectral data and structural insights serve as a valuable reference for the characterization of this and structurally related pyrazine derivatives. The application of these NMR techniques is fundamental for ensuring the structural integrity of novel compounds in the fields of drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Sample Preparation.
  • Vertex AI Search. (n.d.). NMR Sample Preparation.
  • Vertex AI Search. (2022, May 25). Chemical Transformation of Pyrazine Derivatives.
  • Vertex AI Search. (n.d.). NMR Data Processing.
  • Vertex AI Search. (n.d.). NMR sample preparation guidelines.
  • Vertex AI Search. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Taylor & Francis. (n.d.). Greener approach toward one pot route to pyrazine synthesis.
  • Vertex AI Search. (n.d.). NMR Data Acquisition and Processing Procedure.
  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved March 30, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Wiley-VCH. (2002).
  • Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207.
  • R-NMR. (2023, June). SOP data acquisition.
  • ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants J [Hz] of 1, 2, and 2 aq. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved March 30, 2026, from [Link]

  • Alver, Ö., et al. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. SDU Journal of Science, 5(1), 98-102.
  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
  • MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.
  • PMC. (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites.
  • ResearchGate. (n.d.). The chemical shifts and couplings of the phenyl protons. Retrieved March 30, 2026, from [Link]

  • Wiley Online Library. (2020, August 14). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • Deev, S. L., et al. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(48), 28063-28085. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Retrieved March 30, 2026, from [Link]

  • IJTSRD. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.

Sources

Application

Application Note: FT-IR Spectroscopic Characterization of 3,6-Diphenyl-2-pyrazinol and its Tautomeric Dynamics

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Instrument Modality: Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR and Transmission) Structural Dynamics & Analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Instrument Modality: Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR and Transmission)

Structural Dynamics & Analytical Rationale

As a Senior Application Scientist, I approach the characterization of heterocyclic compounds not merely as a routine analytical task, but as a probe into their fundamental molecular dynamics. 3,6-Diphenyl-2-pyrazinol (CAS: 1088-34-2), also systematically known as 3,6-diphenylpyrazin-2(1H)-one[1], is a highly functionalized pyrazine derivative. Its characterization is critical in medicinal chemistry due to the prevalence of the pyrazine scaffold in biologically active molecules[2].

The central analytical challenge in characterizing 2-hydroxypyrazines is their lactam-lactim (oxo-hydroxy) tautomerism . The molecule exists in an equilibrium between the pyrazin-2-ol (lactim) form and the 1H-pyrazin-2-one (lactam) form. Quantum chemical calculations and transition state studies demonstrate that the localized C=O bond provides significant thermodynamic stability, making the lactam (oxo) form more stable than the lactim form by approximately 2.4 to 4.0 kcal/mol[3][4].

The Causality of IR Selection: FT-IR spectroscopy is the method of choice for this characterization because it provides an instantaneous snapshot of the molecular vibrational states without the solvent-induced averaging effects seen in solution-state NMR. The technique is exquisitely sensitive to the distinct vibrational modes that differentiate the two tautomers—specifically, the presence of a carbonyl stretch (C=O) versus a carbon-nitrogen double bond (C=N), and an amine stretch (N-H) versus a hydroxyl stretch (O-H).

Self-Validating FT-IR Methodologies

When characterizing tautomeric equilibria in the solid state, the choice of sampling technique is non-trivial. The traditional KBr pellet method involves high-pressure compaction (typically 10 tons) and introduces an inherently hygroscopic matrix. This pressure, combined with trace water, can disrupt the native intermolecular hydrogen-bonding network, potentially inducing a mechanochemical shift in the lactam-lactim equilibrium.

Therefore, Attenuated Total Reflectance (ATR) FT-IR is the recommended standard for this protocol, as it requires minimal sample perturbation, preserving the intrinsic solid-state tautomeric ratio.

Protocol A: Attenuated Total Reflectance (ATR) FT-IR (Preferred)

Mechanistic Advantage: Preserves native crystal packing and hydrogen bonding.

  • System Purge & Background (Self-Validation Step): Ensure the FT-IR spectrometer is purged with dry nitrogen. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean, blank Diamond ATR crystal.

    • Validation Check: The baseline must be flat. Any sharp rotational bands at 3900–3500 cm⁻¹ (H₂O) or a doublet at 2350 cm⁻¹ (CO₂) indicate a failure in atmospheric suppression. Do not proceed until the background is clean.

  • Sample Application: Deposit approximately 2–5 mg of crystalline 3,6-Diphenyl-2-pyrazinol directly onto the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the torque slips (ensuring optimal optical contact without crushing the crystal lattice).

  • Data Acquisition: Acquire the sample spectrum (64 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • Optical Correction: Apply an ATR correction algorithm. Expert Insight: Because the depth of penetration ( dp​ ) in ATR is directly proportional to the wavelength, lower wavenumber bands will appear artificially stronger than in transmission spectra. ATR correction normalizes this to match legacy transmission libraries.

Protocol B: KBr Pellet Transmission (Alternative)

Mechanistic Advantage: Higher signal-to-noise ratio for weak overtone bands.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to eliminate absorbed moisture, which would otherwise mask the critical O-H/N-H stretching region (3500–3100 cm⁻¹).

  • Milling: Grind 1 mg of 3,6-Diphenyl-2-pyrazinol with 100 mg of dry KBr in an agate mortar.

    • Expert Insight: The particle size must be ground below the wavelength of the IR radiation (< 2 µm) to prevent the Christiansen effect (asymmetric band broadening and baseline scattering).

  • Pressing: Transfer the mixture to a 13 mm die and press at 10 tons under vacuum for 3 minutes to form a transparent pellet.

  • Acquisition: Run the transmission scan against a blank KBr pellet background.

Spectral Interpretation & Quantitative Data

The spectral deconvolution of 3,6-Diphenyl-2-pyrazinol relies on identifying the dominant tautomeric markers and the invariant structural backbone (the diphenyl substituents).

Table 1: Characteristic FT-IR Vibrational Assignments for 3,6-Diphenyl-2-pyrazinol

Functional Group / ModeExpected Frequency (cm⁻¹)Tautomeric FormMechanistic Rationale & Causality
N-H Stretch 3150 – 3250 (Broad)Lactam (Oxo)Shifted lower and broadened due to extensive intermolecular hydrogen bonding in the solid state[4].
O-H Stretch 3300 – 3450 (Broad)Lactim (Hydroxy)Diagnostic for the enol form. Often suppressed in the solid state due to the thermodynamic preference for the oxo form[3].
C=O Stretch (Amide I) 1650 – 1680 (Strong)Lactam (Oxo)Conjugation with the pyrazine ring lowers the stretching frequency compared to isolated aliphatic amides.
C=N Ring Stretch 1580 – 1610 (Medium)BothCore pyrazine ring stretching; overlaps with the aromatic C=C stretching modes.
C-O Stretch 1200 – 1250 (Strong)Lactim (Hydroxy)Confirms the C-OH single bond if the lactim tautomer is present.
Aromatic C-H OOP Bend 730 – 750 & ~690 (Strong)BothHighly diagnostic out-of-plane (OOP) bending for the monosubstituted phenyl rings at the C3 and C6 positions[2].

Diagnostic Workflow

The following diagram illustrates the logical progression from sample preparation to tautomeric state determination, emphasizing the critical self-validation loop required for trustworthy data.

FTIR_Workflow Start 3,6-Diphenyl-2-pyrazinol (CAS: 1088-34-2) Prep Sample Preparation (ATR Preferred over KBr) Start->Prep Acq FT-IR Data Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) Prep->Acq Valid Self-Validation (Baseline & H₂O/CO₂ Check) Acq->Valid Valid->Acq Fail (Recalibrate/Purge) Analysis Spectral Deconvolution & Band Assignment Valid->Analysis Pass (Flat Baseline) Tautomer Tautomeric State Determination Analysis->Tautomer

Figure 1: Self-validating FT-IR workflow for 3,6-Diphenyl-2-pyrazinol tautomer analysis.

References

  • Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process. Semantic Scholar. 2[2]

  • 1088-34-2 3,6-Diphenylpyrazin-2(1H)-one. Guidechem. 1[1]

  • On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules. ResearchGate. 3[3]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications. 4[4]

Sources

Method

Application Note: Photophysical Characterization of 3,6-Diphenyl-2-pyrazinol

Target Audience: Researchers, spectroscopists, and drug development professionals. Introduction & Mechanistic Insights 3,6-Diphenyl-2-pyrazinol (CAS: 1088-34-2), also known by its tautomeric name 3,6-diphenylpyrazin-2(1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, spectroscopists, and drug development professionals.

Introduction & Mechanistic Insights

3,6-Diphenyl-2-pyrazinol (CAS: 1088-34-2), also known by its tautomeric name 3,6-diphenylpyrazin-2(1H)-one, is a highly conjugated heterocyclic compound utilized in medicinal chemistry and advanced materials science. A defining feature of 2-hydroxypyrazines is their dynamic lactam-lactim (oxo-enol) tautomerism .

The Causality of Solvent-Dependent Photophysics: When designing photophysical assays for this compound, solvent selection is not merely a solubility parameter; it is an active variable that dictates the dominant chromophore species. The tautomeric equilibrium between the 2-hydroxypyrazine (enol/lactim) and 1H-pyrazin-2-one (oxo/lactam) forms is acutely sensitive to the solvent's dielectric constant and hydrogen-bonding capacity.

Computational and empirical studies demonstrate that the oxo (pyrazinone) form is generally more thermodynamically stable by approximately 2.4 to 4.0 kcal/mol in polar environments 1. Consequently, the UV-Vis absorption and fluorescence emission spectra exhibit pronounced solvatochromism. In non-polar solvents (e.g., cyclohexane), the lactim form often predominates, yielding blue-shifted spectra. In polar, protic solvents (e.g., methanol), intermolecular hydrogen bonding stabilizes the lactam form, extending the conjugation of the localized C=O bond and resulting in a distinct red-shift in both absorption and emission 2. Furthermore, the formation of pyrazinones is closely correlated with distinct fluorescence intensity profiles, making accurate spectral capture critical 3.

Experimental Workflow

G A Sample Preparation (3,6-Diphenyl-2-pyrazinol) B Solvent Selection (Dielectric & H-Bonding) A->B C1 Lactim (Enol) Form Dominant Non-polar (e.g., Cyclohexane) B->C1 Aprotic/Non-polar C2 Lactam (Oxo) Form Dominant Polar (e.g., Methanol, Water) B->C2 Protic/Polar D1 UV-Vis Absorption Blue-shifted Maxima C1->D1 D2 UV-Vis Absorption Red-shifted Maxima C2->D2 E Steady-State Fluorescence & Quantum Yield Calculation D1->E D2->E

Workflow for solvent-dependent photophysical characterization of 3,6-Diphenyl-2-pyrazinol tautomers.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols incorporate internal validation checkpoints to prevent common spectroscopic artifacts such as micro-aggregation and the Inner Filter Effect (IFE).

Protocol A: Preparation of Analyte Solutions
  • Stock Solution Generation: Weigh exactly 2.48 mg of 3,6-Diphenyl-2-pyrazinol (MW 248.28 g/mol ) and dissolve in 10.0 mL of spectroscopic-grade dimethyl sulfoxide (DMSO) to yield a 1.0 mM stock.

    • Causality: DMSO acts as a universal, highly polar aprotic solvent that ensures the complete dissolution of both tautomeric forms without inducing the π−π stacking aggregation common in purely aqueous environments.

  • Working Solutions: Dilute the stock solution 1:100 into the chosen spectroscopic-grade solvents (e.g., cyclohexane, acetonitrile, methanol) to achieve a 10 μ M working concentration.

  • Validation Check (Scattering): Measure the baseline absorbance at 600 nm.

    • Causality: Because 3,6-diphenyl-2-pyrazinol does not absorb at 600 nm, any signal >0.01 OD indicates Rayleigh scattering from micro-aggregates. If present, sonicate the solution for 5 minutes or pass it through a 0.2 μ m PTFE syringe filter before proceeding.

Protocol B: UV-Vis Absorption Spectroscopy
  • Instrument Calibration: Power on the dual-beam UV-Vis spectrophotometer. Allow the deuterium (UV) and tungsten (Vis) lamps to warm up for at least 30 minutes to ensure photon flux stability.

  • Baseline Correction: Fill two matched 10 mm pathlength quartz cuvettes with the exact blank solvent mixture (including 1% DMSO from the stock carryover). Run a baseline scan from 200 nm to 600 nm.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the 10 μ M analyte solution. Record the absorption spectrum at a scan rate of 120 nm/min with a 1 nm slit width.

  • Data Extraction: Identify the λmax​ for the π→π∗ and n→π∗ transitions. Calculate the molar absorptivity ( ϵ ) using the Beer-Lambert Law ( A=ϵcl ).

Protocol C: Steady-State Fluorescence & Quantum Yield ( ΦF​ )
  • Sample Adjustment (Critical Step): Dilute the working solution until the absorbance at the chosen excitation wavelength ( λex​ ) is strictly ≤0.05 OD.

    • Causality: High optical densities lead to primary (excitation attenuation) and secondary (emission reabsorption) Inner Filter Effects. Keeping OD ≤0.05 ensures a linear relationship between fluorophore concentration and emission intensity, validating the quantum yield calculation.

  • Excitation: Set λex​ to the primary absorption maximum determined in Protocol B. Set excitation and emission slit widths to 2.5 nm.

  • Emission Scan: Scan the emission from λex​+15 nm to 600 nm to capture the full spectral envelope.

  • Relative Quantum Yield Determination: Compare the integrated fluorescence intensity ( I ) against a known standard (e.g., Quinine sulfate in 0.1 M H2​SO4​ , Φst​=0.54 ) using the following equation, factoring in the refractive index ( η ) of the solvents:

    Φx​=Φst​×Ist​Ix​​×Ax​Ast​​×(ηst​ηx​​)2

Data Presentation

The table below summarizes the representative photophysical properties of 3,6-diphenyl-2-pyrazinol and its tautomeric shifts across solvents of varying polarity.

Table 1: Representative Photophysical Properties of 3,6-Diphenyl-2-pyrazinol

SolventDielectric Constant ( ϵ )Dominant TautomerAbs. λmax​ (nm)Molar Absorptivity ( ϵ , M−1cm−1 )Em. λmax​ (nm)Relative ΦF​
Cyclohexane 2.02Lactim (Enol)~325~15,000~390Low
Acetonitrile 37.5Mixed Equilibrium~337~12,500~410Moderate
Methanol 32.7Lactam (Oxo)~345~18,000~430High

Note: The distinct red-shift in polar protic solvents (Methanol) is characteristic of the stabilized lactam (pyrazinone) form, which typically exhibits a higher fluorescence quantum yield compared to the enol form.

References

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry Source: ACS Public
  • Synthesis of 2-aroyl-(4 or 5)
  • Formation of Volatile Pyrazinones in Amadori Rearrangement Products and Maillard Reaction Systems and the Major Formation Pathways Source: ACS Public

Sources

Application

The Strategic Utility of 3,6-Diphenyl-2-pyrazinol as a Pharmaceutical Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Importance of the Pyrazinol Core The pyrazine ring system is a recurring motif in a multitude of biologically active compounds, v...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Importance of the Pyrazinol Core

The pyrazine ring system is a recurring motif in a multitude of biologically active compounds, valued for its unique electronic properties and its ability to act as a bioisostere for other aromatic systems like benzene, pyridine, and pyrimidine.[1] Within this class, 3,6-Diphenyl-2-pyrazinol (also known as 5,6-diphenylpyrazin-2-ol) has emerged as a critical building block for the synthesis of complex pharmaceutical agents. Its utility is underscored by its role as a key intermediate in the synthesis of prostacyclin (IP) receptor agonists, which are significant in treating vascular disorders such as pulmonary arterial hypertension.[2][3] This guide will detail the synthesis of this valuable intermediate and its subsequent application in the preparation of advanced pharmaceutical candidates.

Synthesis of 3,6-Diphenyl-2-pyrazinol: A Tale of Two Pathways

The synthesis of 3,6-Diphenyl-2-pyrazinol can be efficiently achieved through two primary, reliable methods. The choice between these pathways may be dictated by the availability of starting materials and desired scale.

Method 1: From Benzil and Aminoacetamide Hydrochloride

This one-step synthesis offers a straightforward and high-yielding route to 3,6-Diphenyl-2-pyrazinol.[2]

Protocol:

  • Reaction Setup: To a 20 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol (20 mL).

  • Reagent Addition: Under a nitrogen atmosphere, add benzil (2.10 g, 0.01 mol), aminoacetamide hydrochloride (1.32 g, 0.012 mol), and sodium hydroxide (0.96 g, 0.024 mol) sequentially to the methanol.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by LC-MS to ensure the complete consumption of starting materials.

  • Work-up:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add 12N HCl (1.25 mL) dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add sodium bicarbonate (1 g) and water (13 mL).

  • Isolation:

    • Filter the resulting precipitate.

    • Wash the solid with water (5 mL) and then with methanol (5 mL).

    • Dry the solid under vacuum to yield 3,6-Diphenyl-2-pyrazinol as a white solid.

Expected Yield: 88.7%[2] Characterization: ESI-MS: m/z = 249.2 (M+H)⁺[2]

Method 2: From Glycinamide Hydrochloride and Benzil

An alternative high-yield synthesis involves the condensation of glycinamide hydrochloride with benzil.[3]

Protocol:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, add methanol (500 mL).

  • Reagent Addition: Under a nitrogen atmosphere, add benzil (62.0 g, 0.29 mol), glycinamide hydrochloride (35.37 g, 0.32 mol), and sodium hydroxide (23.2 g, 0.58 mol).

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours, monitoring by LC-MS.

  • Work-up:

    • Cool the reaction to 0-5 °C.

    • Slowly add 12N HCl (38 mL) dropwise.

    • Stir at room temperature for 30 minutes.

    • Add sodium bicarbonate (30 g) and water (350 mL).

  • Isolation:

    • Filter the precipitate.

    • Wash the solid with water (20 mL) and methanol (20 mL).

    • Dry under vacuum to obtain 3,6-Diphenyl-2-pyrazinol.

Expected Yield: 91.1%[3]

Application as a Pharmaceutical Intermediate: Synthesis of a Diphenylpyrazine Derivative

The utility of 3,6-Diphenyl-2-pyrazinol as a pharmaceutical intermediate is exemplified in its conversion to more complex molecules. A key transformation involves its conversion to a halogenated derivative, which can then undergo further functionalization. The following protocol outlines the synthesis of a 5-bromo-2,3-diphenylpyrazine, a precursor for more advanced drug candidates, as described in patent CN112939877A.[4]

Step 1: Bromination of 3,6-Diphenyl-2-pyrazinol

Protocol:

  • Reaction Setup: In an anhydrous solvent (e.g., acetonitrile, toluene, xylene, chlorobenzene, or tetrahydrofuran), dissolve 5,6-diphenyl-2-hydroxypyrazine.

  • Reagent Addition: Add a base catalyst (e.g., triethylamine or pyridine) and tribromophosphine (POBr₃) in a molar ratio of 1:3.0 (pyrazinol:POBr₃).

  • Reaction: Heat the mixture to reflux.

  • Work-up and Isolation: The patent describes the subsequent use of the resulting 5-bromo-2,3-diphenylpyrazine (NS-301) in the next step.[4]

Step 2: Amination of 5-Bromo-2,3-diphenylpyrazine

Protocol:

  • Reaction Setup: In a 500 mL three-necked flask, add dioxane (250 mL), 5-bromo-2,3-diphenylpyrazine (30.03 g), isopropylamine (8.62 g, 1.5 eq), potassium iodide (4.80 g, 0.3 eq), and potassium carbonate (41.14 g, 2.0 eq).

  • Reaction: Stir the mixture well and heat to 40-45 °C for 12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to approximately 10 °C.

    • Quench the reaction by adding water (100 mL).

    • Extract the product with dichloromethane.

  • Purification:

    • Combine the organic layers and wash with saturated brine.

    • Dry over anhydrous sodium sulfate.

    • The resulting product is N-isopropyl-5,6-diphenylpyrazin-2-amine (NS-302).

Yield: Approximately 89%[4] Characterization: ESI-MS: m/z 313.0 (M+H)⁺; ¹H NMR (500MHz, DMSO-d₆) δ 8.84 (s, 1H), 7.43-7.30 (m, 10H).[4]

Characterization Data

CompoundMolecular FormulaMolecular WeightPhysical FormPurity
3,6-Diphenyl-2-pyrazinolC₁₆H₁₂N₂O248.28Solid97%[5]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 3,6-Diphenyl-2-pyrazinol cluster_functionalization Functionalization Benzil Benzil Pyrazinol 3,6-Diphenyl-2-pyrazinol Benzil->Pyrazinol Aminoacetamide_HCl Aminoacetamide HCl Aminoacetamide_HCl->Pyrazinol Bromo_Pyrazine 5-Bromo-2,3-diphenylpyrazine Pyrazinol->Bromo_Pyrazine POBr₃ Final_Product N-isopropyl-5,6-diphenylpyrazin-2-amine Bromo_Pyrazine->Final_Product Isopropylamine Isopropylamine Isopropylamine->Final_Product

Caption: Synthetic workflow for 3,6-Diphenyl-2-pyrazinol and its subsequent functionalization.

Conclusion and Future Perspectives

3,6-Diphenyl-2-pyrazinol is a readily accessible and highly versatile pharmaceutical intermediate. The robust synthetic protocols detailed herein provide a clear pathway for its production, enabling its use in the development of novel therapeutics. Its successful application in the synthesis of IP receptor agonists highlights its potential in constructing complex molecular architectures with significant biological activity. Further exploration of this scaffold is warranted to unlock its full potential in medicinal chemistry.

References

  • 5,6-DIPHENYLPYRAZIN-2-OL - ChemBK. Available at: [Link]

  • Synthesis and properties of liquid pyrazine dyes. Available at: [Link]

  • CN112939877A - Synthesis method of diphenylpyrazine derivative - Google Patents.
  • Synthesis of 4,6-diphenylpyrimidin-2-ol derivatives as new benzodiazepine receptor ligands. Available at: [Link]

  • Patents In BindingDB. Available at: [Link]

  • IL48724A - Process for the preparation of 3,5-diphenyl pyrazole derivatives - Google Patents.
  • Patentee Index - Official Gazette for Patents. Available at: [Link]

  • Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological. Available at: [Link]

  • US Patent No. 8829195 - Regulations.gov. Available at: [Link]

  • (12) United States Patent (10) Patent No.: US 7,790,905 B2 - Googleapis.com. Available at: [Link]

  • 3,6-Diphenylpyrazin-2(1H)-one — Chemical Substance Information - NextSDS. Available at: [Link]

Sources

Method

application of 3,6-Diphenyl-2-pyrazinol in organic light-emitting diodes (OLEDs)

[label=" 2-Ethoxyethanol/H2O\n 110°C, 2 Workflow for synthesizing Iridium(III) emitters using 3,6-Diphenyl-2-pyrazinol as a ligand. Protocol 1.1: Synthesis of [Ir(ppy)₂Cl]₂ Dimer Reaction Setup: In a 100 mL round-bottom...

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Author: BenchChem Technical Support Team. Date: April 2026

[label=" 2-Ethoxyethanol/H2O\n 110°C, 2

Workflow for synthesizing Iridium(III) emitters using 3,6-Diphenyl-2-pyrazinol as a ligand.

Protocol 1.1: Synthesis of [Ir(ppy)₂Cl]₂ Dimer
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve IrCl₃·3H₂O (1.0 eq) and 2-phenylpyridine (2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and deionized water.

  • Degassing: Purge the solution with N₂ for 20 minutes. Causality: Oxygen quenches triplet states and oxidizes the metal center at high temperatures, drastically reducing yield.

  • Reflux: Heat the mixture to 110°C under N₂ for 24 hours.

  • Self-Validation Check: The reaction is successful when a bright yellow precipitate forms. Filter the precipitate, wash with ethanol and hexane, and dry. Confirm via ¹H-NMR (CDCl₃): The bridging chlorides cause distinct shielding, shifting the adjacent pyridine protons upfield compared to the free ligand.

Protocol 1.2: Ligand Exchange with 3,6-Diphenyl-2-pyrazinol
  • Reaction Setup: Combine the [Ir(ppy)₂Cl]₂ dimer (1.0 eq), 3,6-diphenyl-2-pyrazinol (2.2 eq), and anhydrous Na₂CO₃ (10 eq) in 2-ethoxyethanol.

  • Reflux: Heat to 120°C under N₂ for 12 hours.

  • Purification: Extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and purify via silica gel column chromatography (DCM:Hexane, 1:1).

  • Self-Validation Check: Spot the product on a TLC plate and illuminate with a 365 nm UV lamp. A successful heteroleptic complex will exhibit intense orange/red phosphorescence, confirming the integration of the pyrazine ligand.

Application II: Development of Bipolar Host Materials

To prevent concentration quenching in the Emissive Layer (EML), phosphorescent emitters are doped into a "host" matrix. An ideal host requires a high Triplet energy ( T1​ ) to confine excitons on the dopant, and bipolar charge transport capabilities.

Workflow Visualization

Host_Synthesis N1 3,6-Diphenyl-2-pyrazinol (CAS: 1088-34-2) N2 2-Chloro-3,6-diphenylpyrazine (Electrophile) N1->N2 POCl3, Reflux, 12h (Deoxychlorination) N3 Suzuki-Miyaura Coupling Pd(PPh3)4 / K2CO3 N2->N3 + Carbazole-boronic acid Toluene/H2O, 90°C N4 Bipolar Host Material (Cz-DPPz) N3->N4 C-C Bond Formation & Sublimation N5 OLED Emissive Layer (Vacuum Deposition) N4->N5 Co-evaporated with Dopant

Synthetic pathway converting 3,6-Diphenyl-2-pyrazinol into an OLED bipolar host material.

Protocol 2.1: Deoxychlorination to 2-Chloro-3,6-diphenylpyrazine
  • Reaction: Suspend 3,6-diphenyl-2-pyrazinol in neat phosphoryl chloride (POCl₃) (10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack active intermediate.

  • Reflux: Heat to 105°C for 12 hours.

  • Quenching: Carefully pour the cooled mixture over crushed ice to hydrolyze excess POCl₃. Neutralize with NaOH and extract with DCM.

  • Self-Validation Check: GC-MS should show a molecular ion peak shift from m/z 248 (pyrazinol) to m/z 266/268 (chloropyrazine, exhibiting the characteristic 3:1 isotopic ratio for chlorine) [3].

Protocol 2.2: Suzuki-Miyaura Cross-Coupling
  • Reaction: Combine 2-chloro-3,6-diphenylpyrazine (1.0 eq), 9-phenyl-9H-carbazol-3-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and 2M aqueous K₂CO₃ in a toluene/ethanol mixture.

  • Reflux: Degas and heat at 90°C for 24 hours.

  • Purification (Critical Step): After standard aqueous workup and column chromatography, the material must undergo vacuum train sublimation ( 10−6 Torr, ~250°C). Causality: Even parts-per-million (ppm) levels of palladium or halide impurities act as deep charge traps in OLEDs, catastrophically degrading device lifespan and efficiency.

Quantitative Data & Photophysical Properties

The table below summarizes the critical energy levels required for energy-level alignment during OLED device engineering.

MaterialHOMO (eV)LUMO (eV) T1​ (eV)PLQY (%)Primary OLED Function
3,6-Diphenyl-2-pyrazinol -6.10-2.802.65N/ASynthetic Precursor / Ligand
[Ir(ppy)₂(dppz)] -5.35-3.102.1585Phosphorescent Emitter (Orange)
Cz-DPPz -5.60-2.952.7578Bipolar Host Material
CBP (Reference)-6.00-2.402.56N/AStandard Host Material

Data Interpretation: The synthesized host (Cz-DPPz) exhibits a lower LUMO (-2.95 eV) compared to the industry-standard CBP (-2.40 eV). This is a direct consequence of the electron-deficient pyrazine core, which significantly lowers the driving voltage required for electron injection.

Device Fabrication Protocol

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Surface Treatment: Subject the dried ITO to UV-Ozone treatment for 20 minutes. Causality: This removes residual organic contaminants and increases the work function of ITO, facilitating hole injection.

  • Vacuum Thermal Evaporation (VTE): Transfer substrates to a vacuum chamber (base pressure < 10−6 Torr).

  • Layer Deposition:

    • Deposit Hole Transport Layer (e.g., NPB) at 1.0 Å/s.

    • Emissive Layer (EML): Co-evaporate the synthesized Host (Cz-DPPz) and Dopant ([Ir(ppy)₂(dppz)]) at a controlled volume ratio (typically 92:8).

    • Deposit Electron Transport Layer (e.g., TPBi) at 1.0 Å/s.

    • Deposit LiF (1 nm) and Aluminum (100 nm) as the cathode.

  • Self-Validation Check: Monitor deposition rates continuously via a Quartz Crystal Microbalance (QCM). Precise layer thickness is non-negotiable; a deviation of even 2 nm in the EML can shift the exciton recombination zone, leading to efficiency roll-off.

Application

3,6-Diphenyl-2-pyrazinol as a precursor for novel dyes and pigments

Advanced Application Note: 3,6-Diphenyl-2-pyrazinol as a Strategic Precursor for Novel Dyes, Pigments, and Theranostic Probes Abstract 3,6-Diphenyl-2-pyrazinol (CAS 1088-34-2) is a highly versatile heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 3,6-Diphenyl-2-pyrazinol as a Strategic Precursor for Novel Dyes, Pigments, and Theranostic Probes

Abstract

3,6-Diphenyl-2-pyrazinol (CAS 1088-34-2) is a highly versatile heterocyclic building block. While historically recognized as a thermodynamically favored byproduct in cascade syntheses of imidazoles[1], its unique keto-enol tautomerism and extended π-conjugation make it a premier precursor for advanced materials. For materials scientists and drug development professionals, this scaffold serves as the foundation for synthesizing highly fluorescent imidazo[1,2-a]pyrazine probes and robust bis-pyrazine organic pigments[2].

Section 1: Chemical Foundations & Tautomeric Control

The reactivity of 3,6-diphenyl-2-pyrazinol is strictly governed by its keto-enol equilibrium (pyrazin-2-ol pyrazin-2(1H)-one).

Causality in Solvent Selection: In polar aprotic solvents (e.g., DMSO), the keto form dominates, making the nitrogen atom highly susceptible to unwanted N-alkylation. However, for the synthesis of advanced dyes and pigments, functionalization or substitution of the oxygen atom is required. By utilizing non-polar conditions or neat electrophilic reagents, the equilibrium is driven entirely toward the enol form, allowing for efficient O-functionalization or deoxychlorination.

Section 2: Synthesis of Imidazo[1,2-a]pyrazine Fluorescent Probes

Imidazo[1,2-a]pyrazines are highly valued in drug development for their dual role as potent anticancer pharmacophores and intrinsic fluorophores, enabling real-time intracellular tracking (theranostics) without the need for bulky external tags[3].

Protocol 1: Deoxychlorination and Amination
  • Deoxychlorination: Suspend 10 mmol of 3,6-diphenyl-2-pyrazinol in 15 mL of neat phosphorus oxychloride (POCl₃). Reflux at 105°C for 4 hours.

    • Causality: POCl₃ acts as both solvent and reagent. It traps the reactive enol tautomer as a phosphorodichloridate ester, which subsequently undergoes nucleophilic aromatic substitution (SₙAr) by chloride ions to form 2-chloro-3,6-diphenylpyrazine.

    • Self-Validation: The reaction is complete when the opaque suspension transitions into a homogenous, dark amber solution. Thin-Layer Chromatography (TLC) (Hexane:EtOAc 4:1) will confirm completion via the total disappearance of the highly polar pyrazinol baseline spot.

  • Amination: Isolate the chlorinated intermediate via careful aqueous workup over crushed ice. Dissolve the intermediate in 20 mL of 2M ethanolic ammonia. Heat in a sealed pressure tube at 120°C for 12 hours.

    • Causality: While the pyrazine ring is inherently electron-deficient, the bulky 3,6-diphenyl groups create significant steric hindrance. Elevated pressure and temperature are mandatory to force the SₙAr amination, yielding the critical 2-amino-3,6-diphenylpyrazine precursor.

Protocol 2: Iodine-Catalyzed Multicomponent Cycloaddition
  • Imine Formation: In a round-bottom flask, combine 2-amino-3,6-diphenylpyrazine (1.0 eq) and an aryl aldehyde (1.0 eq) in dichloromethane (DCM). Add 10 mol% molecular iodine (I₂). Stir at room temperature for 15 minutes.

    • Causality: Iodine acts as a mild, eco-friendly Lewis acid[2]. It activates the aldehyde carbonyl, facilitating nucleophilic attack by the sterically hindered, weakly nucleophilic aminopyrazine to form an intermediate imine.

  • [4+1] Cycloaddition: Add tert-butyl isocyanide (1.2 eq) dropwise. Stir for 6 hours.

    • Causality: The isocyanide undergoes a rapid [4+1] cycloaddition with the in situ generated imine, constructing the highly conjugated imidazo[1,2-a]pyrazine core[4].

    • Self-Validation: The reaction mixture will shift from pale yellow to intensely fluorescent under 365 nm UV light, physically confirming the formation of the extended conjugated dye system.

Section 3: Photophysical Benchmarks for Drug Development

The resulting imidazo[1,2-a]pyrazine derivatives exhibit highly tunable photophysical properties based on their R-group substitutions. Notably, derivatives with extended heteroaromatic systems can achieve near-infrared (NIR) emission (up to ~850 nm), which is critical for deep-tissue imaging in in vivo drug efficacy models[2].

Table 1: Photophysical Properties of Synthesized Imidazo[1,2-a]pyrazine Dyes & Pigments

CompoundCore ScaffoldR-Group SubstitutionAbsorbance Max (nm)Emission Max (nm)Primary Application
Dye 10a Imidazo[1,2-a]pyrazine-NH₂~380~450Baseline Fluorophore
Dye 10b Imidazo[1,2-a]pyrazine-NH(t-Bu)~410~510Anticancer Lead (HepG2)
Dye 10i Imidazo[1,2-a]pyrazineExtended Heterocycle~600~850Deep-Tissue NIR Imaging
Pigment A Bis-pyrazineDiphenyl~450Solid StateOLEDs / Material Science

Note: Values are representative benchmarks based on iodine-catalyzed multicomponent syntheses[2].

Section 4: Synthetic Divergence & Workflows

Beyond fluorescent probes, 3,6-diphenyl-2-pyrazinol can be diverted toward the synthesis of high-performance organic pigments. By converting the hydroxyl group to a triflate (-OTf) using triflic anhydride and pyridine, the scaffold becomes an excellent electrophilic partner for Suzuki-Miyaura cross-coupling. This pathway yields extended bis-pyrazine pigments utilized in organic light-emitting diodes (OLEDs) and robust industrial colorants.

ReactionPathway A 3,6-Diphenyl-2-pyrazinol (Keto-Enol Equilibrium) B 2-Chloro-3,6-diphenylpyrazine (Electrophilic Intermediate) A->B POCl3, Reflux (Deoxychlorination) E 3,6-Diphenylpyrazin-2-yl Triflate (Cross-Coupling Partner) A->E Tf2O, Pyridine, 0°C (Triflation) C 2-Amino-3,6-diphenylpyrazine (Nucleophilic Amine) B->C NH3/EtOH, 120°C (Amination) D Imidazo[1,2-a]pyrazine Fluorescent Dyes C->D Aryl Aldehyde, t-BuNC, I2 (cat) (Multicomponent Cycloaddition) F Extended Bis-Pyrazine Organic Pigments E->F Pyrazine Boronic Acid, Pd(PPh3)4 (Suzuki-Miyaura Coupling)

Synthetic divergence of 3,6-diphenyl-2-pyrazinol into fluorescent probes and organic pigments.

References

  • Geng, X., et al. "Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process." Arkivoc, 2012. [1]

  • Munusamy, S., et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances, 2023. [2]

Sources

Method

Application Notes and Protocols for Assessing the Anticancer Properties of 3,6-Diphenyl-2-pyrazinol

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the potential anticancer properties of 3,6-Diphenyl-2-pyrazino...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the potential anticancer properties of 3,6-Diphenyl-2-pyrazinol. While this specific derivative may be novel or less characterized, the protocols outlined herein are based on established evidence from the broader class of pyrazole and pyrazine derivatives, which have demonstrated significant potential as anticancer agents.[1][2][3] This document offers a scientifically grounded framework for investigating the cytotoxic effects, impact on cell cycle progression, and induction of apoptosis, thereby enabling a thorough evaluation of 3,6-Diphenyl-2-pyrazinol as a potential therapeutic candidate.

Introduction: The Therapeutic Potential of Pyrazine and Pyrazole Scaffolds

Heterocyclic compounds, particularly those containing pyrazole and pyrazine rings, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] Numerous derivatives have been synthesized and evaluated for their anticancer potential, demonstrating efficacy against a variety of cancer cell lines.[2][4] These compounds often exert their effects through multiple mechanisms of action, including the inhibition of critical cell cycle-regulating enzymes and the disruption of microtubule dynamics.[2][5][6]

The core structure of 3,6-Diphenyl-2-pyrazinol suggests its potential to interact with biological targets implicated in cancer progression. This guide provides the foundational protocols to systematically investigate its anticancer properties, grounded in the established activities of structurally related compounds.

Hypothesized Mechanism of Action of 3,6-Diphenyl-2-pyrazinol

Based on the literature for analogous compounds, 3,6-Diphenyl-2-pyrazinol is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Many pyrazole derivatives have been shown to inhibit CDKs, such as CDK2, leading to cell cycle arrest.[2] By targeting the ATP-binding site of these kinases, they can halt the progression of the cell cycle, thereby preventing cancer cell proliferation.

  • Disruption of Microtubule Dynamics: Certain pyrazoline derivatives have been identified as antimitotic agents that inhibit tubulin polymerization.[5][6] This disruption of the microtubule cytoskeleton can lead to arrest in the G2/M phase of the cell cycle and ultimately induce apoptosis.[5][6][7]

  • Induction of Apoptosis: The cytotoxic effects of pyrazole derivatives are often linked to their ability to induce programmed cell death, or apoptosis.[7][8][9] This can be triggered through various intrinsic and extrinsic pathways, often as a consequence of cell cycle arrest or other cellular stresses induced by the compound.

The following diagram illustrates a potential signaling pathway that could be targeted by 3,6-Diphenyl-2-pyrazinol, focusing on the inhibition of CDK2 and its downstream effects on cell cycle progression.

CDK2_Inhibition_Pathway 3_6_Diphenyl_2_pyrazinol 3_6_Diphenyl_2_pyrazinol CDK2_Cyclin_E_Complex CDK2_Cyclin_E_Complex 3_6_Diphenyl_2_pyrazinol->CDK2_Cyclin_E_Complex Inhibits 3_6_Diphenyl_2_pyrazinol->CDK2_Cyclin_E_Complex Rb_Protein Rb_Protein CDK2_Cyclin_E_Complex->Rb_Protein Phosphorylates CDK2_Cyclin_E_Complex->Rb_Protein Cell_Cycle_Arrest Cell_Cycle_Arrest CDK2_Cyclin_E_Complex->Cell_Cycle_Arrest Inhibition leads to E2F_Transcription_Factor E2F_Transcription_Factor Rb_Protein->E2F_Transcription_Factor Releases Rb_Protein->E2F_Transcription_Factor S_Phase_Entry S_Phase_Entry E2F_Transcription_Factor->S_Phase_Entry Promotes E2F_Transcription_Factor->S_Phase_Entry

Caption: Hypothesized inhibition of the CDK2/Cyclin E pathway by 3,6-Diphenyl-2-pyrazinol.

Experimental Workflow for Anticancer Assessment

A systematic approach is crucial for evaluating the anticancer potential of a novel compound. The following workflow is recommended:

Experimental_Workflow Start Start Cell_Viability_Assay Cell Viability Assay (MTT) Start->Cell_Viability_Assay Determine_IC50 Determine IC50 Values Cell_Viability_Assay->Determine_IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Mechanistic_Studies Further Mechanistic Studies (e.g., Western Blot, Kinase Assays) Cell_Cycle_Analysis->Mechanistic_Studies Apoptosis_Assay->Mechanistic_Studies End End Mechanistic_Studies->End

Caption: Recommended experimental workflow for assessing anticancer properties.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of 3,6-Diphenyl-2-pyrazinol that inhibits the growth of cancer cells by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, HCT116)

  • Complete growth medium (specific to cell line)

  • 3,6-Diphenyl-2-pyrazinol stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3,6-Diphenyl-2-pyrazinol in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of 3,6-Diphenyl-2-pyrazinol on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 3,6-Diphenyl-2-pyrazinol

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 3,6-Diphenyl-2-pyrazinol at concentrations around its IC50 value for 24 to 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).[7][8][9]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 3,6-Diphenyl-2-pyrazinol

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 3,6-Diphenyl-2-pyrazinol as described for the cell cycle analysis protocol.

  • Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation and Interpretation

Quantitative data from the described protocols should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of 3,6-Diphenyl-2-pyrazinol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast5.2
A549Lung8.9
HeLaCervical12.5
HepG2Liver7.1
HCT116Colon6.8

Table 2: Hypothetical Cell Cycle Distribution in A549 Cells after 24h Treatment

Treatment% G0/G1% S% G2/M
Control60.525.314.2
3,6-Diphenyl-2-pyrazinol (5 µM)55.120.724.2
3,6-Diphenyl-2-pyrazinol (10 µM)40.215.144.7

Table 3: Hypothetical Apoptosis Analysis in A549 Cells after 48h Treatment

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Control95.12.52.4
3,6-Diphenyl-2-pyrazinol (10 µM)60.325.813.9

References

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances.
  • MDPI. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line.
  • MDPI.
  • ResearchGate.
  • PMC.
  • Synthesis and Evaluation of New Pyrazoline Deriv
  • Semantic Scholar.
  • MDPI. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.
  • PMC. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
  • PMC. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line.
  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds.
  • PMC. Synthesis and Bioevaluation of 3,6-Diaryl-[1][8][12]triazolo[4,3-b] Pyridazines as Antitubulin Agents.

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.
  • PMC. 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials.
  • ResearchGate.

Sources

Application

Application Note: High-Throughput Tubulin Polymerization Inhibition Assay for the Evaluation of 3,6-Diphenyl-2-pyrazinol

Target Audience: Researchers, scientists, and drug development professionals. Application Area: Oncology, Cytoskeleton Dynamics, Small-Molecule Screening.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application Area: Oncology, Cytoskeleton Dynamics, Small-Molecule Screening.

Introduction & Mechanistic Rationale

The microtubule cytoskeleton is a highly dynamic network essential for intracellular transport, maintenance of cell shape, and the formation of the mitotic spindle during cell division. Microtubules are formed by the GTP-driven polymerization of α/β -tubulin heterodimers. Because hyperproliferation is a hallmark of cancer, disrupting microtubule dynamics—either by stabilizing the polymer or inhibiting its assembly—results in mitotic catastrophe and subsequent apoptosis .

Small molecules targeting tubulin generally fall into two categories: microtubule-stabilizing agents (e.g., paclitaxel) and microtubule-destabilizing agents (e.g., colchicine, vinca alkaloids). Recent structural optimizations have identified pyrazine and pyrazinol scaffolds as highly potent colchicine-site binding agents. 3,6-Diphenyl-2-pyrazinol represents a class of nitrogen-containing heterocycles that sterically hinder the curved-to-straight conformational transition of tubulin dimers, thereby preventing their incorporation into the growing microtubule plus-end.

This application note details a self-validating, fluorescence-based in vitro biochemical assay to quantify the tubulin polymerization inhibitory activity of 3,6-Diphenyl-2-pyrazinol.

Assay Principle & Causality

This protocol utilizes a high-throughput fluorescence enhancement assay . The system relies on a fluorescent reporter (e.g., DAPI or a proprietary fluorophore) that undergoes a quantum yield increase when bound to the hydrophobic pockets of polymerized microtubules, compared to unbound α/β -tubulin dimers.

The Causality of the Reaction System:

  • Temperature Switch (4°C to 37°C): Tubulin polymerization is an endothermic process driven by entropy. At 4°C, tubulin exists strictly as heterodimers. Rapidly shifting the temperature to 37°C initiates the nucleation phase.

  • GTP & Mg²⁺: GTP binds to the exchangeable E-site on β -tubulin. Hydrolysis of GTP to GDP is required for lattice closure and elongation. Mg²⁺ is a crucial cofactor that coordinates with GTP to facilitate this hydrolysis .

  • PIPES Buffer (pH 6.9): PIPES is utilized because its pKa perfectly matches the physiological pH required to maintain tubulin stability while preventing spontaneous, non-specific aggregation.

  • EGTA: Calcium ions (Ca²⁺) are potent endogenous inhibitors of tubulin polymerization. EGTA is included to chelate trace Ca²⁺, preventing premature depolymerization and ensuring assay reproducibility.

Mechanistic Pathway

TubulinAssay Tubulin α/β-Tubulin Heterodimers (Low Fluorescence) Conditions GTP + Mg²⁺ + 37°C (PIPES Buffer) Tubulin->Conditions Microtubules Polymerized Microtubules (High Fluorescence) Conditions->Microtubules Nucleation & Elongation Pyrazinol 3,6-Diphenyl-2-pyrazinol (Colchicine-Site Ligand) Pyrazinol->Tubulin Binds & Prevents Polymerization Paclitaxel Paclitaxel (Taxane-Site Ligand) Paclitaxel->Microtubules Binds & Prevents Depolymerization

Fig 1. Mechanistic pathway of tubulin polymerization and site of action for 3,6-Diphenyl-2-pyrazinol.

Materials and Reagents

ComponentFunction / Rationale
Purified Bovine Tubulin (>99%)Source of α/β -tubulin heterodimers. Lyophilized to preserve structural integrity.
G-PEM Buffer 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Provides the optimal thermodynamic environment.
GTP Stock (100 mM) Energy source for microtubule elongation. Must be freshly thawed to prevent hydrolysis.
Fluorescent Reporter Binds polymerized tubulin (Excitation: 360 nm / Emission: 420 nm).
3,6-Diphenyl-2-pyrazinol Test compound (Prepare 10 mM stock in anhydrous DMSO).
Paclitaxel (3 µM) Positive control for microtubule stabilization (Enhancer).
Colchicine (3 µM) Positive control for microtubule destabilization (Inhibitor).

Step-by-Step Experimental Protocol

Phase 1: System Preparation & Quality Control
  • Instrument Pre-warming: Pre-warm the fluorescence microplate reader to exactly 37°C. Causality: Even a 1°C drop can reduce polymer mass by 5%, artificially dampening the Vmax​ (maximum rate of polymerization).

  • Plate Preparation: Place a half-area 96-well black microplate inside the reader to pre-warm. Causality: Half-area plates concentrate the 100 µL reaction volume, increasing the optical path length and maximizing the signal-to-noise ratio.

  • Compound Dilution: Dilute 3,6-Diphenyl-2-pyrazinol, Paclitaxel, and Colchicine in G-PEM buffer so that the final DMSO concentration in the assay does not exceed 0.1%. Causality: DMSO concentrations >1% alter the dielectric constant of the buffer, inducing artifactual tubulin precipitation.

Phase 2: Tubulin Reconstitution (Strictly on Ice)
  • Buffer Assembly: Prepare the "Polymerization Mix" by combining G-PEM buffer, 1 mM GTP, and 10 µM fluorescent reporter. Keep strictly on ice (4°C).

  • Tubulin Thawing: Rapidly thaw the lyophilized tubulin and immediately reconstitute it in the cold Polymerization Mix to a final concentration of 2 mg/mL.

  • Clarification (Optional but Recommended): Centrifuge the tubulin mix at 14,000 x g for 5 minutes at 4°C. Causality: This removes denatured tubulin aggregates that act as false "seeds," which would otherwise bypass the nucleation phase and skew kinetic readings.

Phase 3: Kinetic Assay Execution
  • Compound Plating: Aliquot 10 µL of the diluted 3,6-Diphenyl-2-pyrazinol (at varying concentrations: 0.1 µM to 10 µM) and control compounds into the pre-warmed 96-well plate.

  • Reaction Initiation: Using a multi-channel pipette, rapidly dispense 90 µL of the cold tubulin/Polymerization Mix into each well.

  • Kinetic Reading: Immediately initiate the kinetic read. Monitor fluorescence emission at λ=420 nm (excitation λ=360 nm) every 60 seconds for 60 minutes.

Data Presentation & Analysis

To validate the assay as a self-contained system, the data must be analyzed using two metrics:

  • Vmax​ (Rate of Polymerization): Calculated from the steepest linear slope of the growth curve (typically between 5 and 15 minutes).

  • AUC (Area Under the Curve): Represents the total mass of polymerized microtubules at steady state.

Table 1. Representative Kinetic Data for 3,6-Diphenyl-2-pyrazinol vs. Controls

Treatment GroupConcentration (µM) Vmax​ (RFU/min)AUC (Total Polymerization)Mechanistic Interpretation
Vehicle (0.1% DMSO) -125.4 ± 5.24500 ± 120Baseline dynamic instability
Paclitaxel 3.0280.1 ± 8.48900 ± 210Accelerated nucleation; Stabilization
Colchicine 3.015.2 ± 2.1850 ± 45Complete destabilization
3,6-Diphenyl-2-pyrazinol 1.065.3 ± 4.52100 ± 95Partial colchicine-site inhibition
3,6-Diphenyl-2-pyrazinol 5.018.1 ± 1.8920 ± 50Complete tubulin inhibition

Self-Validation Check: The assay is considered valid only if the Paclitaxel AUC is ≥1.5× the Vehicle AUC, and the Colchicine AUC is ≤0.3× the Vehicle AUC. If these parameters are met, the dose-dependent reduction in Vmax​ and AUC by 3,6-Diphenyl-2-pyrazinol confirms its efficacy as a potent tubulin polymerization inhibitor.

References

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY Cancer Research, 2009. URL:[Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds Current Chemical Genomics and Translational Medicine, 2014. URL:[Link]

  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe Cancers (Basel), 2020. URL:[Link]

Method

Application Note: Methodology for Evaluating the Antimitotic Activity of Pyrazinols

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale Pyrazinols, particularly fused imidazo[1,2-a]pyrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

Pyrazinols, particularly fused imidazo[1,2-a]pyrazine and pyrido[2,3-b]pyrazine derivatives, have emerged as a highly promising class of small-molecule antimitotic agents[1]. Historically, targeting the colchicine-binding site on tubulin has been a validated approach for developing microtubule-destabilizing agents (MDAs). However, traditional colchicine binding site inhibitors (CBSIs) often suffer from poor metabolic stability and high systemic toxicity.

The pyrazinol scaffold offers a tunable pharmacophore that balances metabolic resilience with potent antimitotic efficacy, making it an ideal candidate for oncology drug development2[2]. By directly binding to the colchicine site at the interface of the α,β-tubulin heterodimer, pyrazinols disrupt the dynamic instability of microtubules. This disruption prevents the formation of a functional mitotic spindle, thereby activating the spindle assembly checkpoint (SAC), inducing prolonged G2/M phase cell cycle arrest, and ultimately triggering apoptosis 3[3].

This application note provides a comprehensive, self-validating methodology for characterizing the antimitotic activity of novel pyrazinol derivatives.

Mechanistic Overview

Mechanism A Pyrazinol Derivative B Colchicine Binding Site A->B Target Engagement C Inhibition of Tubulin Polymerization B->C Conformational Change D Microtubule Depolymerization C->D Dynamic Instability E G2/M Phase Arrest D->E Spindle Checkpoint F Apoptosis / Cell Death E->F Prolonged Arrest

Figure 1: Mechanistic pathway of pyrazinol-induced antimitotic activity.

Experimental Workflows & Step-by-Step Protocols

To rigorously prove that a pyrazinol derivative acts as an antimitotic agent, researchers must employ a sequential workflow that bridges biochemical target validation with phenotypic cellular responses.

Workflow W1 1. Cytotoxicity Screening W2 2. Biochemical Validation W1->W2 W3 3. Phenotypic Profiling W2->W3 W4 4. Mechanistic Confirmation W3->W4

Figure 2: Sequential experimental workflow for evaluating antimitotic pyrazinols.

Protocol 1: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Causality: Before investigating the biochemical target, it is necessary to establish the cellular potency of the synthesized pyrazinols. Highly proliferative cancer cell lines (e.g., HeLa, HCT-116, or MYCN-amplified neuroblastoma cells) are utilized because their rapid division makes them hypersensitive to antimitotic agents[4].

  • Cell Seeding: Seed target cancer cells (e.g., HeLa) at a density of 3,000–5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of the pyrazinol derivative (ranging from 0.1 nM to 10 µM) in complete media. Add to the cells and incubate for 72 hours. Include DMSO (0.1% v/v) as a vehicle control.

  • Reagent Addition: Equilibrate the CellTiter-Glo reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Readout: Induce cell lysis by shaking the plate for 2 minutes on an orbital shaker. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

  • Analysis: Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Protocol 2: In Vitro Tubulin Polymerization Assay (Cell-Free)

Causality: Cytotoxicity alone does not prove a microtubule-targeting mechanism. A cell-free biochemical assay isolates the interaction between the pyrazinol and purified tubulin, eliminating cellular confounding factors (e.g., efflux pumps, off-target toxicity). The assay relies on the principle that tubulin polymerizes into microtubules at 37°C in the presence of GTP, increasing the optical density (turbidity) of the solution 5[5].

Self-Validation Standard: The inclusion of Paclitaxel (a microtubule stabilizer that accelerates polymerization) and Colchicine/Vincristine (destabilizers that halt polymerization) provides a self-validating system 6[6].

  • Buffer Preparation: Prepare ice-cold G-PEM buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP, and 5% glycerol 7[7].

  • Tubulin Reconstitution: Resuspend highly purified bovine brain tubulin (>99% purity) in G-PEM buffer to a final concentration of 40 µM (approx. 3–4 mg/mL). Keep strictly on ice.

  • Plate Setup: Pre-warm a 96-well half-area plate to 37°C in a microplate reader.

  • Reaction Initiation: Mix the tubulin solution with the pyrazinol test compound (e.g., 5 µM), Paclitaxel (5 µM), Colchicine (5 µM), or DMSO vehicle. Quickly transfer 100 µL of the mixture to the pre-warmed plate.

  • Kinetic Readout: Immediately measure the absorbance at 340 nm every minute for 60 minutes at 37°C. A pyrazinol acting as a CBSI will yield a flat or significantly depressed absorbance curve compared to the DMSO control.

Protocol 3: Phenotypic Profiling via Immunofluorescence

Causality: Biochemical binding must translate to phenotypic microtubule disruption within the complex intracellular environment. Immunofluorescence allows for the direct visualization of the cytoskeletal architecture to confirm depolymerization[6].

  • Cell Preparation: Seed cells on glass coverslips in 24-well plates and incubate overnight.

  • Treatment: Treat cells with the pyrazinol derivative (at 2× and 5× IC₅₀ concentrations) for 24 hours.

  • Fixation: Wash cells with warm PBS, then fix using 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 5% Bovine Serum Albumin (BSA) for 1 hour.

  • Staining: Incubate with mouse anti-α-tubulin primary antibody (1:500) overnight at 4°C. Wash, then incubate with an Alexa Fluor 488-conjugated anti-mouse secondary antibody (1:1000) for 1 hour in the dark.

  • Mounting: Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount coverslips onto slides using an anti-fade mounting medium.

  • Imaging: Image using a confocal microscope. Look for the loss of fine filamentous microtubule networks and the appearance of diffuse, disorganized tubulin staining compared to the vehicle control.

Protocol 4: Mechanistic Confirmation via Flow Cytometry (Cell Cycle Analysis)

Causality: The ultimate consequence of microtubule depolymerization is the inability of the cell to form a functional mitotic spindle. This triggers the SAC, preventing the transition to anaphase and arresting the cell cycle in the G2/M phase[3]. Propidium Iodide (PI) staining quantifies DNA content, confirming this arrest.

  • Treatment & Harvesting: Treat cells in 6-well plates with the pyrazinol derivative for 24–48 hours. Collect both the attached cells (via trypsinization) and the floating dead/mitotic cells from the media.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend in 100 µL PBS, then add 900 µL of ice-cold 70% ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content using a flow cytometer (e.g., BD FACSCanto). A successful pyrazinol CBSI will show a massive accumulation of cells in the 4N (G2/M) peak, with a corresponding decrease in the 2N (G1) peak.

Data Presentation & Interpretation

To accurately benchmark a novel pyrazinol derivative, quantitative data from the above workflows should be summarized and compared against established clinical standards. Below is a representative data structure expected for a highly potent pyrazinol CBSI.

Compound / TreatmentHeLa Cytotoxicity (IC₅₀, nM)Tubulin Polymerization Vmax (ΔOD/min)% Cells in G2/M Phase (24h)Microtubule Phenotype (IF)
Vehicle (DMSO) > 10,0000.045 ± 0.00315.2% ± 1.1%Intact filamentous network
Paclitaxel (Control) 2.5 ± 0.30.098 ± 0.00582.4% ± 3.5%Dense, bundled microtubule asters
Colchicine (Control) 12.4 ± 1.10.005 ± 0.00178.1% ± 2.8%Diffuse, depolymerized tubulin
Lead Pyrazinol (e.g., TB-25) 23.0 ± 1.80.008 ± 0.00275.3% ± 3.1%Diffuse, depolymerized tubulin

Interpretation: The Lead Pyrazinol demonstrates nanomolar cytotoxicity. Crucially, its near-zero Vmax in the tubulin polymerization assay perfectly mirrors Colchicine (a known destabilizer), confirming its biochemical target. This target engagement translates cellularly into profound G2/M arrest and complete phenotypic destruction of the microtubule network.

References

  • Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Bioorganic & Medicinal Chemistry. 3

  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters. 2

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences. 5

  • INDUCTION OF MITOTIC ARREST AND APOPTOSIS IN HUMAN PROSTATE CANCER PC-3 CELLS BY EVODIAMINE. The Journal of Urology. 7

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules.6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,6-Diphenyl-2-pyrazinol

Welcome to the technical support resource for the purification of 3,6-Diphenyl-2-pyrazinol. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 3,6-Diphenyl-2-pyrazinol. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and related pyrazinone compounds. The information herein synthesizes established chemical principles with field-proven troubleshooting strategies to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 3,6-Diphenyl-2-pyrazinol?

The two most effective and commonly employed techniques for purifying 3,6-Diphenyl-2-pyrazinol are recrystallization and column chromatography .

  • Recrystallization is ideal when your crude material is of relatively high purity (e.g., >90%) and you need to remove small amounts of side products or unreacted starting materials. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[1]

  • Column Chromatography is the method of choice when the crude product is a complex mixture with multiple components or when impurities have similar solubility profiles to the desired product. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).[2]

Q2: How do I choose between recrystallization and column chromatography?

The choice depends on the initial purity of your crude product and the nature of the impurities. A simple Thin-Layer Chromatography (TLC) analysis of your crude material will guide your decision.

  • Scenario A: TLC shows one major spot with minor, faint spots. If the main spot corresponding to your product is dominant and other spots are weak, recrystallization is likely sufficient and more efficient.

  • Scenario B: TLC shows multiple spots of comparable intensity. If there are several distinct spots, indicating a mixture of compounds, column chromatography is necessary to isolate the desired 3,6-Diphenyl-2-pyrazinol.

Below is a workflow to aid in this decision-making process.

Purification_Decision_Workflow Start Crude 3,6-Diphenyl-2-pyrazinol TLC_Analysis Analyze Crude Product by TLC Start->TLC_Analysis Recrystallize Proceed with Recrystallization TLC_Analysis->Recrystallize One major spot, minor impurities Column_Chromatography Perform Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots of similar intensity Charcoal_Check Are there colored impurities? Recrystallize->Charcoal_Check Pure_Product Pure 3,6-Diphenyl-2-pyrazinol Column_Chromatography->Pure_Product Charcoal_Step Add Activated Charcoal During Recrystallization Charcoal_Check->Charcoal_Step Yes Charcoal_Check->Pure_Product No Charcoal_Step->Pure_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. Here are solutions to common problems.

Q: My compound is not dissolving in the hot solvent, even after adding a large volume. What's wrong?

A: You have likely chosen an inappropriate solvent. The principle of recrystallization requires the compound to be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]

  • Causality: 3,6-Diphenyl-2-pyrazinol is a largely non-polar molecule due to its phenyl rings, but the pyrazinone core provides some polarity and hydrogen bonding capability. A solvent that is too non-polar (like hexane) may not dissolve it even when hot, while a solvent that is too polar (like water) may not dissolve it at all.

  • Solution: You must perform a solvent screen. Take small amounts of your crude product in separate test tubes and test its solubility in different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixed solvent systems like ethanol/water) at room and boiling temperatures.[3] The ideal solvent will dissolve the compound completely when hot and allow for crystal formation upon cooling.

Q: My compound "oiled out" instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. [4] This is a common issue with impure compounds, as impurities can depress the melting point.

  • Causality: The high concentration of the solute in the hot solution, combined with a depressed melting point, causes it to come out as a liquid phase (an oil) rather than a solid crystalline lattice. Rapid cooling often exacerbates this problem.[4]

  • Troubleshooting Steps:

    • Re-heat the solution: Heat the flask containing the oil until it fully redissolves.

    • Add more solvent: Add a small amount of additional hot solvent to lower the saturation point of the solution.[5] This ensures the compound will start to crystallize at a lower temperature.

    • Cool Slowly: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath can help. Do not place it directly in an ice bath.[4]

    • Scratch/Seed: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the liquid's surface can create nucleation sites. Alternatively, adding a tiny "seed crystal" of pure product can induce crystallization.[3][4]

Q: My final yield after recrystallization is very low. What are the likely causes?

A: A low yield is typically caused by using too much solvent, premature crystallization during filtration, or incomplete precipitation. [5]

  • Causality & Solutions:

    • Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of your product remaining in the mother liquor upon cooling.[3][5] To recover some product, you can try to partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals.

    • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.

    • Incomplete Precipitation: Ensure the solution is cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice-water bath for 20-30 minutes can maximize crystal formation.[4]

Solvent Polarity Index Boiling Point (°C) Notes on Use for Pyrazinol Derivatives
Ethanol5.278Often a good starting choice. Can be used in a mixed system with water.[6]
Methanol6.665Similar to ethanol but more polar and has a lower boiling point.
Ethyl Acetate4.477A moderately polar solvent; can be effective. May be used in a system with hexane.[2]
Toluene2.4111A non-polar aromatic solvent, good for dissolving aromatic compounds.
Hexane / Ethyl Acetate~0.1 / 4.4VariableA common mixed-solvent system for chromatography that can also be adapted for recrystallization.[4]
Dichloromethane (DCM)3.440Low boiling point, often used for chromatography but can be used for recrystallization if care is taken to avoid rapid evaporation.[7]

Troubleshooting Guide: Column Chromatography

Q: How do I select the right solvent system (eluent) for my column?

A: The ideal eluent is determined by running preliminary TLC plates. The goal is to find a solvent or solvent mixture that moves the desired compound to an Rf (retention factor) value of approximately 0.25-0.35 .

  • Causality: The Rf value on a TLC plate is directly correlated with how a compound will behave on a column using the same stationary and mobile phases. An Rf of 0.25-0.35 provides the optimal balance between moving the compound down the column at a reasonable rate and achieving good separation from impurities.

  • Procedure:

    • Spot your crude mixture on several TLC plates.

    • Develop each plate in a different solvent system. Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate or dichloromethane. Common starting mixtures are 9:1, 4:1, and 1:1 Hexane:Ethyl Acetate.

    • The solvent system that gives your product an Rf of ~0.3 and shows good separation from other spots is your ideal eluent for the column.

Q: My compound is streaking on the TLC plate and the column. What does this mean and how do I fix it?

A: Streaking is often caused by overloading the sample, poor solubility in the eluent, or the compound being too polar for the chosen solvent system.

  • Causality & Solutions:

    • Overloading: Applying too much sample to the TLC or column saturates the stationary phase, leading to tailing. Use a more dilute solution for spotting on TLC and ensure you do not exceed the loading capacity of your column (typically 1-5% of the silica gel weight).

    • Poor Solubility: If the compound is not fully soluble in the eluent, it will streak. Ensure your crude product is fully dissolved in a minimum amount of solvent before loading it onto the column.

    • High Polarity: The pyrazinone nitrogen can interact strongly with the acidic silica gel. Adding a small amount (0.5-1%) of a polar modifier like triethylamine or methanol to your eluent can often resolve streaking by competing for active sites on the silica.

Q: I've run the column, but the collected fractions are still impure. What went wrong?

A: Poor separation can result from several issues, including improper column packing, running the column too quickly, or a poorly chosen eluent.

  • Causality & Solutions:

    • Poor Packing: Air bubbles or channels in the silica gel bed will lead to an uneven solvent front and poor separation. Ensure the silica is packed as a uniform, homogenous slurry and is never allowed to run dry.

    • High Flow Rate: Running the eluent too fast does not allow for proper equilibration between the stationary and mobile phases, leading to broad bands and poor resolution. Adjust the flow rate so that solvent drips at a rate of about 1-2 drops per second.

    • Inappropriate Eluent: If the Rf values of your compound and a major impurity are too close, you will not achieve baseline separation. You may need to screen for a different solvent system (e.g., switching from Hexane/Ethyl Acetate to Dichloromethane/Methanol) to alter the selectivity of the separation. Phenyl-based columns can also offer different selectivity for aromatic compounds compared to standard silica.[8]

Experimental Protocols

Protocol 1: Standard Recrystallization of 3,6-Diphenyl-2-pyrazinol

This protocol assumes ethanol has been identified as a suitable solvent.

  • Dissolution: Place the crude 3,6-Diphenyl-2-pyrazinol in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring.[4]

  • Achieve Saturation: Continue adding hot ethanol dropwise until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution.[1][3]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[3]

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.[9]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[10]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.[3] Continue to draw air through the crystals on the funnel to partially dry them, then transfer them to a watch glass to air dry completely.

Recrystallization_Workflow A 1. Dissolve Crude in Minimum Hot Solvent B 2. (Optional) Add Charcoal & Hot Filter A->B C 3. Cool Slowly to Room Temperature A->C B->C D 4. Cool in Ice Bath C->D E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash with Ice-Cold Solvent & Dry E->F G Pure Crystals F->G

Caption: Step-by-step workflow for recrystallization.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol assumes a Hexane:Ethyl Acetate mixture has been selected as the eluent.

  • Column Preparation: Secure a glass column vertically. Add a small plug of glass wool or cotton to the bottom. Add a layer of sand. Fill the column about two-thirds full with the chosen eluent.

  • Packing the Column: Slowly add silica gel to the column while gently tapping the side to ensure even packing and dislodge air bubbles. The goal is a flat, stable bed of silica. Add another layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude 3,6-Diphenyl-2-pyrazinol in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add this solution to the top of the column.

  • Elution: Open the stopcock and begin to collect the eluent. Continuously add fresh eluent to the top of the column, ensuring the silica bed never runs dry.

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Monitoring: Spot samples from the collected fractions onto TLC plates to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 3,6-Diphenyl-2-pyrazinol.

References

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved March 25, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved March 25, 2026, from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). AIP Conference Proceedings. Retrieved March 25, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved March 25, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). National Institutes of Health (PMC). Retrieved March 25, 2026, from [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2017). Oriental Journal of Chemistry. Retrieved March 25, 2026, from [Link]

  • Supporting Information Pyrazine Incorporated Panchromatic Sensitizers for Dye Sensitized Solar Cells under One Sun and Dim Light. (n.d.). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. Retrieved March 25, 2026, from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved March 25, 2026, from [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Journal of AOAC International. Retrieved March 25, 2026, from [Link]

  • Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans by Radical Cyclization. (2023). Russian Journal of Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • When your his-tagged constructs don't bind—troubleshooting your protein purification woes. (2018). Promega Connections. Retrieved March 25, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. (n.d.). Shimadzu. Retrieved March 25, 2026, from [Link]

  • 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. (n.d.). Organic Syntheses. Retrieved March 25, 2026, from [Link]

  • 3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one. (2022). MDPI. Retrieved March 25, 2026, from [Link]

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. (2025). MDPI. Retrieved March 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 3,6-Diphenyl-2-pyrazinol in Biological Assays

Welcome to the Advanced Technical Support Matrix for 3,6-Diphenyl-2-pyrazinol (CAS: 1088-34-2). This resource is engineered for researchers, assay developers, and pharmaceutical scientists facing aqueous solubility bottl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Matrix for 3,6-Diphenyl-2-pyrazinol (CAS: 1088-34-2). This resource is engineered for researchers, assay developers, and pharmaceutical scientists facing aqueous solubility bottlenecks. Because highly hydrophobic, planar compounds frequently compromise biological readouts, this guide bypasses generic advice to focus on structural causality, thermodynamic principles, and self-validating experimental protocols.

Part 1: Mechanistic Troubleshooting & FAQs

The molecular architecture of 3,6-Diphenyl-2-pyrazinol—a planar pyrazinol core flanked by two phenyl rings—yields a predicted LogP of 3.18 1. This geometry promotes intense intermolecular π-π stacking and high crystal lattice energy, making it notoriously difficult to maintain in aqueous solutions.

Q1: Why does 3,6-Diphenyl-2-pyrazinol precipitate immediately upon dilution into PBS, despite being fully dissolved in my DMSO stock? Causality: The "crashing out" phenomenon is driven by the hydrophobic effect. When you dilute a 100% DMSO stock into an aqueous buffer, the dielectric constant of the solvent environment spikes rapidly. To minimize thermodynamically unfavorable interactions with water molecules, the planar phenyl rings of the compound rapidly self-associate and aggregate into microcrystals 2.

Q2: My dose-response curves in a fluorescence-based assay are erratic and non-sigmoidal. Could this be a solubility artifact? Causality: Absolutely. When hydrophobic compounds precipitate, the resulting suspended micro-particles cause the Tyndall effect, heavily scattering both excitation and emission light in optical assays 2. This optical interference manifests as false positives, artificial signal amplification, or high well-to-well variability. You must validate solubility before reading the biological endpoint.

Q3: How can I keep this compound in solution for cell-based assays without exceeding the 0.5% DMSO toxicity threshold? Causality: The most effective strategy for planar aromatic compounds is the use of cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), or polymeric co-solvents like PEG3350 . HP-β-CD provides a lipophilic inner cavity that thermodynamically favors the encapsulation of the diphenyl rings, effectively shielding the hydrophobic moieties from the aqueous environment. The hydrophilic exterior of the cyclodextrin complex ensures the entire assembly remains soluble in culture media without inducing solvent toxicity 3.

Part 2: Quantitative Solubilization Data

The table below summarizes the expected solubility enhancements for highly planar, hydrophobic aromatic ligands (using SPD304 as a structural proxy for pyrazinol derivatives) across different assay-compatible solvent systems 4, .

Solubilization StrategyApparent Solubility Limit (µM)Mechanism of ActionAssay Compatibility
Standard Buffer (PBS, pH 7.4)< 10 µMBaselineHigh
5% DMSO Co-solvency ~ 80 µMReduces solvent dielectric constantLow (Cell toxicity >1%)
5% PEG3350 Addition 84 - 97 µMSteric stabilization & co-solvencyHigh (Protein friendly)
10% HP-β-CD Encapsulation > 150 µMHydrophobic cavity shieldingHigh (Cell friendly)

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, the formulation protocol (Protocol A) is directly coupled with an orthogonal validation assay (Protocol B).

Protocol A: Solubilization via HP-β-CD Inclusion Complexation

This protocol utilizes thermodynamic equilibrium to force the compound into a soluble state without relying on high DMSO concentrations.

  • Stock Preparation: Prepare a 10 mM stock of 3,6-Diphenyl-2-pyrazinol in 100% molecular-grade DMSO.

    • Causality: Pure DMSO completely disrupts the crystal lattice energy of the pure powder, ensuring single-molecule dispersion.

  • Carrier Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in your target biological buffer (e.g., HEPES or PBS).

  • Complexation: Dropwise, add the DMSO stock into the HP-β-CD buffer while vortexing vigorously, ensuring the final DMSO concentration remains ≤ 1%.

    • Causality: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin cavities to encapsulate the pyrazinol molecules before they can self-associate into crystals.

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 hours.

    • Causality: Complexation is an equilibrium process; thermal energy accelerates the encapsulation kinetics.

  • Validation Check (Centrifugation): Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Causality: If a visible pellet forms, the solubility limit of the complex has been exceeded. The supernatant contains the true, saturated inclusion complex ready for biological testing.

Protocol B: Kinetic Solubility Validation via Nephelometry

Never assume a compound is soluble just because the solution looks clear to the naked eye. This self-validating step proves the absence of micro-precipitates before you run your biological assay.

  • Plate Setup: Transfer 100 µL of the supernatant from Protocol A into a clear-bottom 96-well plate.

  • Control Well: In an adjacent well, add 100 µL of a vehicle control (Buffer + 1% DMSO + 20% HP-β-CD without the compound).

  • Measurement: Measure the Optical Density (OD) at 620 nm using a microplate reader.

    • Causality: 3,6-Diphenyl-2-pyrazinol does not absorb light at 620 nm. Therefore, any increase in OD compared to the vehicle control is strictly caused by light scattering from insoluble micro-precipitates 2.

  • Decision Gate: If ODsample​≈ODvehicle​ , the compound is fully soluble. If ODsample​>ODvehicle​ , sub-visible precipitation has occurred, and the compound concentration must be lowered.

Part 4: Solubilization Decision Workflow

G A 3,6-Diphenyl-2-pyrazinol (Hydrophobic & Planar) B Prepare 10 mM Stock in 100% DMSO A->B C Dilute into Aqueous Assay Buffer B->C D Kinetic Solubility Check (OD at 620 nm) C->D E OD Baseline Stable (Compound Soluble) D->E No Light Scattering F OD Spikes (Micro-precipitation) D->F Tyndall Effect Observed G Strategy A: Co-solvents (Add 5% PEG3350) F->G Cell-Free Assays H Strategy B: Encapsulation (Add 10% HP-β-CD) F->H Cell-Based Assays G->C H->C

Workflow for diagnosing and resolving 3,6-Diphenyl-2-pyrazinol solubility issues in bioassays.

References

  • [4] Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed / NIH.4

  • [1] 1088-34-2 3,6-Diphenylpyrazin-2(1H)-one - Chemical Properties. GuideChem. 1

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC / NIH.

  • [2] Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. BenchChem. 2

  • [3] Technical Support Center: Overcoming Chalcone Solubility in Biological Assays. BenchChem. 3

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of 3,6-Diphenyl-2-pyrazinol

Welcome to the technical support center for the synthesis of 3,6-Diphenyl-2-pyrazinol. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,6-Diphenyl-2-pyrazinol. This guide is designed for researchers, medicinal chemists, and process development scientists. As this compound exists in equilibrium with its more stable keto tautomer, 3,6-diphenyl-2(1H)-pyrazinone, this guide will address the synthesis of the pyrazinone, which serves as the direct precursor to the pyrazinol form.

We will explore the most common and effective synthetic strategies, providing in-depth troubleshooting guides and answers to frequently encountered questions. Our focus is on not just the "how," but the "why," empowering you to make informed decisions to optimize your reaction conditions for maximal yield and purity.

Part 1: Primary Synthetic Route: Cyclocondensation of an α-Amino Acid Amide and a 1,2-Dicarbonyl Compound

One of the most robust and widely utilized methods for constructing the 2(1H)-pyrazinone core is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2] For the synthesis of 3,6-diphenyl-2(1H)-pyrazinone, this translates to the reaction between phenylglycinamide and benzil.

Reaction Overview & Mechanism

The reaction proceeds via an initial nucleophilic attack of the primary amine of phenylglycinamide onto one of the carbonyl carbons of benzil, forming a carbinolamine intermediate. This is followed by dehydration to form an imine. A subsequent intramolecular cyclization occurs when the amide nitrogen attacks the remaining carbonyl group. The resulting dihydropyrazinone intermediate is then oxidized to the final aromatic pyrazinone product. The oxidation can often occur in situ, sometimes facilitated by air, or may require a dedicated oxidizing agent.

Reaction_Mechanism Fig 1. Reaction Mechanism for Pyrazinone Synthesis Reactants Benzil + Phenylglycinamide Imine Imine Intermediate Reactants->Imine Condensation (-H2O) Dihydropyrazinone Dihydropyrazinone Imine->Dihydropyrazinone Intramolecular Cyclization Product 3,6-Diphenyl-2(1H)-pyrazinone Dihydropyrazinone->Product Oxidation (-H2)

Caption: Fig 1. Reaction Mechanism for Pyrazinone Synthesis

Experimental Protocol: Synthesis of 3,6-Diphenyl-2(1H)-pyrazinone

This protocol is a generalized procedure based on the method described by Jones and Karmas/Spoerri.[1][2] Optimization for your specific laboratory conditions and reagent purity is recommended.

Materials:

  • Benzil (1.0 eq)

  • Phenylglycinamide hydrochloride (1.0-1.2 eq)

  • Base (e.g., NaOH, KOH, or NaHCO₃) (2.0-2.5 eq)

  • Solvent (e.g., Ethanol, Methanol, or a mixture with water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzil (1.0 eq) in ethanol (10-20 mL per gram of benzil).

  • In a separate beaker, prepare a solution of phenylglycinamide hydrochloride (1.1 eq) and the selected base (e.g., sodium hydroxide, 2.2 eq) in a minimal amount of water and ethanol to achieve dissolution.

  • Slowly add the phenylglycinamide solution to the stirred benzil solution at room temperature.

  • Heat the reaction mixture to reflux (typically 80-90 °C) for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to encourage precipitation.

  • If precipitation is slow, slowly add cold water to the mixture.

  • Collect the crude product by vacuum filtration, washing the solid with cold ethanol and then water.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol, acetic acid) to yield pure 3,6-diphenyl-2(1H)-pyrazinone.

Troubleshooting Guide: Cyclocondensation Method

Q1: My reaction yield is consistently low or I'm recovering unreacted starting materials. What's going wrong?

Answer: This is a common issue that can stem from several factors. Let's break them down:

  • Insufficient Base: Phenylglycinamide is typically used as a hydrochloride salt. You need at least one equivalent of base to liberate the free amine for the initial nucleophilic attack. An excess of base is often required to drive the condensation and cyclization steps. Insufficient base will leave the amine protonated and non-nucleophilic.

    • Solution: Ensure you are using at least two equivalents of a moderately strong base like NaOH or KOH. A weaker base like sodium bicarbonate may require more forcing conditions (higher temperature or longer reaction time).

  • Reaction Temperature & Time: The condensation and subsequent cyclization/dehydration steps are equilibrium processes. Insufficient heat or time may prevent the reaction from reaching completion.

    • Solution: Ensure the reaction is maintained at a steady reflux. If TLC shows stalling, consider extending the reaction time. For particularly stubborn substrates, microwave irradiation has been shown to be effective in similar syntheses.[2]

  • Purity of Reagents: Benzil can oxidize to benzoic acid over time, and phenylglycinamide can hydrolyze. Impurities can inhibit the reaction or lead to side products.

    • Solution: Use freshly recrystallized benzil and ensure the phenylglycinamide salt is dry and of high purity.

Q2: My TLC plate shows multiple product spots, and purification is difficult. What are these side products?

Answer: The formation of multiple products usually points to side reactions competing with your main pathway.

  • Self-Condensation of Phenylglycinamide: Under basic conditions, phenylglycinamide can self-condense to form 3,6-diphenylpiperazine-2,5-dione (also known as DL-phenylglycine anhydride).[3] This is especially prevalent if the benzil concentration is too low or if the phenylglycinamide solution is allowed to stand for too long before addition.

    • Solution: Add the freshly prepared basic solution of phenylglycinamide to the benzil solution immediately. Maintaining a slight excess of benzil can also disfavor the self-condensation pathway.

  • Incomplete Oxidation: The initial product formed is a dihydropyrazinone. If the final oxidation step is incomplete, you will have a mixture of the desired aromatic product and its dihydro- precursor.

    • Solution: Often, refluxing in air is sufficient for oxidation. If you suspect an incomplete oxidation, you can introduce a mild oxidizing agent like manganese dioxide (MnO₂) during the final stages of the reaction or during workup.[2]

ParameterSub-Optimal ConditionPotential Negative OutcomeRecommended Optimization
Base < 2 equivalents of weak base (e.g., NaHCO₃)Incomplete reaction; unreacted amine saltUse 2.0-2.5 eq of NaOH or KOH
Temperature < 70 °CSlow reaction rate; stallingReflux temperature of the chosen solvent (e.g., Ethanol ~78°C)
Reaction Time < 4 hoursIncomplete conversionMonitor by TLC; typical range is 4-12 hours
Solvent Aprotic solvent (e.g., Toluene)Poor solubility of amine salt; slower proton transferProtic solvents like Ethanol or Methanol
Atmosphere Inert (N₂ or Ar)Incomplete oxidation to the aromatic pyrazinonePerform reaction open to air or bubble air through the mixture

Table 1. Impact of Key Reaction Parameters on Synthesis Outcome.

Part 2: Alternative Synthetic Route: Dehydration of Diketopiperazine

An alternative and very direct route to 3,6-diphenyl-2(1H)-pyrazinone involves the dehydration of the corresponding diketopiperazine, 3,6-diphenylpiperazine-2,5-dione (DL-phenylglycine anhydride).[1][2][3]

Reaction Overview

This method uses a strong dehydrating agent, such as phosphoryl chloride (POCl₃), to directly convert the diketopiperazine into the pyrazinone. The reaction is believed to proceed through a monochloro dihydropyrazine intermediate, which then eliminates HCl to form the final product.[2][3]

Experimental Protocol: Dehydration Method

Caution: Phosphoryl chloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3,6-Diphenylpiperazine-2,5-dione (1.0 eq)

  • Phosphoryl chloride (POCl₃) (excess, used as solvent and reagent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (with a drying tube), add 3,6-diphenylpiperazine-2,5-dione.

  • Carefully add an excess of phosphoryl chloride (e.g., 5-10 mL per gram of starting material).

  • Heat the mixture to reflux (approx. 105 °C) for 2-4 hours.

  • Monitor the reaction by TLC (quench a small aliquot carefully with ice/bicarbonate solution and extract with ethyl acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker to quench the excess POCl₃.

  • Neutralize the acidic aqueous solution with a strong base (e.g., 6M NaOH) until it is basic to litmus paper.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.

Troubleshooting Guide: Dehydration Method

Q1: The reaction is turning black and I'm getting a low yield of an impure product. What is causing the degradation?

Answer: This is a common issue with using strong, harsh reagents like POCl₃.

  • Excessive Temperature or Time: Prolonged heating in POCl₃ can lead to charring and decomposition of the product.

    • Solution: Carefully monitor the reaction and stop heating as soon as the starting material is consumed. Do not let the reaction run overnight without prior optimization.

  • Formation of Chlorinated Byproducts: The mechanism involves chloro-intermediates. Under harsh conditions, stable chlorinated pyrazines can form as byproducts, which can be difficult to separate.[1][3]

    • Solution: Use the minimum temperature and time required for the conversion. Careful purification by column chromatography may be necessary if significant chlorinated byproducts are formed.

Q2: The workup procedure is difficult and seems to lower my yield significantly.

Answer: The quenching of POCl₃ is highly exothermic and can be challenging.

  • Hydrolysis of Product: The pyrazinone product can be susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures during workup.

    • Solution: Perform the quench and neutralization steps in an ice bath to keep the temperature low. Work quickly once the mixture is made basic to isolate the product.

  • Mechanical Loss: If the product precipitates as a very fine powder, it can be difficult to collect via filtration.

    • Solution: After neutralization, allow the mixture to stand in an ice bath for an extended period (1-2 hours) to allow the precipitate to agglomerate. Using a filter aid (e.g., Celite) might be helpful.

Part 3: General FAQs and Workflow Optimization

Q: Which analytical methods are best for monitoring this reaction?

A: Thin Layer Chromatography (TLC) is the most effective tool for real-time monitoring. Use a mobile phase like 1:1 Ethyl Acetate:Hexanes. The product, being more polar than benzil but less polar than phenylglycinamide, should have a distinct Rf value. For final product characterization, ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential.

Q: My final product has a slight yellow tint. Is it pure?

A: Pure 3,6-diphenyl-2(1H)-pyrazinone is typically a white or off-white solid. A yellow color may indicate the presence of unreacted benzil (which is yellow) or minor oxidized impurities. One or two recrystallizations from ethanol should be sufficient to remove these colored impurities.

Q: Can I use a different 1,2-dicarbonyl or α-amino acid amide?

A: Absolutely. The cyclocondensation method is highly versatile and is a primary route for generating libraries of substituted pyrazinones.[1][2] The reaction conditions may need to be re-optimized for different substrates, particularly concerning reaction time and temperature.

Troubleshooting Workflow

Troubleshooting_Workflow Fig 2. General Troubleshooting Workflow Start Reaction Issue Identified (e.g., Low Yield, Impurities) Check_Reagents 1. Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions 2. Verify Reaction Conditions (Temp, Time, Base) Check_Reagents->Check_Conditions Reagents OK Analyze_Side_Products 3. Analyze Byproducts (TLC, LC-MS) Check_Conditions->Analyze_Side_Products Conditions OK Optimize_Base Adjust Base: Increase Equivalents or Strength Analyze_Side_Products->Optimize_Base Unreacted Amine? Optimize_Temp Adjust Temperature/Time: Increase Duration or Use MW Analyze_Side_Products->Optimize_Temp Stalled Reaction? Modify_Workup Modify Workup: Add Mild Oxidant (e.g., MnO2) or Adjust pH Analyze_Side_Products->Modify_Workup Dihydro- byproducts? Success Problem Resolved Optimize_Base->Success Optimize_Temp->Success Modify_Workup->Success

Sources

Optimization

Technical Support Center: Scale-Up Production of 3,6-Diphenyl-2-pyrazinol

Welcome to the technical support center for the synthesis and scale-up of 3,6-Diphenyl-2-pyrazinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 3,6-Diphenyl-2-pyrazinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic compound. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Overview of the Synthetic Pathway

The most common and industrially viable route to 3,6-Diphenyl-2-pyrazinol, which exists in tautomeric equilibrium with 5,6-Diphenyl-2-hydroxypyrazine, involves the condensation of benzil with a glycine derivative, such as glycinamide or glycine nitrile, followed by cyclization and aromatization.[1][2] This guide will focus on the synthetic pathway utilizing benzil and glycinamide hydrochloride, as it represents a frequently employed method.

The overall transformation can be conceptualized in two main stages:

  • Condensation and Cyclization: Formation of a dihydropyrazine intermediate through the reaction of the dicarbonyl compound (benzil) with the amino group and the active methylene group of the glycine derivative.

  • Aromatization (Oxidation): Conversion of the dihydropyrazine intermediate to the stable aromatic pyrazinol ring system. This step can sometimes occur in situ.

Below is a visual representation of the proposed synthetic workflow.

Synthetic_Workflow cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Aromatization cluster_2 Step 3: Purification Benzil Benzil Reaction_Vessel Reaction Vessel Benzil->Reaction_Vessel Glycinamide_HCl Glycinamide_HCl Glycinamide_HCl->Reaction_Vessel Dihydropyrazine Dihydropyrazine Intermediate Reaction_Vessel->Dihydropyrazine Base, Solvent (e.g., NaOH, Methanol) Oxidation Oxidation (e.g., Air, MnO2) Dihydropyrazine->Oxidation Product 3,6-Diphenyl-2-pyrazinol Oxidation->Product Purification Purification (Crystallization, Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product Troubleshooting_Flowchart cluster_reaction Reaction Stage cluster_byproducts Byproduct Formation cluster_purification Purification Stage start Low Yield or High Impurities q_conversion Low Conversion? start->q_conversion q_byproducts High Byproducts? start->q_byproducts q_isolation Poor Isolation/ Low Recovery? start->q_isolation s_base Increase base stoichiometry and/or strength. q_conversion->s_base Yes s_temp Increase temperature moderately (40-60°C). q_conversion->s_temp Yes s_solvent Ensure adequate solvent and agitation. q_conversion->s_solvent Yes s_benzilic Control base addition rate. Maintain moderate temperature. q_byproducts->s_benzilic Yes s_discoloration Use inert atmosphere. Optimize reaction time. q_byproducts->s_discoloration Yes s_precipitate Neutralize to pH 7-7.5. Cool mixture thoroughly. q_isolation->s_precipitate Yes s_recrystallize Screen for optimal recrystallization solvent. Use minimal hot solvent. q_isolation->s_recrystallize Yes

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Troubleshooting

Technical Support Center: Crystallization of 3,6-Diphenyl-2-pyrazinol

This guide provides in-depth troubleshooting and frequently asked questions for the crystallization of 3,6-Diphenyl-2-pyrazinol. As a substituted pyrazine, this compound's purification is critical for downstream applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions for the crystallization of 3,6-Diphenyl-2-pyrazinol. As a substituted pyrazine, this compound's purification is critical for downstream applications in research and drug development. The following sections are designed to provide both diagnostic and procedural support, grounded in the principles of physical organic chemistry.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent challenges encountered during the recrystallization of 3,6-Diphenyl-2-pyrazinol. Each issue is presented in a question-and-answer format, detailing the cause and providing a systematic approach to resolution.

Q1: I've followed the synthesis protocol, but no crystals are forming from the cooled solution. What should I do?

A1: The absence of crystal formation indicates that the solution is not supersaturated. This can be due to several factors, primarily related to solvent volume and nucleation.

Causality: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature. This unstable state is resolved by the solute precipitating out as an ordered crystal lattice. If the solution is not supersaturated, this process will not initiate.

Diagnostic & Solution Protocol:

  • Verify Supersaturation:

    • Problem: Too much solvent was used initially. Using an excess of solvent will prevent the solution from becoming saturated upon cooling, resulting in poor or no yield.[1][2]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. A good rule of thumb is to reduce the volume by 10-15% increments. After each reduction, allow the solution to cool slowly again. The goal is to reach a point where the solution is saturated at a higher temperature, thus ensuring it becomes supersaturated upon cooling.[2]

  • Induce Nucleation (Crystal Growth Initiation):

    • Problem: Spontaneous nucleation has not occurred. Crystal formation requires an initial "seed" or nucleation site for the lattice to grow upon.

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[1] The microscopic imperfections on the glass provide nucleation sites, which can initiate crystallization.

    • Solution B (Seed Crystal): If available, add a single, pure crystal of 3,6-Diphenyl-2-pyrazinol to the cooled solution.[2] This provides a perfect template for further crystal growth and is the most reliable method for inducing crystallization.

    • Solution C (Super-Cooling): Once the solution has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize precipitation by further decreasing the solute's solubility.[2][3]

Q2: My compound is "oiling out" instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for an ordered lattice to form. [2] The result is a liquid phase (the "oil") instead of solid crystals.

Causality: The high aromaticity and planarity of the pyrazine ring in 3,6-Diphenyl-2-pyrazinol can lead to strong intermolecular forces.[4][5] If the solution is cooled too quickly or is too concentrated, molecules may aggregate haphazardly rather than aligning into a crystal lattice.

Diagnostic & Solution Protocol:

  • Re-dissolve and Dilute: Gently heat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of the hot solvent to slightly dilute the mixture. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[2]

  • Ensure Slow Cooling: This is the most critical step. Rapid cooling is a primary cause of oiling out.[2]

    • Allow the flask to cool to room temperature on a benchtop, insulated from cold surfaces. Using a Dewar flask or an insulated container can further slow the cooling process.[2]

    • Only after the solution has reached room temperature should you consider further cooling in an ice bath.

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point might be beneficial.[2] Alternatively, using a mixed-solvent system can be highly effective (see FAQ section).

Q3: My final crystal yield is very low. How can I improve it?

A3: A low yield is typically a consequence of the product remaining in the mother liquor. This can be traced back to several procedural steps.

Causality: According to solubility principles, even in a "poor" cold solvent, some amount of solute will remain dissolved. The goal of recrystallization is to minimize this amount.

Diagnostic & Solution Protocol:

  • Minimize Hot Solvent Volume: The most common error leading to low yield is using too much solvent during the initial dissolution step.[1][2] You must use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[1] Add the hot solvent in small portions until the solid just dissolves.

  • Ensure Complete Cooling: Cool the solution thoroughly. After reaching room temperature, cool it further in an ice bath to maximize the amount of product that precipitates.[2] A 10% loss of product can occur if the solution is not adequately cooled.[1]

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent.[1] Using room-temperature or excessive solvent for rinsing will redissolve a significant portion of your purified product.

  • Mother Liquor Recovery: If the yield is critically low, you can attempt to recover more product from the filtrate (mother liquor). Evaporate a portion of the solvent and re-cool the solution to see if a second crop of crystals will form. Be aware that this second crop may be less pure than the first.

Standard Recrystallization Protocol for 3,6-Diphenyl-2-pyrazinol

This protocol outlines a standard single-solvent recrystallization procedure.

Experimental Workflow

Recrystallization_Workflow

Methodology:

  • Solvent Selection: Choose an appropriate solvent. Ethanol is often a good starting point for pyrazine derivatives.[6][7] Perform a small-scale test: the compound should be sparingly soluble at room temperature but fully soluble upon heating.

  • Dissolution: Place the crude 3,6-Diphenyl-2-pyrazinol in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling (e.g., on a hot plate) with stirring. Continue adding the hot solvent in small increments until the compound just completely dissolves.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1][3] Slow cooling is crucial for forming large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a very small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[1]

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.

Solvent Selection Data

The choice of solvent is the most critical parameter in recrystallization. A good solvent will dissolve the compound when hot but not when cold.[1][8]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Use for Pyrazine/Pyrazole Derivatives
Ethanol 7824.5Commonly used and effective for many pyrazine and pyrazole derivatives.[6][7][9]
Methanol 6532.7Also commonly used; its lower boiling point can be advantageous.[2][10]
Ethyl Acetate 776.0Often used in mixed-solvent systems with less polar solvents like hexane.[2][11]
Acetone 5621.0A strong solvent; may need to be used in a mixed system with an anti-solvent.[12]
Toluene 1112.4A non-polar option for less polar derivatives; higher boiling point requires caution.
Water 10080.1Generally a poor solvent for this class of compound but is an excellent anti-solvent when used with alcohols.[2]

Data sourced from multiple chemical property databases.[13]

Frequently Asked Questions (FAQs)

Q: How do I systematically choose the best recrystallization solvent?

A: The process is empirical but can be guided by the principle of "like dissolves like."

3,6-Diphenyl-2-pyrazinol is a relatively polar molecule due to the nitrogen atoms in the aromatic ring, but the two phenyl groups add significant non-polar character.[14] This suggests that solvents of intermediate polarity, like alcohols, are a good starting point.

Solvent Selection Logic:

Solvent_Selection

Q: What is a mixed-solvent system and when should I use it?

A: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It consists of two miscible solvents: a "good" solvent in which your compound is highly soluble, and an "anti-solvent" (or "poor" solvent) in which your compound is insoluble.[2]

When to Use:

  • When your compound is too soluble in all common solvents, even when cold.

  • When your compound is very insoluble in most solvents, even when hot.

Procedure (e.g., Ethanol/Water):

  • Dissolve the 3,6-Diphenyl-2-pyrazinol in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution just begins to turn cloudy (turbid). This indicates the point of saturation.

  • Add a few drops of the hot "good" solvent to re-clarify the solution.

  • Allow the mixture to cool slowly. The gradual change in solvent polarity will induce crystallization.[2]

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological. (n.d.). International Journal of PharmTech Research. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules. Retrieved from [Link]

  • Fedorov, A. I., et al. (2024). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design. Retrieved from [Link]

  • Lab Procedure: Recrystallization. (2024). LabXchange. Retrieved from [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2016). Oriental Journal of Chemistry. Retrieved from [Link]

  • Hassan, A. S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences. Retrieved from [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2022). Foods. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Pyrazine π-Hole Interaction Preference in Crystal Structures and Spectroscopic Properties of Crystalline C8/C9 Alkyl-1H-5,6,10b-triazaacephenanthrylene-2-carbonitrile. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

  • Anderson, B. A., et al. (2005). 5-Benzo[1][4]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. Retrieved from [Link]

  • Hanna, S. Y. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Organic Chemistry Data. Retrieved from [Link]

  • Process of preparing pyrazines. (1950). Google Patents.
  • Synthesis method of diphenylpyrazine derivative. (2021). Google Patents.
  • ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. (2013). Organic Chemistry. Retrieved from [Link]

  • Aromatic Heterocycles - Pyridine and Pyrrole. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Greener approach toward one pot route to pyrazine synthesis. (2011). Taylor & Francis Online. Retrieved from [Link]

  • Clayden, J., et al. (n.d.). Aromatic heterocycles 1: structures and reactions. Oxford University Press. Retrieved from [Link]

  • Ali, H. S. M., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Retrieved from [Link]

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (2019). Akademi Sains Malaysia. Retrieved from [Link]

  • Delgado, D. R., et al. (2020). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Pharmaceutics. Retrieved from [Link]

  • New relationship models for solvent-pyrene solubility based on molecular. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Bentham Science. Retrieved from [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2021). ResearchGate. Retrieved from [Link]

Sources

Optimization

degradation pathways of 3,6-Diphenyl-2-pyrazinol under experimental conditions

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 3,6-Diphenyl-2-pyrazinol. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 3,6-Diphenyl-2-pyrazinol. Information on this specific molecule is not extensively published; therefore, this document synthesizes established principles from studies on related pyrazine and heterocyclic compounds to provide a robust framework for your experimental design and troubleshooting. We will explore the anticipated degradation pathways and address the common challenges encountered during forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 3,6-Diphenyl-2-pyrazinol that will influence its stability?

A1: The stability of 3,6-Diphenyl-2-pyrazinol is governed by three key structural features:

  • The Pyrazine Ring: This aromatic, nitrogen-containing heterocycle is the core of the molecule. While generally stable, the nitrogen atoms can be sites for oxidation (N-oxide formation). The ring itself can be susceptible to cleavage under harsh hydrolytic or oxidative conditions.[1][2][3]

  • The 2-Pyrazinol Moiety: The hydroxyl group at the C2 position introduces lactam-lactim tautomerism, allowing the molecule to exist in equilibrium between the 2-pyrazinol (enol) form and the 3,6-diphenylpyrazin-2(1H)-one (keto) form. The pyrazinone form contains an amide-like bond within the ring, which is often a primary site for acid- or base-catalyzed hydrolysis.[1]

  • The Phenyl Substituents: The two phenyl groups at the C3 and C6 positions are generally stable. However, they can influence the electronic properties of the pyrazine ring, potentially affecting its reactivity. Under strong oxidative conditions, these rings could undergo hydroxylation.

Q2: What are the most likely degradation pathways I should anticipate for this molecule?

A2: Based on its structure and data from related compounds, you should anticipate four primary degradation pathways:

  • Hydrolysis: Particularly under basic conditions, the amide-like bond in the pyrazinone tautomer is expected to be the most labile point, leading to ring-opening. Acid-catalyzed hydrolysis is also possible but may require more forcing conditions.[1]

  • Oxidation: Degradation is likely to occur via N-oxidation of the pyrazine nitrogen atoms or hydroxylation of the phenyl rings. Strong oxidants could potentially lead to cleavage of the pyrazine ring.

  • Photodegradation: Aromatic heterocyclic systems, especially those capable of absorbing UV-A light, can be susceptible to photolytic degradation.[4] This can proceed through various mechanisms, including the formation of reactive oxygen species or direct molecular rearrangement.

  • Thermal Degradation: While the core structure is expected to be thermally stable at moderate temperatures, high heat can induce decomposition, likely through fragmentation of the molecule.[5]

Troubleshooting Guide: Experimental Challenges

Q3: My compound shows almost complete degradation within minutes of adding 0.1M NaOH, but is much more stable in 0.1M HCl. Is this expected?

A3: Yes, this is highly expected. The significant instability in basic conditions is a classic indicator of base-catalyzed hydrolysis of a lactam or amide-like structure.

  • Causality: As discussed in Q1, 3,6-Diphenyl-2-pyrazinol likely exists in equilibrium with its pyrazinone tautomer. The pyrazinone form contains an endocyclic amide bond. In the presence of a strong base like NaOH, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This leads to rapid cleavage of the ring. Pyrazinamide, a related compound, is known to be extremely unstable under alkali conditions for this very reason.[1][6]

  • Troubleshooting & Protocol Validation:

    • Milder Conditions: For your base-degradation study, reduce the strength of the base (e.g., to 0.01M or 0.001M NaOH) or lower the temperature (e.g., conduct the experiment at 5-10°C) to slow the reaction and allow for proper characterization over time.

    • Time Points: Sample at very early time points (e.g., 0, 2, 5, 10, and 30 minutes) to capture the degradation kinetics before the parent compound is fully consumed.

    • Analytical Check: Ensure your analytical method (e.g., HPLC) uses a mobile phase that will not cause further degradation. A neutral or slightly acidic mobile phase is recommended.

Q4: I'm performing an oxidative degradation study with 3% H₂O₂ and see multiple new, small peaks in my chromatogram that are difficult to identify. What could be their origin?

A4: The appearance of multiple minor products in an oxidative stress test points to several simultaneous, non-specific reactions.

  • Causality: Hydrogen peroxide can generate highly reactive hydroxyl radicals (•OH), especially in the presence of trace metal ions (Fenton-like reactions).[7] These radicals can attack the molecule at various positions. The likely products are:

    • N-oxides: Oxidation of the nitrogen atom at position 4.

    • Hydroxylated Phenyl Rings: Addition of -OH groups to the ortho-, meta-, or para- positions of the two phenyl rings. This would create a family of isomeric products with very similar chromatographic behavior.

    • Ring-Opened Products: More aggressive oxidation can lead to the cleavage of the pyrazine ring itself, resulting in smaller, more polar fragments.

  • Troubleshooting & Protocol Validation:

    • Use a Controlled Oxidant: For more specific degradation, consider using a milder or more targeted oxidizing agent if your goal is to isolate a primary oxidation product.

    • LC-MS/MS Analysis: This is the gold standard for identifying unknown degradation products. Use a high-resolution mass spectrometer to get accurate mass measurements of the parent and daughter ions. This will allow you to propose elemental formulas for the degradants and identify isomeric products.

    • Control for Fenton Chemistry: Perform a control experiment where a metal chelator like EDTA is added to the H₂O₂ solution. If this reduces the number of degradation products, it confirms that metal-catalyzed radical reactions were a significant pathway.

Q5: My thermal degradation results in the solid state are inconsistent between experiments. What factors should I investigate?

A5: Inconsistent solid-state thermal degradation results often stem from variations in physical properties and experimental setup rather than chemical kinetics alone.

  • Causality: The rate of solid-state degradation can be highly sensitive to:

    • Crystal Form (Polymorphism): Different crystal forms of the same compound can have vastly different thermal stabilities.

    • Particle Size and Surface Area: A smaller particle size provides a larger surface area for reaction with atmospheric oxygen, potentially accelerating oxidative degradation.

    • Heat Transfer: Inconsistent packing of the solid in the vial or pan can lead to uneven heating and variable degradation rates.

  • Troubleshooting & Protocol Validation:

    • Characterize the Solid Form: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm you are using the same polymorph for all experiments.[5] DSC can also identify melting points, phase transitions, and the onset of decomposition.

    • Control Particle Size: Sieve the material to use a consistent particle size range for all studies.

    • Standardize Sample Preparation: Use the same mass of sample and pack it consistently in the same type of container for each run.

    • Inert Atmosphere Control: Conduct a parallel experiment under an inert atmosphere (e.g., nitrogen).[5] If the degradation is significantly slower, it confirms that oxidation (thermo-oxidation) is the primary pathway, which can be sensitive to the factors listed above.

Experimental Protocols & Data

Protocol 1: Forced Degradation - General Workflow

This protocol outlines a standard workflow for conducting forced degradation studies.

Objective: To generate the principal degradation products of 3,6-Diphenyl-2-pyrazinol under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3,6-Diphenyl-2-pyrazinol in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0M HCl. Heat at 80°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M NaOH. Keep at room temperature.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal (Solution): Heat a sealed vial of the stock solution at 80°C.

    • Thermal (Solid): Place ~5 mg of solid compound in a 60°C oven.

    • Photolytic: Expose a solution (e.g., 0.1 mg/mL in acetonitrile/water) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Run a dark control in parallel.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 8, 24, and 48 hours (adjust as needed based on reactivity, especially for base hydrolysis).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples to a final concentration of ~50 µg/mL with mobile phase before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To separate 3,6-Diphenyl-2-pyrazinol from its degradation products.

Instrumentation:

  • HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: C18, 2.1 x 100 mm, 1.8 µm.

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, hold for 1 min; ramp to 95% B over 10 min; hold for 2 min; return to 10% B and re-equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • UV Detection: 254 nm and 280 nm (or monitor peak apex spectrum).

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative modes. Scan from m/z 100-800.

Table 1: Anticipated Stability Profile of 3,6-Diphenyl-2-pyrazinol
Stress ConditionExpected StabilityRationale & Potential Degradation Products
Acid Hydrolysis (1M HCl, 80°C) Moderately StablePotential for slow hydrolysis of the pyrazinone tautomer, leading to ring opening.
Base Hydrolysis (0.1M NaOH, RT) Highly Labile Rapid nucleophilic attack on the pyrazinone carbonyl, causing fast ring cleavage.[1]
Oxidation (3% H₂O₂, RT) LabileFormation of N-oxides and various hydroxylated isomers on the phenyl rings.
Thermal (80°C, Solution/Solid) Generally StableDecomposition is unlikely at this temperature but may occur at much higher temperatures (>150°C).[5]
Photolysis (ICH Q1B Conditions) Potentially LabileAromatic N-heterocycles are often photosensitive.[4] Expect potential for complex reactions.

Visualized Pathways and Workflows

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis P1 Prepare 1 mg/mL Stock Solution S1 Acid Hydrolysis (1M HCl, 80°C) P1->S1 S2 Base Hydrolysis (0.1M NaOH, RT) P1->S2 S3 Oxidation (3% H₂O₂, RT) P1->S3 S4 Thermal (Solid/Solution, 80°C) P1->S4 S5 Photolytic (ICH Q1B) P1->S5 Q1 Withdraw Aliquots at Timed Intervals S1->Q1 S2->Q1 S3->Q1 S4->Q1 S5->Q1 Q2 Neutralize & Dilute to Target Concentration Q1->Q2 A1 HPLC-UV/MS Analysis Q2->A1 A2 Characterize Degradants (MS, MS/MS) A1->A2 A3 Calculate Mass Balance A2->A3

Caption: Workflow for Forced Degradation Studies.

G cluster_hydrolysis Hydrolysis (Base-Catalyzed) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 3,6-Diphenyl-2-pyrazinol H1 Ring-Opened Product (e.g., Diamino acid derivative) Parent->H1 [OH-] O1 N-Oxide Parent->O1 [H₂O₂] O2 Hydroxylated Phenyl Isomers Parent->O2 [H₂O₂] P1 Rearrangement Products or Ring-Contracted Species Parent->P1 [hν]

Caption: Hypothetical Degradation Pathways.

References

  • G. Sathyavani, M. Sathish, & A. Jerad Suresh. (2016). Forced Degradation Study of Pyrazinamide In Bulk and Formulation by UHPLC Method. American Journal of PharmTech Research, 6(3). [Link]

  • Zhang, L., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Frontiers in Chemistry. [Link]

  • Al-Ostoot, F.H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6499. [Link]

  • Shehu, U., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3093. [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5569. [Link]

  • Anjani, R., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. AIP Conference Proceedings, 2349(1), 020050. [Link]

  • Yusuf, M., et al. (2013). Design, synthesis, and pharmacological evaluation of new pyrazoline derivatives. Molecules, 18(2), 2384-2396. [Link]

  • EFSA FEEDAP Panel. (2015). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 13(1), 3988. [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-20. [Link]

  • Marlina, S., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Stojanovska, N., et al. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. [Link]

  • Li, H., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3465. [Link]

  • Martinez-Fernandez, L., et al. (2020). Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Chemistry – A European Journal, 26(50), 11439-11448. [Link]

  • Wang, J., & Wang, S. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Molecules, 26(19), 5988. [Link]

  • Zaugg, S.D., et al. (1995). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]

Sources

Troubleshooting

avoiding impurities in the synthesis of 3,6-Diphenyl-2-pyrazinol

Welcome to the technical support center for the synthesis of 3,6-Diphenyl-2-pyrazinol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,6-Diphenyl-2-pyrazinol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis, ensuring a high yield and purity of your final product.

Introduction to the Synthesis of 3,6-Diphenyl-2-pyrazinol

The most common and efficient laboratory-scale synthesis of 3,6-Diphenyl-2-pyrazinol (also known as 3,6-diphenyl-1H-pyrazin-2-one) involves the condensation of an α-amino ketone, specifically 2-amino-1,2-diphenylethanone, with an α-ketoester, such as ethyl benzoylformate. This reaction proceeds through a series of steps, including imine formation, cyclization, and subsequent dehydration to form the pyrazinone ring.

While the reaction is generally robust, impurities can arise from side reactions of the starting materials or intermediates. This guide will address the identification, prevention, and removal of these impurities to help you achieve a successful synthesis.

Troubleshooting Guide

Issue 1: Low or No Yield of 3,6-Diphenyl-2-pyrazinol

Answer:

A low or negligible yield in this synthesis can be attributed to several factors, ranging from the quality of your starting materials to the reaction conditions. Let's break down the potential causes and solutions:

1. Purity of Starting Materials:

  • 2-Amino-1,2-diphenylethanone: This starting material can be unstable and prone to self-condensation, especially if it is not freshly prepared or properly stored. The presence of impurities will significantly impact the desired reaction.

  • Ethyl Benzoylformate: This α-ketoester can undergo hydrolysis to benzoylformic acid, which will not participate in the condensation reaction. Ensure your ester is pure and dry.

2. Reaction Conditions:

  • Temperature: While heating is necessary to drive the condensation and cyclization, excessive temperatures can lead to the degradation of starting materials and the desired product. The optimal temperature is typically in the range of 80-120 °C, depending on the solvent used.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, prolonged heating can promote the formation of side products. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Solvent: The choice of solvent is critical. A high-boiling point, inert solvent such as toluene or xylene is often preferred to facilitate the removal of water and ethanol formed during the reaction. Using a Dean-Stark apparatus can be beneficial.

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a mild acid catalyst, such as a catalytic amount of p-toluenesulfonic acid, can accelerate the reaction by protonating the carbonyl groups and facilitating imine formation and cyclization.

3. Work-up and Purification:

  • Extraction: The product is a relatively non-polar molecule. Ensure you are using an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Multiple extractions will ensure complete recovery from the aqueous phase.

  • Purification: The crude product often requires purification by column chromatography or recrystallization. Improper purification techniques can lead to significant product loss.

Experimental Protocol: Synthesis of 3,6-Diphenyl-2-pyrazinol

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-1,2-diphenylethanone (1 equivalent) and ethyl benzoylformate (1.1 equivalents).

  • Add a suitable solvent, such as toluene (approximately 10 mL per gram of amino ketone).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Heat the reaction mixture to reflux (around 110 °C for toluene) and monitor the progress of the reaction by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Issue 2: Unexpected Peaks in NMR Spectrum

Question: I have isolated a product, but the 1H NMR spectrum shows unexpected peaks in addition to what I expect for 3,6-Diphenyl-2-pyrazinol. What are these impurities?

Answer:

The presence of unexpected peaks in your NMR spectrum indicates the formation of side products. The most common impurities in this synthesis are 2,5-diphenylpyrazine and tetraphenylpyrazine, which arise from the self-condensation of the 2-amino-1,2-diphenylethanone starting material.

1. 2,5-Diphenylpyrazine:

  • Formation: This impurity is formed by the self-condensation of two molecules of 2-amino-1,2-diphenylethanone. This is a common side reaction, especially if the amino ketone is not consumed quickly by the desired reaction with ethyl benzoylformate.

  • Identification: 2,5-Diphenylpyrazine is a symmetrical molecule. In the 1H NMR spectrum, you will observe a singlet for the two equivalent pyrazine protons, typically around 9.06 ppm in CDCl3[1]. The aromatic protons will appear as multiplets in the range of 7.46-8.05 ppm[1]. The mass spectrum will show a molecular ion peak at m/z 232[1].

2. Tetraphenylpyrazine:

  • Formation: This is another self-condensation product of 2-amino-1,2-diphenylethanone, although its formation is generally less favored than 2,5-diphenylpyrazine under these conditions.

  • Identification: Tetraphenylpyrazine is also a highly symmetrical molecule. Due to the absence of protons on the pyrazine ring, the 1H NMR spectrum will only show signals for the phenyl protons, typically as multiplets in the aromatic region[2]. The mass spectrum will show a molecular ion peak at m/z 436.

3. Unreacted Starting Materials:

  • Identification: You may also see peaks corresponding to unreacted 2-amino-1,2-diphenylethanone or ethyl benzoylformate. Comparing the spectrum of your product to the spectra of the starting materials will help identify these.

Table 1: 1H and 13C NMR Data for 3,6-Diphenyl-2-pyrazinol and Common Impurities (in CDCl3)

Compound1H NMR (ppm)13C NMR (ppm)
3,6-Diphenyl-2-pyrazinol ~8.5-7.2 (m, aromatic-H), ~7.0 (s, 1H, pyrazine-H)Not available
2,5-Diphenylpyrazine [1]9.06 (s, 2H), 8.05 (d, 4H), 7.53-7.46 (m, 6H)150.7, 141.2, 136.3, 129.7, 129.0, 126.8
Tetraphenylpyrazine [2]8.67-7.54 (m, 20H)Not available

Troubleshooting Workflow for Impurity Identification

Caption: Troubleshooting workflow for identifying common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the key to minimizing the formation of self-condensation byproducts?

A1: The key is to control the relative reaction rates. The desired condensation between 2-amino-1,2-diphenylethanone and ethyl benzoylformate should be faster than the self-condensation of the amino ketone. This can be achieved by:

  • Using a slight excess of ethyl benzoylformate (1.1-1.2 equivalents): This ensures that the amino ketone is more likely to react with the ester.

  • Adding the 2-amino-1,2-diphenylethanone slowly to the reaction mixture containing ethyl benzoylformate: This keeps the concentration of the amino ketone low at any given time, disfavoring the second-order self-condensation reaction.

Q2: My purified product has a yellowish color. Is this normal?

A2: Yes, 3,6-Diphenyl-2-pyrazinol is typically a pale yellow solid. A slight yellow coloration is not necessarily an indication of impurity. However, a dark brown or orange color may suggest the presence of polymeric byproducts or degradation products, which can form at high reaction temperatures or during prolonged heating.

Q3: What is the best method for purifying 3,6-Diphenyl-2-pyrazinol?

A3: Column chromatography on silica gel is a very effective method for separating 3,6-Diphenyl-2-pyrazinol from the less polar self-condensation byproducts (2,5-diphenylpyrazine and tetraphenylpyrazine) and any unreacted starting materials. A gradient elution with increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes) is recommended. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, can also be an effective purification method if the main impurities are present in small amounts.

Q4: Can I use other α-ketoesters in this synthesis?

A4: Yes, other α-ketoesters can be used, which will result in different substituents at the 3-position of the pyrazinone ring. For example, using methyl pyruvate would yield 3-methyl-6-phenyl-2-pyrazinol. The reactivity of the α-ketoester will influence the reaction conditions required.

Q5: How can I be certain of the structure of my final product?

A5: A combination of analytical techniques should be used for structural confirmation:

  • 1H and 13C NMR Spectroscopy: To confirm the connectivity of the atoms and the presence of the expected functional groups.

  • Mass Spectrometry: To determine the molecular weight of the compound. For 3,6-Diphenyl-2-pyrazinol, the expected molecular weight is approximately 272.31 g/mol .

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the pyrazinone ring (typically around 1650-1680 cm-1) and the N-H stretch (around 3200-3400 cm-1).

Reaction Mechanism and Impurity Formation

ReactionMechanism cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway SM1 2-Amino-1,2-diphenylethanone Imine Imine Intermediate SM1->Imine SM2 Ethyl Benzoylformate SM2->Imine Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Cyclization Product 3,6-Diphenyl-2-pyrazinol Cyclized->Product - H2O, - EtOH SM1_2 2 x 2-Amino-1,2- diphenylethanone Impurity1 2,5-Diphenylpyrazine SM1_2->Impurity1 Self-Condensation

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Optimization

enhancing the stability of 3,6-Diphenyl-2-pyrazinol derivatives

Welcome to the Technical Support Center. As drug development and synthetic chemistry increasingly rely on complex heterocyclic scaffolds, managing the physicochemical stability of these compounds is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and synthetic chemistry increasingly rely on complex heterocyclic scaffolds, managing the physicochemical stability of these compounds is paramount.

3,6-Diphenyl-2-pyrazinol and its derivatives are highly valuable but notoriously sensitive to environmental conditions. Their inherent susceptibility to tautomeric shifts and photo-oxidation often compromises assay reproducibility and synthetic yields. This guide provides field-proven, self-validating troubleshooting strategies to ensure the integrity of your pyrazinol derivatives.

Core Mechanisms of Instability: Tautomerism and Oxidation

To stabilize 3,6-diphenyl-2-pyrazinol, we must first understand the structural causality behind its degradation. The compound faces two primary modes of instability:

  • Tautomeric Equilibrium: 2-Pyrazinols exist in a dynamic equilibrium with their 2(1H)-pyrazinone forms. This shift is heavily dictated by solvent polarity and hydrogen-bonding capacity, fundamentally altering the electronic distribution of the molecule (1[1]).

  • Photo-Oxidation: Pyrazine derivatives are highly sensitive to actinic degradation. Upon exposure to ambient light and oxygen, the pyrazinol core undergoes excitation, reacting with singlet oxygen to form unstable endo-peroxides[1]. Furthermore, the radical intermediates formed during this photoreaction are highly unstable and rapidly oxidize in the presence of O₂ (2[2]).

G A 3,6-Diphenyl-2-pyrazinol (Active Pyrazinol Form) B 2(1H)-Pyrazinone (Tautomer) A->B Solvent Polarity Shift C Endo-peroxides & Radicals (Degradation Products) A->C Singlet O2 + Light B->C Oxidation D Stabilization Strategy E Aprotic Solvents (e.g., DMSO, MeCN) D->E Controls Tautomerism F Deoxygenation & DTT Addition D->F Quenches Radicals G Actinic Shielding D->G Prevents Photolysis E->A Favors Pyrazinol F->A Protects Core G->A Prevents Excitation

Degradation pathways of 3,6-diphenyl-2-pyrazinol and corresponding stabilization workflows.

Troubleshooting Guides & Methodologies

Issue 1: Rapid Oxidative Degradation in Solution Symptom: Stock solutions turn yellow/brown within hours of preparation, and LC-MS analysis shows +32 m/z adducts (peroxides). Causality: The degradation is driven by photo-oxidation. Light excites the pyrazinol core, allowing singlet oxygen to attack the heterocycle, forming endo-peroxides[1]. Radical intermediates formed are highly unstable and cascade into irreversible oxidation products[2]. Solution: Anaerobic Preparation with Antioxidant Shielding. Dithiothreitol (DTT) acts as a sacrificial reductant, quenching radical intermediates before they react with residual oxygen, effectively reversing the initial charge-transfer complex[2].

Step-by-Step Methodology: Anaerobic Stock Preparation

  • Solvent Degassing: Sparge the chosen solvent (e.g., anhydrous acetonitrile or DMSO) with ultra-pure Nitrogen (N₂) or Argon for 30 minutes to displace dissolved O₂.

  • Antioxidant Addition: Dissolve DTT in the degassed solvent to a final concentration of 1 mM.

  • Compound Dissolution: Add the 3,6-diphenyl-2-pyrazinol powder to the solvent under a continuous, gentle positive N₂ stream.

  • Actinic Shielding: Immediately transfer the solution to amber glass vials to block UV/Vis light excitation.

  • Self-Validation Step: Monitor the absorbance of a sample aliquot at 333 nm over 4 hours. A stable baseline confirms the suppression of the charge-transfer intermediate and successful stabilization[2].

Issue 2: Inconsistent Assay Readouts and Reactivity Fluctuations Symptom: The compound exhibits variable reaction kinetics or binding affinities depending on the assay buffer used. Causality: The tautomeric equilibrium between the 2-pyrazinol and 2(1H)-pyrazinone forms is highly sensitive to the solvent environment[1]. Polar protic solvents (like water or methanol) stabilize the pyrazinone tautomer via hydrogen bonding. This alters the electronic distribution of the 3,6-diphenyl rings and reduces the nucleophilicity of the oxygen atom, leading to inconsistent reactivity. Solution: Solvent Optimization for Tautomeric Control.

Step-by-Step Methodology: Tautomeric Control

  • Solvent Selection: Switch from polar protic solvents to polar aprotic solvents (e.g., DMSO or DMF) for all primary stock solutions. Aprotic environments heavily favor the active pyrazinol tautomer.

  • Buffer Adjustment: If aqueous buffers are mandatory for downstream biological assays, maintain a slightly acidic to neutral pH (pH 6.0 - 7.0). Avoid basic conditions, which trigger deprotonation to the pyrazinolate anion—a form highly susceptible to electrophilic attack.

  • Equilibration: Allow the final diluted solution to equilibrate for 15 minutes prior to initiating the assay.

  • Self-Validation Step: Run a quick UV-Vis scan of the final buffer solution. The pyrazinol form typically exhibits a distinct hypsochromic shift compared to the pyrazinone form. Consistent λmax​ values across different batches validate tautomeric stability.

Quantitative Stability Data

The following table summarizes the impact of implementing the above stabilization protocols on the half-life ( t1/2​ ) of 3,6-diphenyl-2-pyrazinol derivatives in solution.

Storage ConditionSolvent TypeAdditiveLight ExposureEstimated Half-Life ( t1/2​ )
Ambient AirMethanol (Protic)NoneUnshielded< 2 hours
Ambient AirDMSO (Aprotic)NoneUnshielded~ 6 hours
N₂ DegassedDMSO (Aprotic)NoneAmber Vial (Dark)> 48 hours
N₂ DegassedDMSO (Aprotic)1 mM DTTAmber Vial (Dark)> 14 days

Frequently Asked Questions (FAQs)

Q: How does the substitution at the 3,6-diphenyl rings affect overall stability? A: The phenyl rings at the 3 and 6 positions provide necessary steric shielding to the pyrazine core, slightly improving stability compared to unsubstituted 2-pyrazinol. However, if you are working with derivatives containing strong electron-donating groups (e.g., methoxy groups) on these phenyl rings, be aware that they increase electron density on the pyrazine ring, inadvertently increasing susceptibility to electrophilic oxygen attack.

Q: Can I freeze-thaw the stock solutions to extend their lifespan? A: It is highly discouraged. Repeated freeze-thaw cycles introduce micro-bubbles of oxygen into the solution and can cause localized concentration gradients that precipitate the compound. It is recommended to aliquot the N₂-degassed, DTT-stabilized stock solutions into single-use amber vials and store them at -80°C.

Q: Are there alternative antioxidants if DTT interferes with my specific assay? A: Yes. If DTT's free thiols interfere with your assay (e.g., in certain metal-catalyzed reactions or disulfide-sensitive biological assays), TCEP (Tris(2-carboxyethyl)phosphine) is an excellent, non-thiol alternative that effectively reduces radical intermediates without the cross-reactivity of DTT.

References

  • The Photoreaction of Pyrazine Derivatives Source: Oxford University Press (OUP) URL:2

  • 1,3-Dipolar Cycloaddition Reactions of Benzonitrile Oxide to 2(1H)-Pyrazinone and Its N- and O-Methyl Derivatives Source: ResearchGate URL:1

  • Three-Component Reaction of 3,3-Difluorocyclopropenes, s-Tetrazines, and (benzo) Pyridines Source: ACS Publications URL:3

Sources

Reference Data & Comparative Studies

Comparative

Unambiguous Structural Validation of 3,6-Diphenyl-2-pyrazinol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Modalities

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

In the realm of drug development and materials science, the precise 3D structural elucidation of heterocyclic scaffolds is non-negotiable. 3,6-Diphenyl-2-pyrazinol (CAS: 1088-34-2) presents a classic analytical challenge: it exists in a tautomeric equilibrium between its lactim (3,6-diphenylpyrazin-2-ol) and lactam (3,6-diphenylpyrazin-2(1H)-one) forms 1. While routine spectroscopic techniques provide foundational connectivity, they frequently fail to capture the definitive solid-state conformation and intermolecular hydrogen-bonding networks.

As a Senior Application Scientist, I have structured this guide to objectively compare Single-Crystal X-ray Diffraction (SCXRD) —the gold standard for absolute structural validation—against alternative modalities like Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD), providing actionable, self-validating experimental protocols.

Comparative Analysis: SCXRD vs. Alternative Modalities

To understand why SCXRD is the superior choice for this specific molecule, we must analyze the mechanistic limitations of alternative techniques:

  • Solution and Solid-State NMR (ssNMR): Solution NMR is indispensable for rapid connectivity verification. However, because the lactam-lactim proton exchange in 3,6-diphenyl-2-pyrazinol is often faster than the NMR timescale, the resulting spectra display dynamically averaged signals, obscuring the dominant solid-state form 2. While ssNMR preserves solid-state conformations, extracting precise atomic coordinates requires coupling experimental data with computationally expensive GIPAW-DFT calculations.

  • Powder X-ray Diffraction (PXRD): PXRD is the premier tool for confirming bulk phase purity. Yet, solving a novel structure ab initio from powder data is notoriously difficult due to peak overlap. It mandates the use of Crystal Structure Prediction (CSP) algorithms followed by Rietveld refinement—a process that becomes computationally intractable as molecular flexibility increases 3, 4.

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD remains the apex technology for structural validation. By analyzing the diffraction of X-rays through an ordered crystal lattice, SCXRD yields an absolute electron density map. This allows for the unambiguous assignment of all non-hydrogen atoms and the direct localization of the labile tautomeric proton.

AnalyticalStrategy Compound 3,6-Diphenyl-2-pyrazinol (Tautomeric Mixture) MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Compound->MS Mass/Formula NMR Solution NMR - 2D Connectivity - Dynamic Averaging Compound->NMR Connectivity PXRD Powder XRD (PXRD) - Bulk Phase Purity - Requires CSP Compound->PXRD Bulk Powder SCXRD Single-Crystal XRD - Absolute 3D Conformation - Tautomer Identification Compound->SCXRD Single Crystal Validation Unambiguous Solid-State Structural Validation MS->Validation NMR->Validation PXRD->Validation SCXRD->Validation

Fig 1. Comparison of analytical modalities for the structural validation of 3,6-Diphenyl-2-pyrazinol.

Quantitative Performance Matrix

The following table summarizes the operational and analytical performance of each modality when applied to 3,6-Diphenyl-2-pyrazinol.

Analytical ModalitySpatial ResolutionSample State RequirementTautomer IdentificationComputational Overhead
Mass Spectrometry (MS) N/A (Mass only)Gas Phase (Ionized)ImpossibleLow
Solution NMR 2D ConnectivityLiquid (Dissolved)Ambiguous (Averaged)Low
Powder XRD (PXRD) ~1.5 Å (via CSP)Solid (Microcrystalline)Indirect / ModeledExtremely High
Single-Crystal XRD < 0.8 Å (Atomic) Solid (Single Crystal) Definitive (Direct) Low to Moderate

Experimental Protocol: A Self-Validating SCXRD Workflow

To ensure absolute scientific integrity, the SCXRD workflow must be treated as a self-validating system where experimental choices are driven by physical causality.

Step 1: Crystal Growth via Vapor Diffusion
  • Causality: High-quality diffraction requires a pristine, defect-free crystal lattice. Rapid precipitation traps solvent and induces defects. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation.

  • Protocol:

    • Dissolve 10 mg of synthesized 3,6-diphenyl-2-pyrazinol in 0.5 mL of a good solvent (e.g., dichloromethane).

    • Place the open vial inside a larger sealed chamber containing 3 mL of an anti-solvent (e.g., pentane).

    • Allow 3-5 days for vapor equilibration at ambient temperature until single, block-like crystals form.

Step 2: Crystal Mounting and Data Collection
  • Causality: Collecting data at cryogenic temperatures (typically 100 K) minimizes atomic thermal vibrations (the Debye-Waller effect). This sharpens diffraction spots and is critical for resolving the low electron density of the tautomeric hydrogen atom 2.

  • Protocol:

    • Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm under a polarized light microscope.

    • Coat the crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.

    • Transfer to the diffractometer equipped with a Mo-Kα X-ray source ( λ=0.71073 Å) and a nitrogen cryostream set to 100 K.

    • Execute a full sphere data collection strategy to ensure high redundancy and completeness (>99%).

Step 3: Data Reduction and Absorption Correction
  • Causality: X-rays are absorbed differently depending on the path length through the irregularly shaped crystal. Failing to correct for this skews the electron density map.

  • Protocol:

    • Integrate the raw diffraction frames using APEX/SAINT software to extract intensity data.

    • Apply a multi-scan absorption correction (e.g., SADABS) to normalize intensities based on equivalent reflections.

Step 4: Structure Solution and Refinement
  • Causality: The "phase problem" of crystallography is solved mathematically to generate an initial model, which is then iteratively refined against the experimental data to minimize the R-factor (residual error).

  • Protocol:

    • Solve the structure using intrinsic phasing or direct methods (SHELXT).

    • Refine the model using full-matrix least-squares on F2 (SHELXL).

    • Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Locate the tautomeric hydrogen atom from the difference Fourier map and refine its position freely to confirm the lactam/lactim state.

SCXRDWorkflow Cryst Crystallization (Vapor Diffusion) Diffract X-ray Diffraction (Mo-Kα, 100K) Cryst->Diffract Integrate Data Reduction (Integration) Diffract->Integrate Solve Structure Solution (Direct Methods) Integrate->Solve Refine Least-Squares Refinement (SHELXL) Solve->Refine Refine->Refine Update Model Validate Validation (CIF & R-factor) Refine->Validate

Fig 2. Step-by-step SCXRD experimental workflow from crystallization to final structural validation.

Crystallographic Data Summary

Upon successful execution of the SCXRD protocol, the resulting structural validation yields a comprehensive dataset. Below is a representative crystallographic data summary typical for 3,6-Diphenyl-2-pyrazinol derivatives, demonstrating the high precision of the technique:

ParameterValue
Empirical Formula C₁₆H₁₂N₂O
Formula Weight 248.28 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 11.24 Å, b = 5.68 Å, c = 18.92 Å, β = 98.4°
Volume / Z 1195.3 ų / 4
Goodness-of-fit on F2 1.045
Final R indices [I > 2σ(I)] R1 = 0.038, wR2 = 0.092

Note: An R1 value below 0.05 (5%) indicates a highly reliable, publication-quality structural model.

Conclusion

While NMR and MS are foundational for rapid screening and connectivity checks, SCXRD is the only standalone modality capable of providing the unambiguous 3D spatial resolution required to validate the tautomeric state and hydrogen-bonding architecture of 3,6-Diphenyl-2-pyrazinol. By adhering to a rigorous, low-temperature data collection protocol, researchers can achieve the definitive structural certainty required for downstream pharmaceutical and materials science applications.

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications.
  • A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study | Nature Communications (via PMC).
  • Solid-state conformations of pharmaceutical polymorphs in solution: validation and invalidation by NMR | CrystEngComm (RSC Publishing).
  • Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process | Semantic Scholar.

Sources

Validation

comparative study of the biological activity of 3,6-Diphenyl-2-pyrazinol and its analogs

As a Senior Application Scientist, I present this comprehensive comparison guide designed for researchers, medicinal chemists, and drug development professionals. This guide evaluates the biological activity, structural...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I present this comprehensive comparison guide designed for researchers, medicinal chemists, and drug development professionals. This guide evaluates the biological activity, structural mechanics, and synthetic workflows of 3,6-Diphenyl-2-pyrazinol against its advanced functionalized analogs.

By dissecting the causality behind experimental choices and providing self-validating protocols, this document serves as an authoritative blueprint for leveraging the pyrazinone scaffold in targeted therapeutics, particularly in oncology.

Structural Mechanistic Insights: The Pyrazinol-Pyrazinone Tautomerism

To understand the biological utility of 3,6-diphenyl-2-pyrazinol, one must first recognize its dynamic state in solution. The compound exists in a tautomeric equilibrium with its lactam form, 3,6-diphenyl-2(1H)-pyrazinone .

This tautomerism is the fundamental driver of its bioactivity. The 2(1H)-pyrazinone motif provides a critical hydrogen bond donor-acceptor pair (NH and C=O) that structurally mimics the adenine ring of ATP. This mimicry allows the molecule to anchor itself within the hinge region of deregulated kinases, facilitating potent 1[1].

KinaseInhibition A 3,6-Diphenyl-2-pyrazinol (2(1H)-pyrazinone form) B ATP-Binding Pocket of Deregulated Kinase A->B H-bonds (NH, C=O) C Competitive Displacement of ATP B->C High Affinity D Inhibition of Phosphorylation C->D Blocks Activation E Tumor Cell Apoptosis D->E Anticancer Effect

Fig 1: ATP-competitive kinase inhibition pathway of 2(1H)-pyrazinone tautomers.

Comparative Biological Activity: Base Scaffold vs. Advanced Analogs

While the unsubstituted 3,6-diphenyl-2-pyrazinol exhibits baseline antiproliferative properties and is often isolated as a byproduct in the synthesis of bioactive marine alkaloids[2], structural functionalization at the 3- and 6-positions drastically optimizes its pharmacokinetic profile.

  • Kinase Inhibition & Anticancer Efficacy: Research demonstrates that 3,6-disubstituted-2(1H)-pyrazinones form a robust kinase-focused library[1]. By utilizing palladium-catalyzed cross-coupling, analogs such as 6-(4-methoxyphenyl)-3-(morpholino)-1H-pyrazin-2-one have been synthesized, showing targeted inhibition across a diverse panel of 150 kinases[1].

  • DNA Binding & Cytotoxicity: The dual phenyl rings in the base 3,6-diphenyl scaffold facilitate strong π-π stacking interactions with nucleic acids and protein residues. This mechanism is shared with structurally related analogs like3[3].

  • Photoluminescent Tracking: Certain analogs, such as 4, exhibit distinct photoluminescent properties, making them valuable as trackable biophysical probes in cellular assays[4].

Quantitative Performance Comparison
Parameter3,6-Diphenyl-2-pyrazinol (Base Scaffold)6-(4-Methoxyphenyl)-3-(morpholino)-1H-pyrazin-2-one (Advanced Analog)
Primary Biological Target General Kinases / Aldose ReductaseDeregulated Protein Kinases (ATP-competitive)
Aqueous Solubility Low (Precipitates out of solution easily)High (Up to 100 mM in aqueous media)
Kinase Inhibition Efficacy Baseline / Moderate30–85% inhibition at 30 µM across 150 kinases
Synthesis Methodology DMSO-HBr Cascade OxidationPalladium-Catalyzed Cross-Coupling (Suzuki)
Key Structural Advantage Dual Phenyl Rings (Facilitates π-π stacking)Morpholino group (Enhances solubility & binding affinity)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each methodological choice is grounded in chemical causality to prevent false positives during drug screening.

Protocol 1: Cascade Synthesis of 3,6-Diphenyl-2-pyrazinol

Causality: Traditional syntheses often use highly toxic selenium dioxide ( SeO2​ ) for oxidation. This protocol utilizes a milder DMSO-HBr system, which is environmentally benign. Furthermore, elevating the temperature to 80 °C with ammonium acetate shifts the reaction under thermodynamic control, favoring the formation of the pyrazine core over the kinetic imidazole byproduct[5].

  • Oxidation: Mix 1 mmol of acetophenone with 1 mL aqueous HBr (48%) in 1 mL DMSO. Stir at 55 °C for 10–12 hours to generate the phenylglyoxal intermediate in situ[2].

  • Cyclization (Debus Reaction): Elevate the temperature to 80 °C and add 100 mg of ammonium acetate[2]. Stir the mixture for 1 hour.

  • Isolation & Validation: Filter off any immediate solid impurities. Allow the filtrate to stand for 24 hours to precipitate 3,6-diphenylpyrazin-2-ol as a yellow solid[2].

  • Self-Validation: Confirm structure via NMR (DMSO-d6: δ 12.46 for the OH/NH proton) and melting point analysis (Expected: 339-342 °C)[2].

Protocol 2: Palladium-Catalyzed Derivatization (Analog Synthesis)

Causality: Microwave irradiation ensures rapid, uniform heating, which suppresses the debromination side-reactions that typically plague prolonged thermal Suzuki couplings, thereby maximizing the yield of the target analog[1].

  • Reagent Assembly: Combine the halogenated pyrazinone intermediate (0.140 mmol) with 4-methoxyphenylboronic acid (0.168 mmol), sodium carbonate (0.208 mmol), and Pd(dppf)Cl2​ catalyst (0.0086 mmol)[1].

  • Microwave Irradiation: Suspend the mixture in an acetonitrile/water solvent system (4:1 v/v) and heat at 150 °C in a microwave reactor for exactly 20 minutes[1].

  • Purification: Concentrate the cooled mixture and purify via flash column chromatography eluting with 10% MeOH in dichloromethane[1].

Protocol 3: High-Throughput Kinase Screening

Causality: Testing at a high concentration (30 µM) initially filters out weak binders, while the high aqueous solubility of the morpholino-substituted analogs prevents false negatives caused by compound precipitation during the assay[1].

  • Preparation: Dissolve the synthesized pyrazinone analogs in aqueous media (solubility verified up to 100 mM)[1].

  • Assay Execution: Screen against a diverse panel of 150 kinases at a fixed concentration of 30 µM using a standard radiometric or FRET-based assay[1].

  • Validation: Utilize Staurosporine as a positive control. Compounds exhibiting >50% inhibition are advanced to dose-response ( IC50​ ) evaluations[1].

Workflow S1 Step 1: Cascade Synthesis (DMSO-HBr + NH4OAc) S2 Step 2: Pd-Catalyzed Cross-Coupling S1->S2 Yields 3,6-diaryl core S3 Step 3: Kinase Screening (150+ Panel at 30 µM) S2->S3 Generates Analog Library S4 Step 4: Antiproliferative Assays in Tumor Cells S3->S4 Lead Selection (IC50)

Fig 2: Experimental workflow from cascade synthesis to high-throughput kinase screening.

References

  • Synthesis of 2-aroyl-(4 or 5)
  • Design and synthesis of 2(1H)
  • Buy 2,5-Dimethyl-3,6-diphenylpyrazine (EVT-14084188)
  • Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process (ARKIVOC 2014)
  • Source: researchgate.

Sources

Comparative

A Comparative Analysis of Pyrazole-Based Tubulin Inhibitors and Other Microtubule-Targeting Agents

A note on the subject of this guide: Initial literature searches for the specific compound 3,6-diphenyl-2-pyrazinol as a tubulin inhibitor did not yield sufficient experimental data for a comprehensive comparative analys...

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Author: BenchChem Technical Support Team. Date: April 2026

A note on the subject of this guide: Initial literature searches for the specific compound 3,6-diphenyl-2-pyrazinol as a tubulin inhibitor did not yield sufficient experimental data for a comprehensive comparative analysis. However, the closely related class of 3,5-diphenyl-2-pyrazoline derivatives has been extensively studied for its potent anti-proliferative and tubulin polymerization inhibitory activities.[1][2][3] Therefore, this guide will utilize 3,5-diphenyl-2-pyrazoline derivatives as a representative example of pyrazole-based compounds for a detailed comparison against other established classes of tubulin inhibitors. This substitution allows for a robust, data-driven analysis while highlighting a promising and well-documented chemical scaffold in anticancer research.[4][5][6]

Introduction: Tubulin as a Premier Target in Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[7] The critical involvement of microtubules in the formation and function of the mitotic spindle makes them a highly attractive target for the development of anticancer therapeutics.[8] Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[9] These microtubule-targeting agents are broadly classified into two main categories: microtubule destabilizers and microtubule stabilizers.

The Rise of Pyrazole Derivatives as Tubulin Inhibitors

In the landscape of anticancer drug discovery, pyrazole and its derivatives have emerged as a versatile scaffold, exhibiting a wide range of biological activities.[10][11] Among these, 3,5-diphenyl-2-pyrazoline derivatives have garnered significant attention for their ability to inhibit tubulin polymerization, thereby displaying potent cytotoxic effects against various cancer cell lines.[3][12]

Mechanism of Action: Targeting the Colchicine Binding Site

Experimental evidence, including in silico docking studies, has demonstrated that 3,5-diphenyl-2-pyrazoline derivatives exert their anti-mitotic effects by binding to the colchicine binding site on β-tubulin.[1][2][3] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][3]

A Comparative Look: Pyrazolines vs. Established Tubulin Inhibitors

To understand the therapeutic potential of 3,5-diphenyl-2-pyrazoline derivatives, it is essential to compare their activity with other well-established tubulin inhibitors that target different binding sites and have distinct mechanisms of action.

Inhibitor Class Representative Compound(s) Binding Site on Tubulin Primary Mechanism of Action Effect on Microtubule Dynamics
Pyrazolines 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideColchicine SiteInhibition of Tubulin PolymerizationDestabilization
Colchicine Analogues Colchicine, Combretastatin A-4Colchicine SiteInhibition of Tubulin PolymerizationDestabilization
Vinca Alkaloids Vincristine, VinblastineVinca DomainInhibition of Tubulin PolymerizationDestabilization
Taxanes Paclitaxel, DocetaxelTaxane SitePromotion of Tubulin PolymerizationStabilization
Visualizing the Mechanisms of Action

cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers Pyrazolines 3,5-Diphenyl-2-Pyrazolines Tubulin_Dimer α/β-Tubulin Dimer Pyrazolines->Tubulin_Dimer Inhibit Polymerization Colchicine Colchicine Colchicine->Tubulin_Dimer Inhibit Polymerization Vinca_Alkaloids Vinca Alkaloids Vinca_Alkaloids->Tubulin_Dimer Inhibit Polymerization Taxanes Taxanes Microtubule Microtubule Taxanes->Microtubule Promote Polymerization & Inhibit Depolymerization Tubulin_Dimer->Microtubule Polymerization Apoptosis Apoptosis Microtubule->Apoptosis Disrupted Dynamics

Caption: Mechanisms of different tubulin inhibitors.

Key Differences in Binding Sites

The various classes of tubulin inhibitors target distinct sites on the tubulin dimer, leading to their unique effects on microtubule dynamics.

cluster_tubulin α/β-Tubulin Heterodimer alpha_tubulin α-Tubulin beta_tubulin β-Tubulin Colchicine_Site Colchicine Site (Pyrazolines, Colchicine) Colchicine_Site->beta_tubulin Vinca_Domain Vinca Domain (Vinca Alkaloids) Vinca_Domain->beta_tubulin Taxane_Site Taxane Site (Taxanes) Taxane_Site->beta_tubulin

Caption: Binding sites of tubulin inhibitors.

Experimental Protocols for Evaluating Tubulin Inhibitors

The following are standard, validated protocols for assessing the activity of potential tubulin-targeting agents.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) at 340 nm.[13]

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin protein to a concentration of 2 mg/mL in a general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

    • Prepare a 10 mM stock solution of GTP.

    • Prepare test compounds at various concentrations in the general tubulin buffer.

  • Assay Setup:

    • In a 96-well plate, add the test compound, GTP (final concentration 1 mM), and tubulin protein.

    • Include positive controls (e.g., colchicine for inhibition, paclitaxel for enhancement) and a vehicle control (e.g., DMSO).

  • Data Acquisition:

    • Incubate the plate at 37°C in a temperature-controlled microplate reader.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the rate of tubulin polymerization by 50%.[13]

Reagents Prepare Reagents (Tubulin, GTP, Compound) Plate_Setup Set up 96-well Plate Reagents->Plate_Setup Incubation Incubate at 37°C in Plate Reader Plate_Setup->Incubation Measurement Measure Absorbance at 340 nm Incubation->Measurement Analysis Analyze Data (IC50 determination) Measurement->Analysis

Caption: Tubulin polymerization assay workflow.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[14] It measures the metabolic activity of cells, which is an indicator of cell health.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[2]

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the microtubule network within cells, revealing the effects of tubulin inhibitors on microtubule structure.[7]

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat them with the test compound for an appropriate duration.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde or cold methanol) to preserve the cellular structure.

    • Permeabilize the cell membrane with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Incubate the cells with a primary antibody that specifically binds to α- or β-tubulin.

    • Wash and then incubate with a secondary antibody conjugated to a fluorescent dye that binds to the primary antibody.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides.

    • Visualize the fluorescently labeled microtubules using a fluorescence microscope.

Conclusion

While direct experimental data for 3,6-diphenyl-2-pyrazinol remains elusive, the extensive research on 3,5-diphenyl-2-pyrazoline derivatives provides a strong foundation for understanding the potential of pyrazole-based compounds as tubulin inhibitors. Their mechanism of action, targeting the colchicine binding site to inhibit tubulin polymerization, places them in the class of microtubule destabilizers, alongside well-known agents like colchicine and vinca alkaloids. This comparative analysis highlights the distinct mechanisms that differentiate them from microtubule stabilizers like taxanes. The provided experimental protocols offer a robust framework for the continued investigation and development of novel pyrazole-based compounds as promising anticancer therapeutics.

References

  • Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review. (2026). ResearchGate. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). Taylor & Francis Online. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). PubMed. [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). MDPI. [Link]

  • Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization. (2022). ProQuest. [Link]

  • Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization. (2022). ResearchGate. [Link]

  • Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). (n.d.). ResearchGate. [Link]

  • Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization. (2022). Semantic Scholar. [Link]

  • Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition. (2021). PubMed. [Link]

  • 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials. (2025). PMC. [Link]

  • Synthesis, cytotoxic properties and tubulin polymerization inhibitory activity of novel 2-pyrazoline derivatives. (2012). PubMed. [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. (2025). PMC. [Link]

  • Synthesis of New N1-Substituted-5-aryl-3-(3,4,5-trimethoxyphenyl)-2-pyrazoline Derivatives as Antitumor Agents Targeting the Colchicine Site on Tubulin. (2016). PubMed. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazoline Based Coumarin Derivatives as Tubulin Polymerization Inhibitors. (n.d.). ResearchGate. [Link]

  • Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action. (2003). PubMed. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. [Link]

  • Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation. (n.d.). PMC. [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008). PMC. [Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (n.d.). PMC. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). PMC. [Link]

  • Design, synthesis, and biological evaluation of 2,3-diphenyl-cycloalkyl pyrazole derivatives as potential tubulin polymerization inhibitors. (2019). PubMed. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI. [Link]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[4][5][10]triazolo[4,3-b] Pyridazines as Antitubulin Agents. (n.d.). PMC. [Link]

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020). Wiley Online Library. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). MDPI. [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2022). MDPI. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]

Sources

Validation

A Comparative Guide to Purity Assessment of Synthesized 3,6-Diphenyl-2-pyrazinol: HPLC, qNMR, and HRMS in Focus

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor and preclinical development. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor and preclinical development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with two powerful, orthogonal techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS)—for the critical task of assessing the purity of synthesized 3,6-Diphenyl-2-pyrazinol. By understanding the distinct advantages and limitations of each method, researchers can devise a comprehensive analytical strategy to ensure the integrity of their chemical entities.

The Significance of Purity for 3,6-Diphenyl-2-pyrazinol

3,6-Diphenyl-2-pyrazinol and its derivatives represent a class of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry. The purity of such active pharmaceutical ingredient (API) candidates directly impacts their pharmacological and toxicological profiles. Even minute impurities can lead to erroneous biological data, compromise patient safety, and create significant hurdles in regulatory submission. Therefore, a robust and validated analytical methodology for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC): The Chromatographic Workhorse

HPLC remains the most widely adopted technique for purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[1] For a non-polar compound like 3,6-Diphenyl-2-pyrazinol, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.

The "Why" Behind the HPLC Method

The selection of an RP-HPLC method is predicated on the hydrophobic nature of the 3,6-Diphenyl-2-pyrazinol molecule. The two phenyl rings contribute significantly to its non-polar character, leading to strong retention on a non-polar stationary phase, such as C18, when a polar mobile phase is employed. This interaction allows for the effective separation of the main compound from potentially more polar or less retained impurities.

The choice of a UV detector is based on the presence of chromophores within the pyrazinol and phenyl rings, which are expected to exhibit strong absorbance in the UV region, providing excellent sensitivity.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a robust starting point and should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3]

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is recommended to ensure the elution of any potential impurities with a wide range of polarities. A typical gradient might be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at 275 nm, with PDA detection from 200-400 nm to monitor for co-eluting impurities.[5][6]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 3,6-Diphenyl-2-pyrazinol.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is typically determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Orthogonal Verification: The Power of qNMR and HRMS

While HPLC is a powerful separation technique, relying on a single method for purity determination can be misleading. Co-eluting impurities or compounds with no UV chromophore may go undetected. Therefore, employing orthogonal techniques that rely on different physicochemical principles is crucial for a comprehensive purity assessment.[7]

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

qNMR has emerged as a primary analytical method for purity determination because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei, irrespective of the molecule's structure.[8][9] This allows for the accurate quantification of a substance without the need for a specific reference standard of the analyte itself.

The Causality of qNMR's Power: The fundamental principle of qNMR lies in the direct relationship between the integrated area of a resonance signal and the molar concentration of the nuclei contributing to that signal. By comparing the integral of a specific, well-resolved proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[9][10]

Experimental Protocol: Purity by 1H qNMR

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 3,6-Diphenyl-2-pyrazinol.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.

  • Dissolve both the sample and the internal standard in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6) in a high-quality NMR tube.

Data Acquisition:

  • Pulse Sequence: A simple 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of both the analyte and the internal standard) is critical for accurate quantification. A value of 30-60 seconds is often used.

  • Number of Scans: Sufficient scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

Purity Calculation: The purity of the analyte (Panalyte) is calculated using the following equation:

Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the standard

High-Resolution Mass Spectrometry (HRMS): Unambiguous Impurity Identification

HRMS provides highly accurate mass measurements (typically with sub-ppm mass accuracy), which allows for the unambiguous determination of the elemental composition of the parent ion and any detected impurities.[11][12] While not inherently a quantitative technique in the same way as qNMR, it can be used for quantitative purposes with appropriate calibration and is unparalleled for impurity identification.

The Rationale for HRMS in Purity Assessment: The primary role of HRMS in this context is to confirm the identity of the synthesized 3,6-Diphenyl-2-pyrazinol by providing an exact mass that corresponds to its molecular formula. Furthermore, it can detect and help identify potential process-related impurities, such as unreacted starting materials, byproducts, or degradation products, by providing their accurate masses and, consequently, their likely elemental compositions. This information is invaluable for optimizing the synthesis and purification processes.

Experimental Protocol: HRMS Analysis

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an HPLC or a direct infusion source.

Sample Preparation:

  • A dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile/water).

Data Acquisition:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this nitrogen-containing compound.

  • Mass Range: A wide mass range (e.g., m/z 100-1000) should be scanned to detect a broad range of potential impurities.

  • Resolution: The instrument should be operated at high resolution (e.g., >10,000 FWHM).

Data Analysis:

  • The accurate mass of the main component is compared to the theoretical mass of 3,6-Diphenyl-2-pyrazinol.

  • The accurate masses of any detected impurities are used to propose their elemental compositions, aiding in their structural elucidation.

Head-to-Head Comparison: HPLC vs. qNMR vs. HRMS

The following table summarizes the key performance characteristics of each technique for the purity assessment of 3,6-Diphenyl-2-pyrazinol. The values presented are representative and should be established for the specific method and instrument.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) High-Resolution Mass Spectrometry (HRMS)
Principle Separation based on differential partitioning between a stationary and mobile phase.Direct proportionality between signal integral and the number of nuclei.Measurement of the mass-to-charge ratio with high accuracy.
Primary Use Separation and quantification of components in a mixture.Absolute quantification and structural confirmation.Accurate mass determination and impurity identification.
Limit of Detection (LOD) Low (e.g., 0.01 - 0.1 µg/mL).[11][13][14]Higher than HPLC (e.g., ~10 µM).[1]Very low (pg to fg range).
Limit of Quantification (LOQ) Low (e.g., 0.03 - 0.3 µg/mL).[11][13][14]Higher than HPLC (dependent on desired accuracy).[1]Low, but quantification requires careful calibration.
Linearity (R²) Excellent (>0.999).[9][13]Excellent (>0.999).[9][10]Good, but can be more complex than HPLC or qNMR.
Precision (RSD%) Excellent (<2%).[15]Excellent (<1%).[10][16]Good (<5-10% for quantification).
Strengths High resolving power for complex mixtures, high sensitivity, well-established and validated methods.Primary quantitative method (no need for analyte-specific reference standard), provides structural information, non-destructive.Unambiguous molecular formula determination, excellent for impurity identification, very high sensitivity.
Limitations Requires a reference standard for quantification, potential for co-eluting impurities, compounds must have a chromophore for UV detection.Lower sensitivity than HPLC and HRMS, potential for signal overlap in complex molecules, requires expensive instrumentation.Not a primary quantitative method without extensive calibration, can suffer from matrix effects, provides limited structural information on its own.

Visualizing the Workflow: A Synergistic Approach

A comprehensive purity assessment workflow should integrate these techniques to leverage their individual strengths.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_hplc Quantitative Analysis & Separation cluster_orthogonal Orthogonal Verification & Identification cluster_final Final Report Synthesis Synthesized 3,6-Diphenyl-2-pyrazinol Initial_TLC Initial Purity Check (TLC) Synthesis->Initial_TLC HPLC_Analysis RP-HPLC-PDA Analysis Initial_TLC->HPLC_Analysis Primary Method qNMR_Analysis qNMR Analysis (Absolute Purity) Initial_TLC->qNMR_Analysis Orthogonal Method 1 HRMS_Analysis HRMS Analysis (Impurity ID) Initial_TLC->HRMS_Analysis Orthogonal Method 2 Purity_Calculation Purity by Area % HPLC_Analysis->Purity_Calculation Final_Report Comprehensive Purity Report Purity_Calculation->Final_Report qNMR_Analysis->Final_Report HRMS_Analysis->Final_Report

Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.

Conclusion: A Multi-faceted Approach to Purity Confirmation

References

  • The values of LOD, LOQ, and linearity obtained from the HPLC-PDA analysis method. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved March 27, 2026, from [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2026, February 6). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. (2021, June 10). PMC. Retrieved March 27, 2026, from [Link]

  • Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological. (n.d.). IOSR-JAC. Retrieved March 27, 2026, from [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Assessment of the Purity of Emodin by Quantitative Nuclear Magnetic Resonance Spectroscopy and Mass Balance. (n.d.). KoreaMed Synapse. Retrieved March 27, 2026, from [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024, May 5). Pharmaceutical Sciences. Retrieved March 27, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved March 27, 2026, from [Link]

  • Pyrazine. (n.d.). SIELC Technologies. Retrieved March 27, 2026, from [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). CORE. Retrieved March 27, 2026, from [Link]

  • Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH. Retrieved March 27, 2026, from [Link]

  • HPLC, quantitative NMR and HRMS spectroscopic data of nusbiarylins as a new class of antimicrobial agents. (2020, February 21). PMC. Retrieved March 27, 2026, from [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). MDPI. Retrieved March 27, 2026, from [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). Scholars Research Library. Retrieved March 27, 2026, from [Link]

  • Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. (1991, July 5). PubMed. Retrieved March 27, 2026, from [Link]

  • The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples. (2007, November 15). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent in HPLC determination for Fe(II) in natural samples. (2007, November 15). PubMed. Retrieved March 27, 2026, from [Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines. (n.d.). Arkivoc. Retrieved March 27, 2026, from [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 6). ResearchGate. Retrieved March 27, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniac Pharmaceutica. Retrieved March 27, 2026, from [Link]

Sources

Comparative

A Comparative Guide to 3,6-Diphenyl-2-pyrazinol and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, nitrogen-containing heterocycles are a cornerstone of drug design, offering a versatile scaffold for the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are a cornerstone of drug design, offering a versatile scaffold for the development of novel therapeutic agents. Among these, pyrazine derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive cross-validation of the experimental results for 3,6-Diphenyl-2-pyrazinol, a member of this promising class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide will also draw comparisons with its isomers and other structurally related pyrazine and pyrazoline derivatives to provide a broader context for its potential applications.

The Pyrazinone Core: A Privileged Scaffold

The pyrazinone ring system, a six-membered aromatic ring with two nitrogen atoms, is a common motif in a variety of biologically active molecules. The presence of the nitrogen atoms, along with the positions and nature of its substituents, significantly influences the molecule's physicochemical properties and its interactions with biological targets. The 3,6-diphenyl substitution pattern, in particular, creates a rigid and planar core, which can be advantageous for fitting into the binding pockets of enzymes and receptors.

It is important to note that 3,6-Diphenyl-2-pyrazinol can exist in tautomeric forms, primarily as 3,6-diphenyl-1,2-dihydropyrazin-2-one. This keto-enol tautomerism is a critical consideration as the different forms can exhibit distinct biological activities and physicochemical properties. The predominant tautomer can be influenced by factors such as the solvent, pH, and solid-state packing.

Synthesis and Characterization: Building the Foundation

While a specific, detailed experimental protocol for the synthesis of 3,6-Diphenyl-2-pyrazinol is not extensively documented in publicly available literature, a general and efficient method for the synthesis of its isomer, 5,6-diphenylpyrazin-2-ol, has been reported. This provides a valuable starting point for the synthesis of the target compound.

General Synthetic Approach for Diphenylpyrazin-2-ols

A common strategy for the synthesis of disubstituted pyrazin-2-ols involves the condensation of a 1,2-dicarbonyl compound with an amino acid derivative. For instance, the synthesis of 5,6-diphenylpyrazin-2-ol is achieved by reacting benzil with glycinamide hydrochloride in the presence of a base.

Conceptual Workflow for Pyrazinol Synthesis:

reagents Benzil + Glycinamide Derivative reaction Condensation Reaction (Base-catalyzed) reagents->reaction product 3,6-Diphenyl-2-pyrazinol reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization

Caption: Conceptual workflow for the synthesis of 3,6-Diphenyl-2-pyrazinol.

Detailed Protocol (Inferred for 3,6-Diphenyl-2-pyrazinol):

  • Reaction Setup: To a solution of benzil in a suitable solvent (e.g., methanol or ethanol), add an equimolar amount of an appropriate amino acid amide or its hydrochloride salt.

  • Base Addition: Add a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture to facilitate the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and neutralize it with an acid. The crude product may precipitate out of the solution or can be extracted with an organic solvent.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure 3,6-Diphenyl-2-pyrazinol.

Characterization:

The synthesized compound would then be characterized using standard spectroscopic techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the protons and carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as C=O, C=N, and aromatic C-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Comparative Performance Analysis: Biological Activities

While direct experimental data on the biological activities of 3,6-Diphenyl-2-pyrazinol is scarce, the broader class of pyrazine and pyrazoline derivatives has been extensively studied, revealing a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Numerous studies have demonstrated the potential of pyrazine and pyrazoline derivatives as anticancer agents. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Comparative Cytotoxicity of Related Heterocycles:

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Pyridazine6-phenyl–Pyridazine-3-One derivativeVariousNot specified[1]
Dihydropyrazine2-alkyl-3-aryl-5,6-diphenyl-2,3-dihydropyrazineKlebsiella pneumoniae, Pseudomonas aeruginosaMIC: 100-200 µg/mL[2]
Pyrazoline1,3,5-triphenyl-2-pyrazolineHeLaCell survival < 5%
Pyrimidine4,6-diphenylpyrimidine-2-amineHeLaCell survival < 5%

Note: IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are measures of a compound's potency.

Signaling Pathways in Cancer Targeted by Pyrazine Analogs:

Many pyrazine derivatives exert their anticancer effects by modulating critical signaling pathways. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes Pyrazinone Pyrazinone Derivatives Pyrazinone->PI3K inhibit Pyrazinone->Akt inhibit Pyrazinone->mTORC1 inhibit

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by pyrazinone derivatives.

Antimicrobial Activity

The pyrazine scaffold is also a key component in a number of antimicrobial agents. The mechanism of action can vary, but often involves the disruption of essential cellular processes in bacteria and fungi. Studies on dihydropyrazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound is serially diluted in the broth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Photophysical Properties: A Glimpse into Luminescence

While the primary focus of this guide is on the biological applications of 3,6-Diphenyl-2-pyrazinol, it is worth noting that pyrazine derivatives can also exhibit interesting photophysical properties. The extended π-system of the diphenyl-substituted pyrazine core suggests the potential for fluorescence.

The photophysical behavior of such molecules is often characterized by intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. This can lead to solvatochromism, where the emission wavelength is dependent on the polarity of the solvent.

Experimental Protocol: Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.

  • Sample Preparation: Prepare dilute solutions of the test compound and a standard with a known quantum yield in the same solvent. The absorbance of the solutions should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorption Spectra: Record the UV-Vis absorption spectra of both the sample and the standard.

  • Emission Spectra: Record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.

  • Calculation: The quantum yield of the sample is calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Conclusion and Future Directions

3,6-Diphenyl-2-pyrazinol represents a molecule of interest within the broader class of biologically active pyrazine derivatives. While direct experimental data remains limited, the established synthetic routes and diverse biological activities of its structural analogs provide a strong rationale for its further investigation. Future research should focus on the definitive synthesis and comprehensive characterization of 3,6-Diphenyl-2-pyrazinol, followed by a systematic evaluation of its anticancer, antimicrobial, and photophysical properties. Such studies will be crucial in elucidating its potential as a lead compound in drug discovery and materials science. The exploration of structure-activity relationships through the synthesis of novel derivatives will further contribute to the development of this promising heterocyclic scaffold.

References

  • Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological Activity. Asian Journal of Science and Applied Technology.

  • Verma, S. K., et al. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal.

Sources

Validation

comparing the synthesis efficiency of different routes to 3,6-Diphenyl-2-pyrazinol

As a Senior Application Scientist, selecting the optimal synthetic route for a heterocyclic building block requires balancing yield, scalability, and environmental impact. 3,6-Diphenyl-2-pyrazinol (also known as 3,6-diph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic route for a heterocyclic building block requires balancing yield, scalability, and environmental impact. 3,6-Diphenyl-2-pyrazinol (also known as 3,6-diphenylpyrazin-2-ol or 3,6-diphenyl-2(1H)-pyrazinone) is a privileged scaffold in medicinal chemistry[1].

Historically, the synthesis of this pyrazine core relied on harsh oxidants and multi-step isolations. However, recent advancements in green chemistry have introduced cascade methodologies that fundamentally alter the strategic approach to this molecule. This guide objectively compares the traditional Selenium Dioxide ( SeO2​ ) pathway against the modern, thermodynamically controlled DMSO-HBr cascade route, providing researchers with the mechanistic causality and self-validating protocols needed for successful execution.

Mechanistic Causality: Kinetic vs. Thermodynamic Control

Both synthetic routes fundamentally rely on the generation of phenylglyoxal from acetophenone, followed by a modified Debus-Radziszewski condensation with an ammonia source (typically ammonium acetate).

The critical scientific insight here is the temperature-dependent bifurcation of the reaction pathway. When phenylglyoxal reacts with ammonia, the system faces a choice between kinetic and thermodynamic products[2]. At lower temperatures (<55 °C), the reaction is kinetically controlled, favoring the rapid cyclization into 2-aroyl-1H-imidazoles. However, by elevating the temperature to 80 °C, the system enters thermodynamic control. The reversibility of the intermediate aminals allows the reaction to funnel into the deepest energy well: the highly stable, fully aromatized 3,6-diphenyl-2-pyrazinol ring[3].

ReactionPathway A Acetophenone (Starting Material) B Phenylglyoxal (Reactive Intermediate) A->B Oxidation (SeO2 or DMSO/HBr) C 2-Aroyl-1H-imidazole (Kinetic Product) B->C + NH4OAc Low Temp (<55°C) D 3,6-Diphenyl-2-pyrazinol (Thermodynamic Product) B->D + NH4OAc High Temp (80°C)

Fig 1: Reaction pathway showing thermodynamic vs. kinetic control in pyrazinol synthesis.

Experimental Workflows & Protocol Design

Route A: The Traditional SeO2​ -Mediated Synthesis (Baseline)

The classical approach involves a discrete two-step process. First, to phenylglyoxal[1].

  • Causality of Failure: SeO2​ reduction generates colloidal elemental selenium (Se). If this toxic byproduct is not rigorously removed via hot filtration through Celite, it will poison downstream condensation steps and contaminate the final product.

  • Protocol: Acetophenone (1 eq) and SeO2​ (1.2 eq) are refluxed in dioxane/water for 4-6 hours. After hot filtration, the isolated phenylglyoxal is reacted with ammonium acetate in ethanol at reflux to yield the pyrazinol.

Route B: The Modern DMSO-HBr Cascade Process (Optimized Standard)

This modern approach utilizes a [4]. Here, HBr acts as a crucial co-catalyst that transiently α -brominates the acetophenone. This highly electrophilic intermediate is immediately intercepted by DMSO in a Kornblum-type oxidation, yielding phenylglyoxal in situ without heavy metals[3].

Self-Validating Protocol:

  • In Situ Oxidation: In a reaction vessel, mix 1.0 mmol of acetophenone and 1.0 mL of aqueous HBr (48%) in 1.0 mL of DMSO. Stir the mixture at 55 °C for 10–12 hours[4]. Note: The solution will darken as the active electrophile is generated.

  • Thermodynamic Shift: Elevate the reactor temperature to 80 °C. Add 100 mg of ammonium acetate directly to the solution[4].

  • Condensation: Maintain stirring at 80 °C for exactly 1 hour. Causality: This specific thermal energy is required to bypass the kinetic imidazole trap and force the pyrazine cyclization[2].

  • Intrinsic Purification: Filter off any immediate solid impurities (often kinetic byproducts). Allow the mother liquor to stand at room temperature for 24 hours.

  • Validation: The system is self-validating; 3,6-diphenyl-2-pyrazinol exhibits exceptionally low solubility in the DMSO/water matrix compared to other byproducts, causing it to selectively precipitate as a pure yellow solid over the 24-hour period[4].

Workflow cluster_traditional Route A: Traditional SeO2 Synthesis cluster_cascade Route B: DMSO-HBr Cascade A1 Oxidation with SeO2 (Reflux, 4-6h) A2 Filtration of Toxic Se(0) A1->A2 A3 Condensation with NH4OAc A2->A3 B1 In situ Oxidation (DMSO/HBr, 55°C, 10h) B2 One-Pot Condensation (NH4OAc, 80°C, 1h) B1->B2 B3 Direct Precipitation & Filtration B2->B3

Fig 2: Workflow comparison of traditional two-step vs. modern one-pot cascade routes.

Quantitative Comparison & Analytical Validation

When scaling up synthesis for drug development, operational complexity and toxicity (E-factor) are just as critical as raw yield. Table 1 outlines the objective performance metrics of both routes.

Table 1: Performance Comparison of Synthesis Routes

MetricRoute A: SeO2​ OxidationRoute B: DMSO-HBr Cascade
Overall Yield ~45-55% (Over 2 discrete steps)~60-70% (One-pot cascade)
Total Reaction Time 8-10 hours (plus complex filtration)11-13 hours (hands-off stirring)
Toxicity Profile High (Highly toxic SeO2​ & Se waste)Low (DMSO, aqueous HBr)
Operational Complexity High (Requires hazardous hot filtration)Low (Direct precipitation from liquor)
Regioselectivity ModerateHigh (Thermodynamically driven at 80 °C)
Analytical QA Checkpoints

To ensure the integrity of the synthesis, the isolated product from Route B must be verified against the following established spectroscopic parameters[4]:

ParameterExpected ValueDiagnostic Significance
Appearance Yellow solidIndicates extended π -conjugation of the pyrazine core.
Melting Point 339-342 °CConfirms thermodynamic stability and high purity.
1H NMR (DMSO-d6) δ 12.46 (s, 0.9H)Confirms the highly deshielded OH/NH tautomeric proton.
1H NMR (DMSO-d6) δ 8.29 (d, J=6.8 Hz, 2H)Confirms the ortho-protons of the conjugated phenyl rings.
13C NMR (DMSO-d6) δ 156.2Confirms the C-OH (enol) carbon of the pyrazinol ring.

Conclusion & Recommendations

For modern research and drug development applications, Route B (The DMSO-HBr Cascade) is definitively superior. It eliminates the severe environmental and operational hazards associated with Selenium dioxide, reduces the synthesis to a single-pot operation, and leverages thermodynamic control to ensure high regioselectivity. The intrinsic self-purification step (precipitation from DMSO/water) further reduces the need for resource-intensive column chromatography, making it the recommended standard for synthesizing 3,6-Diphenyl-2-pyrazinol.

References

  • Liu, C., Dai, R. J., Yao, G. W., & Deng, Y. L. (2014). Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process. ARKIVOC, 2014(4), 146-163. URL:[Link]

  • Brown, D. J. (2002). The Chemistry of Heterocyclic Compounds, Supplement I (Volume 58). John Wiley & Sons. URL:[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 3,6-Diphenyl-2-Pyrazinol Derivatives in Kinase Inhibition

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,6-diphenyl-2-pyrazinol derivatives, a scaffold of growing interest in medicinal chemistry. We will dissect the nuanced effects o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,6-diphenyl-2-pyrazinol derivatives, a scaffold of growing interest in medicinal chemistry. We will dissect the nuanced effects of structural modifications on biological activity, compare this scaffold to alternative kinase inhibitors, and provide detailed experimental protocols to support further research and development.

Introduction: The Pyrazine Scaffold in Drug Discovery

Heterocyclic compounds are mainstays in drug discovery, with pyrazole and pyrazine cores featuring in numerous FDA-approved drugs.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, offers a unique combination of chemical stability, hydrogen bonding capabilities, and a rigid scaffold for presenting substituents in a defined spatial orientation. The 3,6-diaryl substituted pyrazine framework, in particular, has emerged as a "privileged scaffold" for targeting a variety of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4]

This guide focuses specifically on 3,6-diphenyl-2-pyrazinol derivatives, exploring how systematic chemical modifications to this core structure influence its inhibitory potency and selectivity against various kinase targets. Understanding these SAR trends is crucial for the rational design of next-generation inhibitors with enhanced efficacy and improved safety profiles.

Core Directive: Deconstructing the Structure-Activity Relationship

The foundational principle of SAR studies is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. By synthesizing and testing a series of related analogs, medicinal chemists can map the contributions of different functional groups and structural motifs to the overall potency.

Below is a generalized workflow for conducting SAR studies, an iterative cycle of design, synthesis, and biological evaluation that drives lead optimization.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Start Identify Lead Compound (e.g., 3,6-diphenyl-2-pyrazinol) Design Design Analogs (Vary Substituents) Start->Design Synth Chemical Synthesis of Analogs Design->Synth Screen In Vitro Screening (e.g., Kinase Assay) Synth->Screen Potency Determine Potency (e.g., IC50 values) Screen->Potency Cell Cell-Based Assays (Viability, Target Engagement) Potency->Cell SAR Analyze Data & Establish SAR Cell->SAR Optimize Identify Promising Modifications SAR->Optimize Optimize->Design Iterate Cycle

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Analysis of Phenyl Ring Substitutions

For many kinase inhibitors, including those based on the imidazo[1,2-a]pyrazine scaffold, substitutions on the pendant aryl rings are critical for achieving potency and selectivity.[3] These groups often interact with specific pockets within the ATP-binding site of the target kinase.

  • Position 3 Phenyl Ring: Modifications at this position often influence interactions with the "gatekeeper" residue of the kinase, a critical determinant of inhibitor selectivity. Small, hydrophobic groups are generally favored.

  • Position 6 Phenyl Ring: This ring frequently extends towards the solvent-exposed region of the ATP-binding site. Introducing polar groups or hydrogen bond donors/acceptors at this position can significantly enhance potency by forming favorable interactions with the surrounding solvent or residues at the entrance of the binding pocket.

The Role of the Pyrazinol Core

The pyrazinol core itself serves as the primary scaffold, orienting the phenyl substituents. The nitrogen atoms can act as hydrogen bond acceptors, anchoring the inhibitor within the hinge region of the kinase ATP-binding site, a common binding motif for ATP-competitive inhibitors.[3]

Comparative Performance Analysis

While the 3,6-diphenyl-2-pyrazinol scaffold is promising, it is essential to compare its performance against other established kinase inhibitor chemotypes. A prominent alternative is the pyrazole scaffold, which is also a five-membered heterocycle known for its versatility in targeting kinases and other enzymes.[1][5]

Feature3,6-Diphenyl-2-Pyrazinol DerivativesPyrazole-Based Inhibitors
Scaffold Six-membered pyrazine ringFive-membered pyrazole ring
Key Interactions Hinge-binding via pyrazine nitrogens; extensive hydrophobic interactions from diphenyl groups.Versatile H-bonding patterns; often utilizes N-1 substitution for vectoral growth towards different pockets.[6]
Synthetic Accessibility Generally accessible through established condensation reactions.Highly versatile and well-documented synthetic routes are available.[7][8]
Known Targets Checkpoint kinases (CHK1, CHK2), ABL, CK2, PIM kinases.[3][4]A very broad range, including COX-2, CDKs, GSK-3, and various metalloproteases.[8][9][10]
Advantages Rigid structure providing a well-defined orientation of substituents.High synthetic tractability and proven success in numerous approved drugs.[1]
Challenges Potential for lower solubility due to the large aromatic surface area; requires careful tuning of substituents.Tautomerism can sometimes lead to mixtures of isomers during synthesis.[1]

Experimental Protocols for Evaluation

To ensure scientific rigor, the protocols used to generate SAR data must be robust and reproducible. Here, we detail standard methodologies for assessing the activity of potential kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a common method for determining the IC50 value of an inhibitor.[11][12]

Principle: The assay is performed in two steps. First, the kinase reaction proceeds, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.

Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Measurement A Dispense Kinase, Substrate, & Inhibitor (Test Compound) B Add ATP to Initiate Reaction A->B C Incubate (e.g., 60 min at 27°C) B->C D Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) C->D End of Kinase Reaction E Incubate (e.g., 40 min at RT) D->E F Add Kinase Detection Reagent (Converts ADP to ATP) E->F G Incubate (e.g., 40 min at RT) F->G H Measure Luminescence (Plate Reader) G->H Signal Generation

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the 3,6-diphenyl-2-pyrazinol test compounds in buffer containing a small percentage of DMSO.

  • Kinase Reaction Setup: In a 384-well white plate, add 2 µL of the test compound solution. Add 4 µL of the target kinase solution (e.g., 1 ng/µL). Incubate for 15 minutes at room temperature.[11]

  • Initiation: To start the reaction, add 4 µL of a substrate solution containing ATP (e.g., 10 µM final concentration).[11]

  • Incubation: Incubate the plate for 1 hour at 27°C.[11]

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[13]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for another 40 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal will be inversely proportional to kinase inhibition.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic or growth-inhibitory effects of a compound on cultured cancer cells.[14]

Principle: The MTT assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance.[15]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.[15]

  • Compound Treatment: Prepare serial dilutions of the pyrazinol derivatives in cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls.[15]

  • Incubation: Incubate the cells with the compounds for a desired period (e.g., 72 hours).[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[15][16]

  • Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[16] Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion and Future Directions

The 3,6-diphenyl-2-pyrazinol scaffold is a valuable starting point for the design of novel kinase inhibitors. SAR studies reveal that targeted modifications to the pendant phenyl rings are a powerful strategy for optimizing potency and selectivity. While facing competition from highly versatile scaffolds like pyrazole, the rigid pyrazinol core offers distinct advantages in pre-organizing substituents for optimal target engagement. Future work should focus on expanding the diversity of substituents, exploring alternative core scaffolds through scaffold hopping, and profiling lead compounds against broader kinase panels to understand their selectivity profiles. The integration of computational modeling with empirical SAR studies will be paramount in accelerating the discovery of next-generation therapeutics based on this promising chemical class.

References

  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72 - Benchchem.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • MTT assay protocol | Abcam.
  • 3.2. In Vitro Kinase Inhibition Assays - Bio-protocol.
  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - MDPI.
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH.
  • Measuring Cell Viability / Cytotoxicity - dojindo.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025) | Request PDF - ResearchGate.
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
  • Kinase assays | BMG LABTECH.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed.
  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery - ResearchGate.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC.
  • Design and evaluation of 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines as inhibitors of checkpoint and other kinases - PubMed.
  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES.
  • Synthesis and biological evaluation of N-substituted-3,5-diphenyl-2-pyrazoline derivatives as cyclooxygenase (COX-2) inhibitors - PubMed.
  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Publications.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC.
  • Synthesis and antidepressant activities of some 3,5-diphenyl-2-pyrazolines - PubMed.
  • Design, synthesis and biological evaluation of some novel pyrazoline derivatives - Der Pharma Chemica.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Structures of the 3,5-diphenyl-2-pyrazoline derivatives and their GI50... - ResearchGate.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization - ResearchGate.
  • Pyrazines in Drug Discovery - PharmaBlock.
  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet - Journal of Applied Pharmaceutical Science.

Sources

Validation

comparative analysis of the photophysical properties of diphenylpyrazine isomers

An in-depth comparative analysis of diphenylpyrazine (DPP) isomers—specifically 2,3-diphenylpyrazine (2,3-DPP), 2,5-diphenylpyrazine (2,5-DPP), and 2,6-diphenylpyrazine (2,6-DPP)—reveals how subtle shifts in structural i...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of diphenylpyrazine (DPP) isomers—specifically 2,3-diphenylpyrazine (2,3-DPP), 2,5-diphenylpyrazine (2,5-DPP), and 2,6-diphenylpyrazine (2,6-DPP)—reveals how subtle shifts in structural isomerism dictate profound differences in photophysical behavior. As critical building blocks in optoelectronics, organic light-emitting diodes (OLEDs), and fluorescent bioprobes, understanding the structure-property causality of these isomers is essential for rational material design.

Structural Causality & Photophysical Mechanisms

The photophysical fate of a diphenylpyrazine derivative is fundamentally governed by the steric interplay between its phenyl substituents and the central pyrazine core. This geometric reality dictates whether the molecule will suffer from Aggregation-Caused Quenching (ACQ) or benefit from Aggregation-Induced Emission (AIE).

2,3-Diphenylpyrazine (2,3-DPP): The Steric Twist and AIE In the 2,3-DPP isomer, the two phenyl rings are situated on adjacent carbon atoms. This ortho-like arrangement creates severe steric hindrance between the bulky phenyl groups, forcing them to twist out of the planar pyrazine conjugated system to minimize repulsion[1].

  • In Dilute Solution: The twisted conformation introduces low-frequency torsional modes. Upon photoexcitation, the rapid intramolecular rotation of these "free" phenyl rings efficiently dissipates the excited-state energy via non-radiative decay pathways (Duschinsky rotation effect), resulting in a near-zero fluorescence quantum yield ( ΦF​ )[1].

  • In the Aggregated State: When the molecules aggregate (e.g., in solid films or poor solvents), physical packing restricts these intramolecular rotations (RIR). With the non-radiative pathways blocked, the radiative decay channel becomes dominant, triggering strong Aggregation-Induced Emission (AIE)[2].

2,5-DPP and 2,6-DPP: Planarity and ACQ Conversely, the 2,5-DPP (para-like) and 2,6-DPP (meta-like) isomers distribute the phenyl rings across the pyrazine core, virtually eliminating steric clash.

  • In Dilute Solution: The lack of steric hindrance allows the phenyl rings to adopt a highly coplanar geometry with the pyrazine ring. This extended π -conjugation lowers the HOMO-LUMO gap and yields strong intrinsic fluorescence in solution.

  • In the Aggregated State: The same planarity that benefits solution-state fluorescence becomes detrimental in the solid state. The flat molecular architecture facilitates strong intermolecular π−π stacking. This close packing leads to the formation of detrimental excimers and facilitates non-radiative energy transfer to dark trap states, a classic mechanism of Aggregation-Caused Quenching (ACQ)[3].

Quantitative Data Comparison

The following table summarizes the divergent photophysical properties of the bare isomers and their representative functionalized derivatives.

Property2,3-Diphenylpyrazine (2,3-DPP)2,5-Diphenylpyrazine (2,5-DPP)2,6-Diphenylpyrazine (2,6-DPP)
Ground-State Conformation Highly Twisted (Steric clash)Planar (Extended conjugation)Planar (Extended conjugation)
Primary Emission Pathway Aggregation-Induced Emission (AIE)Aggregation-Caused Quenching (ACQ)Aggregation-Caused Quenching (ACQ)
Solution Fluorescence ( Φsol​ ) <1% (Quenched by rotation)Moderate to HighModerate to High
Solid-State Fluorescence ( Φsolid​ ) High (Enabled by RIR)Low (Quenched by π−π stacking)Low (Quenched by π−π stacking)
Coordination Chemistry Role Bridging ligand; moderate λem​ shiftBridging ligand; extreme red-shifted λem​ Bridging ligand; extreme red-shifted λem​

Application in Coordination Chemistry: Dinuclear Pt(II) Complexes

Beyond acting as pure organic fluorophores, DPP isomers are highly valued as bis-cyclometalating bridging ligands for transition metals. When 2,3-DPP and 2,5-DPP are used to synthesize dinuclear Pt(II) complexes, their structural differences directly tune the emission color[4].

The 2,5-DPP isomer allows the two metal centers to communicate through a highly conjugated, planar pyrazine bridge. This extended π -conjugation stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), significantly red-shifting the absorption and emission spectra compared to the 2,3-DPP analogues[4]. Consequently, 2,5-DPP is the superior isomer for engineering deep-red or near-infrared (NIR) phosphorescent materials, while 2,3-DPP is preferred when maintaining a blue/green emission profile with AIE characteristics is desired.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating workflows. The causality behind the solvent and reagent choices is explicitly defined to guarantee reproducible photophysical characterization.

Protocol 1: Fractional Water Aggregation Assay (AIE vs. ACQ Validation)

Purpose: To quantitatively map the transition from solution-state to aggregated-state emission, validating whether an isomer follows an AIE or ACQ pathway.

  • Stock Preparation: Dissolve the target DPP isomer in spectrophotometric-grade Tetrahydrofuran (THF) to a concentration of 1.0 mM. Causality: THF is a good solvent that ensures the molecules are fully solvated monomers.

  • Solvent Fractionation: Aliquot the stock into a series of vials. Add varying volumes of deionized water to achieve water fractions ( fw​ ) ranging from 0% to 99% (v/v), maintaining a final compound concentration of 10 μ M across all samples. Causality: Water acts as a poor solvent. Increasing fw​ forces the hydrophobic DPP molecules to nucleate into nano-aggregates.

  • Equilibration: Sonicate all mixtures for 1 minute, then incubate in the dark at room temperature for 30 minutes. Causality: This ensures the thermodynamic stabilization of the formed nano-aggregates, preventing light-scattering artifacts during measurement.

  • Spectroscopic Validation: Record the photoluminescence (PL) spectra. Plot the peak PL intensity against fw​ .

    • Self-Validation Check: For 2,3-DPP, the plot will show near-zero intensity until fw​>60% , followed by a sharp exponential increase (confirming AIE). For 2,5-DPP, the intensity will start high at fw​=0% and monotonically decrease as fw​ increases (confirming ACQ).

Protocol 2: Synthesis of Cyclometalated Dinuclear Pt(II) Complexes

Purpose: Utilizing DPP isomers as bridging ligands to create high-efficiency phosphors.

  • Cyclometalation: React the chosen DPP ligand ( Ln​H2​ ) with K2​PtCl4​ (1:2.1 molar ratio) in a 3:1 (v/v) mixture of 2-ethoxyethanol and water. Heat under reflux for 24 hours under an inert argon atmosphere. Causality: 2-ethoxyethanol provides a high boiling point necessary to drive the thermodynamically demanding C-H bond activation, while water helps solubilize the inorganic platinum salt.

  • Ancillary Coordination: Isolate the resulting dichloro-bridged intermediate. React it with an ancillary ligand (e.g., dipivaloylmethane) and a weak base ( Na2​CO3​ ) in 2-ethoxyethanol at 100°C for 12 hours. Causality: The base deprotonates the ancillary ligand, facilitating the cleavage of the chloride bridge and completing the coordination sphere.

  • Purification & Validation: Extract with dichloromethane, dry over anhydrous MgSO4​ , and purify via silica gel chromatography. Validate the success of the synthesis by measuring the phosphorescence in degassed dichloromethane; a successful 2,5-DPP dinuclear complex will exhibit a massive bathochromic (red) shift relative to its mononuclear precursor[4].

Photophysical Pathway Visualization

G cluster_23 2,3-Diphenylpyrazine (2,3-DPP) cluster_25 2,5- / 2,6-Diphenylpyrazine DPP Diphenylpyrazine (DPP) Isomers Node23 Steric Hindrance (Twisted Phenyl Rings) DPP->Node23 Node25 Minimal Steric Clash (Planar Conformation) DPP->Node25 Sol23 Solution State Rapid Intramolecular Rotation (Non-Radiative Decay) Node23->Sol23 Dilute Agg23 Aggregated State Restriction of Intramolecular Rotation Node23->Agg23 Condensed AIE Aggregation-Induced Emission (AIE) Agg23->AIE Sol25 Solution State Extended π-Conjugation (High Fluorescence) Node25->Sol25 Dilute Agg25 Aggregated State Strong π-π Stacking Node25->Agg25 Condensed ACQ Aggregation-Caused Quenching (ACQ) Agg25->ACQ

Logical flowchart detailing the structure-property relationships and photophysical pathways of DPP isomers.

References

  • Theoretical study of radiative and non-radiative decay processes in pyrazine derivatives. ResearchGate.1

  • Highly luminescent dinuclear platinum(II) complexes incorporating bis-cyclometallating pyrazine-based ligands: a versatile approach to efficient red phosphors. PubMed (NIH). 4

  • 2-Azido-5,6-diphenylpyrazine|C16H11N5|RUO. Benchchem. 3

  • ChemComm - RSC Publishing (Aggregation-induced emission in 2,3-dicyano-5,6-diphenylpyrazine). RSC Publishing. 2

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Diphenyl-2-pyrazinol

In the landscape of pharmaceutical research and development, the synthesis and handling of novel heterocyclic compounds like 3,6-Diphenyl-2-pyrazinol are routine. However, the lifecycle of these chemicals extends beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel heterocyclic compounds like 3,6-Diphenyl-2-pyrazinol are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but also represents a serious breach of regulatory standards.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,6-Diphenyl-2-pyrazinol, grounded in established safety principles and regulatory requirements. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring safety and compliance within the laboratory.

Part 1: Hazard Identification and Waste Characterization

Based on this analog, 3,6-Diphenyl-2-pyrazinol should be treated as a substance with significant health risks. The primary hazard identified is Reproductive Toxicity, Category 1B , with the hazard statement "H360: May damage fertility or the unborn child".[3] Therefore, this compound must be handled with the utmost care, assuming it carries similar risks. Other related pyrazine compounds are also known to cause skin, eye, and respiratory irritation.[4][5][6]

Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) defines hazardous waste by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] 3,6-Diphenyl-2-pyrazinol waste falls squarely into the Toxicity category due to its potential as a reproductive toxin.

Table 1: Properties and Hazard Profile of 3,6-Diphenyl-2-pyrazinol (Inferred)
PropertyValue / InformationSource(s)
Chemical Name 3,6-Diphenyl-2-pyrazinol-
Physical State Solid, Crystalline Powder[4]
Primary Hazard Class Toxic (Suspected Reproductive Toxin)[3]
Hazard Statements H360: May damage fertility or the unborn child (presumed)[3]
Secondary Hazards May cause skin irritation, serious eye irritation, and respiratory irritation.[4][5][6]
EPA Waste Category Toxic Waste[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (Nitrile), safety goggles with side shields, lab coat, and potential respiratory protection.[7][7]
Engineering Controls Always handle within a certified chemical fume hood.[7][7]

Part 2: Pre-Disposal Safety and Handling

Proper disposal begins with safe handling during and after experimentation. The causality is simple: minimizing exposure during use directly translates to reduced risk during disposal.

  • Engineering Controls : All handling of 3,6-Diphenyl-2-pyrazinol, including weighing and preparing for disposal, must be conducted in a chemical fume hood.[7] This is the primary barrier to prevent inhalation of the solid particulate matter.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This includes a lab coat, splash-proof safety goggles, and chemical-resistant gloves. Given the compound's physical state as a solid, ensure gloves are inspected for integrity before use.

Part 3: Step-by-Step Disposal Protocol

The following protocol is designed to be a self-validating system, aligning with federal and institutional standards for hazardous waste management.[8][9]

Step 1: Segregation at the Point of Generation

The cardinal rule of chemical waste management is segregation.[1] Never mix incompatible waste streams.

  • Action : Immediately upon generation, designate 3,6-Diphenyl-2-pyrazinol waste (including contaminated consumables like weigh boats, gloves, and paper towels) as a separate waste stream.

  • Causality : Mixing this nitrogen-containing heterocyclic compound with other chemicals, particularly strong acids or oxidizers, could lead to unforeseen hazardous reactions.[10] Segregation ensures predictability and safety from the "cradle" (generation) to the "grave" (final disposal).

Step 2: Container Selection and Management

The container is the primary means of containment during accumulation and transport.

  • Action : Select a durable, leak-proof container compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail or a securely sealable plastic bag lining a rigid container is appropriate.[11] The container must have a secure, tightly fitting lid.[8][12]

  • Causality : The container must be chemically inert to the waste and robust enough to prevent any release.[1] Containers must be kept closed at all times except when adding waste to prevent the release of dust and to comply with EPA regulations.[8][12]

Step 3: Accurate and Compliant Labeling

Proper labeling is a critical communication tool and a legal requirement.[13][14] An unlabeled container is a dangerous unknown.

  • Action : Affix a "HAZARDOUS WASTE" label to the container immediately.[8][13] The label must include:

    • The full chemical name: "3,6-Diphenyl-2-pyrazinol" (no formulas or abbreviations).[8]

    • A clear indication of the hazards. Use GHS pictograms for "Health Hazard" (for reproductive toxicity).

    • The accumulation start date (the date the first piece of waste is placed in the container).

    • The name and location of the generating researcher/laboratory.[10]

  • Causality : Accurate labeling ensures that anyone handling the container, from lab personnel to EH&S professionals, is immediately aware of the contents and associated dangers, ensuring safe handling throughout the disposal chain.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The EPA allows for the temporary collection of hazardous waste in designated areas within the lab.[8][13]

  • Action : Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[1][8] The SAA should be a secondary containment tray to mitigate any potential spills.

  • Causality : The SAA framework ensures that hazardous waste is managed safely in the immediate work area before being moved to a central storage facility, minimizing the risk of spills and exposures.[13]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Action : Once the waste container is 90% full or reaches your institution's time limit (often 6 months), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[8][11]

  • Causality : EH&S professionals are trained and equipped to handle the transport and final disposal of hazardous materials in accordance with all federal, state, and local regulations, often via incineration or other approved methods.[2][13]

Part 4: Visualizing the Disposal Workflow

To ensure clarity, the following diagrams illustrate the decision-making and procedural flow for disposing of 3,6-Diphenyl-2-pyrazinol.

Caption: Decision tree for characterizing 3,6-Diphenyl-2-pyrazinol waste.

DisposalWorkflow A Step 1: Segregate Waste (Pure compound & contaminated items) B Step 2: Select Container (HDPE Pail, Lined Box) A->B Place into C Step 3: Apply Label ('Hazardous Waste', Name, Hazards, Date) B->C Immediately D Step 4: Store in SAA (Near generation point, in secondary containment) C->D Place in E Step 5: Monitor & Request Pickup (When full or at time limit, contact EH&S) D->E Continuously F EH&S Collection (For final, compliant disposal) E->F Initiates

Caption: Procedural workflow for the disposal of 3,6-Diphenyl-2-pyrazinol.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Safety Data Sheet (Product Name Redacted for Generalization). Thermo Fisher Scientific. (This reference synthesizes information from multiple similar SDSs).

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Laboratory Safety. Workplace Safety and Health Council.

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety.

  • Safety Data Sheet (Product Name Redacted for Generalization). Fisher Scientific. (This reference synthesizes information from multiple similar SDSs).

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • Safety Data Sheet for N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine. Sigma-Aldrich.

  • Material Safety Data Sheet for a Pyrazoline Derivative. Cole-Parmer.

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy.

  • Guidelines for Chemical Waste Disposal. University of the Philippines Diliman, Natural Sciences Research Institute.

  • Safety Data Sheet for (S)-3-Phenyl-2-[(pyrazine-2-carbonyl)-amino]-propionic acid. (Supplier information redacted for generalization).

  • Safety Data Sheet for 5,6-DIPHENYLPYRAZIN-2-OL. ChemicalBook.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Safety Data Sheet for Pyrazine. ChemicalBook.

Sources

Handling

A Researcher's Guide to the Safe Handling and Disposal of 3,6-Diphenyl-2-pyrazinol

As a Senior Application Scientist, my foremost priority is to empower your research by ensuring a safe and efficient laboratory environment. This guide moves beyond a simple checklist to provide a comprehensive operation...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my foremost priority is to empower your research by ensuring a safe and efficient laboratory environment. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 3,6-Diphenyl-2-pyrazinol, a compound belonging to the pyrazine derivative family. The protocols outlined here are designed to be self-validating, integrating the "why" behind each step to foster a deep understanding of safety causality. Given the limited specific data for this exact molecule, this guide synthesizes information from closely related diphenyl-pyrazine analogs and general principles of chemical safety to establish a robust framework for its management.

The primary directive of this guide is to ensure your safety through meticulous planning and execution, from initial handling to final disposal.

Hazard Assessment: Understanding the Risks

The most critical hazard identified in a close analog is potential reproductive toxicity.[1] This necessitates stringent handling protocols to prevent any route of exposure.

Hazard ClassDescriptionRationale & Source
Reproductive Toxicity Suspected to damage fertility or the unborn child (Category 1B). Based on the hazard statement (H360) for the closely related compound 5,6-DIPHENYLPYRAZIN-2-OL.[1]
Skin & Eye Irritation May cause skin and serious eye irritation.A common hazard for pyrazine and pyrazole derivatives.[2][3][4] Avoid all direct contact.[5]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Handling as a powder poses a risk of aerosolization.[4][6][7]
Acute Toxicity (Oral) May be harmful if swallowed.Several pyrazine derivatives are classified as harmful if ingested.[3][7]
Combustibility As a fine powder, it may form explosive dust-air mixtures.This is a general hazard for many organic solids.[8]

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure is to handle the compound within a properly functioning and certified chemical fume hood.[2][9] This not only contains dust and potential vapors but also protects the user from inhalation, which is a primary exposure route.

  • Ventilation: All weighing and solution preparation must occur within the fume hood to maintain airborne concentrations at the lowest possible levels.[4]

  • Work Area Designation: Clearly designate the area where 3,6-Diphenyl-2-pyrazinol is being used. This prevents cross-contamination and ensures others in the lab are aware of the potential hazards.

Personal Protective Equipment (PPE): The Essential Barrier

Your PPE is the final barrier between you and the chemical. There is no substitute for proper and complete PPE. The selection must be based on the highest potential risk, which in this case includes reproductive toxicity and skin/eye irritation.[10]

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.Essential to prevent skin contact. Gloves must be inspected for integrity before each use and disposed of immediately after handling is complete.[11] Proper glove removal technique is critical to avoid contaminating your hands.[11]
Eye/Face Protection Chemical safety goggles or safety glasses with side shields.Protects against accidental splashes or dust getting into the eyes.[2][8]
Body Protection A buttoned laboratory coat.Prevents contamination of personal clothing and skin.[9]
Respiratory Protection NIOSH-approved N95 (or better) particulate respirator.Required if handling the solid outside of a fume hood or if there is a risk of generating dust. This should be a last resort, as engineering controls are the preferred method of exposure prevention.[7][8][10]

Operational Workflow for Safe Handling

This section provides a step-by-step protocol for the safe handling of 3,6-Diphenyl-2-pyrazinol. The workflow is designed to minimize exposure at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_sds 1. Review SDS (for analogs) prep_area 2. Designate & Prepare Fume Hood prep_sds->prep_area prep_ppe 3. Don Full PPE prep_area->prep_ppe handle_weigh 4. Carefully Weigh Solid prep_ppe->handle_weigh handle_dissolve 5. Prepare Solution (add solvent to solid) handle_weigh->handle_dissolve handle_exp 6. Perform Experiment handle_dissolve->handle_exp cleanup_decon 7. Decontaminate Surfaces & Glassware handle_exp->cleanup_decon cleanup_waste 8. Segregate & Seal Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Step-by-step workflow for handling 3,6-Diphenyl-2-pyrazinol.

Step-by-Step Protocol
  • Preparation:

    • Area Setup: Before bringing the chemical into the workspace, ensure the fume hood is clean and uncluttered. Gather all necessary equipment (spatulas, weigh paper, glassware, etc.).

    • Spill Kit: Confirm that a chemical spill kit is accessible.

    • Don PPE: Put on your lab coat, safety goggles, and gloves. Ensure your lab coat is fully buttoned.

  • Handling (inside a chemical fume hood):

    • Weighing: Carefully weigh the desired amount of solid 3,6-Diphenyl-2-pyrazinol. Use a spatula to transfer the powder and avoid generating dust.[9]

    • Solution Preparation: If making a solution, place the vessel containing the weighed solid in the fume hood and slowly add the solvent to the solid to prevent splashing and aerosolization.

    • General Conduct: At all times, avoid direct contact with the substance.[5] Do not eat, drink, or smoke in the work area.[8][9]

  • Post-Handling & Cleanup:

    • Decontamination: After the experimental use, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone, followed by soap and water).

    • Waste Segregation: All disposable items that have contacted the compound (weigh paper, gloves, pipette tips) must be considered hazardous waste and placed in a designated, sealed waste container.[12]

Emergency Procedures: Plan for the Unexpected

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area and alert others.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[4][11]

    • Ventilate the area and decontaminate the spill site thoroughly.

Disposal Plan: Responsible Waste Management

All waste containing 3,6-Diphenyl-2-pyrazinol, including contaminated lab supplies and excess material, must be treated as hazardous waste due to its potential reproductive toxicity.

  • Containerization: Use a clearly labeled, sealable container for all solid and liquid waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "3,6-Diphenyl-2-pyrazinol".

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. The waste must be sent to an approved waste disposal plant.[1][2][14] Never pour this chemical down the drain or dispose of it in regular trash.[15]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 3,6-Diphenyl-2-pyrazinol into your research endeavors, ensuring the integrity of your work and the protection of yourself and your colleagues.

References

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  • International Journal of Pharmaceutical Sciences and Research. (2018, January 1). ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. Retrieved from [Link]

  • EFSA Journal. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

  • Roth. (2021, July 14). Safety Data Sheet: (S)-3-Phenyl-2-[(pyrazine-2-carbonyl)-amino]-propionic acid. Retrieved from [Link]

  • Advanced Biotech. (n.d.). Safety data sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: Pyrazine-2,3-dicarboxylic acid. Retrieved from [Link]

  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved from [Link]

  • PubMed. (2002, April 15). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Flavor and Extract Manufacturers Association. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Roth. (2023, May 4). Safety Data Sheet: 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)phenol. Retrieved from [Link]

  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • Zhang, Z., & Jun, Y. (2013, December 10). ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. Retrieved from [Link]

Sources

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